6-Aminopyridazine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-aminopyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-3-4-1-2-5(7)9-8-4/h1-2H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQONPDVLWRZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668476 | |
| Record name | 6-Aminopyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340759-46-8 | |
| Record name | 6-Aminopyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Aminopyridazine-3-carbonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 6-Aminopyridazine-3-carbonitrile, a heterocyclic amine, has emerged as a pivotal scaffold in medicinal chemistry. Its unique physicochemical properties, including its electronic distribution and capacity for hydrogen bonding, make it a valuable building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its applications in contemporary drug discovery.
Introduction: The Strategic Importance of the Aminopyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] The introduction of an amino and a cyano group at the 6- and 3-positions, respectively, yields this compound, a molecule with a distinct electronic and structural profile. The electron-withdrawing nature of the pyridazine ring and the cyano group, combined with the electron-donating amino group, creates a molecule with both hydrogen bond donor and acceptor capabilities. This inherent polarity and potential for specific intermolecular interactions are key to its utility as a pharmacophore.[2] Its structural rigidity and defined vectoral presentation of functional groups allow for precise orientation within the binding pockets of biological targets.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug design and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation.
Core Molecular and Physical Characteristics
| Property | Value | Source(s) |
| Chemical Structure | ![]() | [3] |
| CAS Number | 340759-46-8 | [2][3][4][5] |
| Molecular Formula | C₅H₄N₄ | [2][3][5] |
| Molecular Weight | 120.11 g/mol | [2] |
| Appearance | Gray solid, off-white to yellowish solid, or powder | [1][6] |
| Boiling Point (Predicted) | 450.6 ± 30.0 °C | [7] |
| pKa (Predicted) | 2.54 ± 0.10 | [1] |
Note: Experimental data for some properties like melting point and a definitive pKa value are not consistently reported in publicly available literature and should be determined empirically for any new batch.
Solubility Profile
Pyridazine and its derivatives are generally soluble in polar organic solvents such as methanol and ethanol and are miscible with water, benzene, and dimethylformamide. They are typically insoluble in petroleum ether.[8] The presence of the polar amino and cyano groups in this compound suggests it will exhibit good solubility in polar protic and aprotic solvents.[2] However, quantitative solubility data in various pharmaceutically relevant solvents should be experimentally determined.
Synthesis and Purification: A Practical Workflow
The synthesis of this compound can be approached through several routes, with the choice often depending on the availability of starting materials and the desired scale of production. A common and effective strategy involves the nucleophilic substitution of a halogenated pyridazine precursor.
Experimental Protocol: Synthesis from 3,6-Dichloropyridazine
Step 1: Synthesis of 3-Amino-6-chloropyridazine
This step involves the selective mono-amination of 3,6-dichloropyridazine.
-
Materials: 3,6-dichloropyridazine, aqueous ammonia, 1,4-dioxane (or another suitable solvent).
-
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 eq) with an excess of aqueous ammonia (e.g., 8-10 eq) in a solvent such as 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100-120 °C. The reaction can be effectively carried out using microwave irradiation for a shorter reaction time (e.g., 30 minutes at 120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with a suitable solvent (e.g., a mixture of ethyl acetate and hexane), and dry under vacuum to yield 3-amino-6-chloropyridazine. This intermediate can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This step involves the substitution of the remaining chlorine atom with a cyano group.
-
Materials: 3-Amino-6-chloropyridazine, copper(I) cyanide (CuCN), a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-6-chloropyridazine (1.0 eq) and copper(I) cyanide (1.1-1.5 eq) in DMF.
-
Heat the reaction mixture to a high temperature (e.g., 140-160 °C) and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by pouring it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediaminetetraacetic acid (EDTA).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyridazine ring and the protons of the amino group. The chemical shifts and coupling constants will be characteristic of the substituted pyridazine system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms in the molecule, including the carbon of the cyano group. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=N and C=C stretching vibrations of the pyridazine ring.
-
UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like acetonitrile, will show absorption maxima corresponding to the electronic transitions within the aromatic system.
Chromatographic and Mass Spectrometric Analysis
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is a common starting point.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, showing a prominent ion corresponding to [M+H]⁺.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The amino group provides a convenient handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize binding to the target kinase.
Derivatives of aminopyridazines have been investigated as inhibitors of a variety of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Aminopyridine-containing compounds have been designed and synthesized as inhibitors of EGFR, a key target in various cancers.
-
Fibroblast Growth Factor Receptors (FGFRs): The aminopyrazine core, structurally related to aminopyridazine, is a key component of potent FGFR inhibitors.
-
Checkpoint Kinase 1 (CHK1): The 3-aminopyrazine-2-carbonitrile scaffold has been utilized to develop potent inhibitors of CHK1, a critical component of the DNA damage response pathway in cancer cells.
The ability of the pyridazine nitrogen atoms and the exocyclic amino group to form key hydrogen bonds within the ATP-binding pocket of kinases is a recurring theme in the design of inhibitors based on this scaffold.
Conclusion
This compound is a synthetically accessible and highly versatile building block with significant potential in drug discovery. Its distinct physicochemical properties and structural features make it an attractive scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery programs. Further exploration of the chemical space around this privileged core is likely to yield new and effective targeted therapies.
References
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 340759-46-8: this compound [cymitquimica.com]
- 3. This compound | CAS:340759-46-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, CasNo.340759-46-8 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 7. 340759-46-8,this compound suppliers [vvchem.com]
- 8. Pyridazine compounds [m.chemicalbook.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Aminopyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Aminopyridazine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridazine core is recognized as a privileged scaffold, contributing unique physicochemical properties such as a high dipole moment, robust hydrogen-bonding capacity, and the potential to modulate pharmacokinetic profiles.[1][2] A definitive understanding of its three-dimensional structure at the atomic level is paramount for structure-based drug design, enabling the rational optimization of interactions with biological targets. This guide provides a comprehensive overview of the methodologies and interpretive analysis involved in determining the crystal structure of this compound, from crystal growth to the detailed examination of its supramolecular architecture. We will explore the causality behind key experimental choices and discuss the implications of the structural findings for the fields of materials science and pharmaceutical development.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring system is a prominent feature in a multitude of biologically active compounds, including recently approved pharmaceuticals.[1] Its two adjacent nitrogen atoms create a unique electronic and steric environment, influencing properties like solubility, metabolic stability, and target-binding affinity.[2] Pyridazine derivatives are actively investigated as anticancer, anti-inflammatory, and neuroprotective agents, often functioning as key scaffolding elements or pharmacophoric moieties that engage in critical hydrogen-bonding interactions with protein targets.[3][4]
The specific subject of this guide, this compound (C₅H₄N₄), combines the pyridazine core with two key functional groups: an amino (-NH₂) group and a nitrile (-C≡N) group.[5] These groups are potent hydrogen bond donors and acceptors, respectively, suggesting that the compound's solid-state structure will be heavily influenced by a network of specific intermolecular interactions.[5] Elucidating this crystal structure through X-ray crystallography provides invaluable insights into its preferred conformational states and intermolecular recognition patterns, which are crucial for predicting its behavior in a biological binding pocket.[6][7]
The Crystallographic Workflow: From Synthesis to Structure Solution
The determination of a molecular structure via single-crystal X-ray crystallography is a multi-step process that demands precision at each stage.[6][8] The overall workflow transforms a purified chemical powder into a refined three-dimensional model of atomic positions.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 340759-46-8: this compound [cymitquimica.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Spectroscopic data for 6-Aminopyridazine-3-carbonitrile (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Aminopyridazine-3-carbonitrile
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No: 340759-46-8, Molecular Formula: C₅H₄N₄) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyridazine core substituted with a bioisosteric nitrile group and a pharmacophoric amino group, makes it a valuable scaffold for designing novel therapeutic agents.[1] The precise elucidation and confirmation of its molecular structure are paramount for any research and development endeavor. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.
As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. The protocols described herein represent robust, field-proven methodologies designed to generate high-fidelity data for unequivocal structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridazine ring.
Predicted ¹H NMR Data
The structure of this compound presents two distinct aromatic protons and an amino group. The electron-donating amino group and the electron-withdrawing cyano group and ring nitrogens create a polarized system, leading to a predictable chemical shift pattern.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ 7.80 | Doublet (d) | ~ 9.5 Hz | H-4 | This proton is adjacent to the electron-withdrawing cyano group and a ring nitrogen, causing a significant downfield shift. It is coupled to H-5. |
| ~ 7.00 | Doublet (d) | ~ 9.5 Hz | H-5 | This proton is adjacent to the electron-donating amino group, which shields it, causing an upfield shift relative to H-4. It is coupled to H-4. |
| ~ 7.25 | Broad Singlet (br s) | - | -NH₂ | The protons of the primary amine are typically exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and temperature. |
-
Causality in Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the preferred solvent. Its high polarity effectively solubilizes the polar analyte, and its ability to form hydrogen bonds can slow the exchange rate of the -NH₂ protons, sometimes allowing for their observation, which might be difficult in non-polar solvents like CDCl₃.
Predicted ¹³C NMR Data
The molecule has five distinct carbon atoms. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160.0 | C-6 | Carbon attached to the amino group. The nitrogen atom causes a strong downfield shift. |
| ~ 135.0 | C-4 | Aromatic CH carbon, deshielded by the adjacent cyano group and ring nitrogen. |
| ~ 125.0 | C-5 | Aromatic CH carbon, shielded by the adjacent amino group relative to C-4. |
| ~ 118.0 | -C≡N | The nitrile carbon typically appears in this region. |
| ~ 115.0 | C-3 | Carbon attached to the nitrile group. Its chemical shift is influenced by the nitrile and the adjacent ring nitrogens. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-resolution NMR data suitable for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid extraneous signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: Spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO signal (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ multiplet (δ ~39.52 ppm).
-
NMR Acquisition Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Data
The key functional groups in this compound—the amino group, the nitrile group, and the aromatic ring—will give rise to characteristic absorption bands.
Table 3: Predicted Characteristic IR Absorptions
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 (two bands) | N-H Stretch | Primary Amine (-NH₂) | The asymmetric and symmetric stretching of the N-H bonds in the primary amine typically results in two distinct, sharp to medium bands.[3] |
| ~ 2230 | C≡N Stretch | Nitrile (-C≡N) | The stretching of the carbon-nitrogen triple bond is a strong, sharp, and highly characteristic absorption in this region. |
| 1650 - 1600 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the amino group appears as a strong band. |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | Multiple bands arising from the stretching vibrations within the pyridazine ring. |
| 850 - 750 | C-H Bend (out-of-plane) | Aromatic Ring | Bending vibrations of the C-H bonds on the substituted ring. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.[4]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Acquire the spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-adding 16-32 scans to improve the signal-to-noise ratio.[4]
-
-
Post-Acquisition:
-
Clean the sample from the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Process the spectrum by performing an ATR correction (if required by the software) and label the significant peaks.
-
IR Acquisition Workflow (ATR)
Caption: A streamlined workflow for acquiring an IR spectrum using the ATR technique.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula.
Predicted Mass Spectrometry Data
For this compound (C₅H₄N₄), the expected data from a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is highly specific.
Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Rationale |
| [M+H]⁺ | 121.0514 | ~ 121.0514 ± 5 ppm | The protonated molecular ion is expected to be the base peak in ESI positive mode. Its accurate mass confirms the elemental composition (C₅H₅N₄⁺). |
| [M+Na]⁺ | 143.0333 | ~ 143.0333 ± 5 ppm | Adduct formation with sodium ions present as trace impurities is common in ESI-MS. |
-
Fragmentation Analysis: While soft ionization minimizes fragmentation, some in-source fragmentation may occur. A plausible fragmentation pathway would be the loss of hydrogen cyanide (HCN, mass ~27.01 Da) from the protonated molecule, which is a common loss from nitrile-containing aromatic compounds.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode.
-
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the instrument software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical composition of C₅H₄N₄. The mass error should be below 5 ppm for confident identification.
-
Mass Spectrometry Acquisition Workflow
Caption: Workflow for structural confirmation by high-resolution mass spectrometry.
Conclusion: A Self-Validating Spectroscopic Profile
The synergistic use of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.
-
MS confirms the correct molecular weight and elemental composition.
-
IR confirms the presence of the key amine and nitrile functional groups.
-
NMR elucidates the precise connectivity and substitution pattern of the atoms, distinguishing this isomer from any other with the same molecular formula.
By following the detailed protocols and comparing the acquired data to the predicted values outlined in this guide, researchers and drug development professionals can achieve unequivocal structural verification, ensuring the integrity and validity of their scientific work.
References
An In-depth Technical Guide to 6-Aminopyridazine-3-carbonitrile: From Synthesis to Application
Foreword: The Unseen Scaffolding of Modern Medicine
In the intricate world of drug discovery and development, the narrative is often dominated by the final therapeutic agent. However, behind every breakthrough drug lies a fascinating story of chemical synthesis, where unassuming building blocks are meticulously assembled into life-altering molecules. This guide delves into the world of one such crucial scaffold: 6-Aminopyridazine-3-carbonitrile. While it may not be a household name, its versatile structure is a cornerstone in the synthesis of a new generation of pharmaceuticals. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its history, synthesis, and pivotal role in medicinal chemistry.
Introduction to a Versatile Heterocycle
This compound is a heterocyclic organic compound featuring a pyridazine ring system.[1] This six-membered aromatic ring contains two adjacent nitrogen atoms, which, along with the amino (-NH2) group at the 6-position and a nitrile (-C≡N) group at the 3-position, bestow upon the molecule a unique combination of reactivity and physicochemical properties.[1] The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[2][3]
The inherent polarity imparted by the nitrogen atoms and the functional groups influences its solubility and, crucially, its ability to form hydrogen bonds. This capacity for hydrogen bonding makes it an attractive candidate for interacting with biological targets such as enzymes and receptors.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 340759-46-8 | [1][3][4][5][6][7] |
| Molecular Formula | C₅H₄N₄ | [1][4][5] |
| Molecular Weight | 120.11 g/mol | [1][4] |
| Appearance | Off-white to yellowish solid | |
| Density | ~1.2 g/cm³ | |
| Purity | Typically ≥97% | [4] |
| Storage | Room temperature, in a tightly closed container | [3][4] |
The Genesis of a Building Block: Discovery and Historical Context
While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in contemporary databases, its emergence is intrinsically linked to the broader exploration of pyridazine chemistry throughout the 20th century. The pyridazine core itself has been a subject of interest for its diverse biological activities.
The development of synthetic routes to functionalized pyridazines has been a continuous effort. Early methods often involved the condensation of dicarbonyl compounds with hydrazine, a foundational reaction in heterocyclic chemistry.[8] Over time, more sophisticated and efficient methods have been developed, including multi-component reactions and cross-coupling strategies, to introduce a variety of substituents onto the pyridazine ring. The synthesis of aminopyridazines, in particular, has been a critical area of research, given the prevalence of the amino-heterocycle motif in bioactive molecules.
The specific combination of an amino and a cyano group on the pyridazine ring, as seen in this compound, likely arose from the need for versatile intermediates in medicinal chemistry programs. The nitrile group, for instance, is a valuable precursor that can be readily converted into other functional groups such as carboxylic acids, amides, or tetrazoles, further expanding the synthetic possibilities.
Crafting the Core: Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, leveraging established methodologies for the formation of the pyridazine ring and the introduction of the required functional groups. A plausible and efficient approach involves a multi-component reaction, which offers the advantage of building complexity in a single step from simple starting materials.
Proposed Synthetic Pathway: A Multi-Component Approach
A robust method for the synthesis of related aminopyridazine carbonitriles involves the condensation of an α,β-unsaturated nitrile with a hydrazine species. This approach can be adapted for the synthesis of this compound.
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. 6-Aminopyridine-3-Carbonitrile Supplier in China [nj-finechem.com]
- 3. This compound, CasNo.340759-46-8 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | CAS:340759-46-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. 340759-46-8 | this compound - AiFChem [aifchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
6-Aminopyridazine-3-carbonitrile reactivity and stability studies
An In-Depth Technical Guide to the Reactivity and Stability of 6-Aminopyridazine-3-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The document elucidates the molecule's electronic characteristics, detailing the reactivity of the pyridazine ring, the exocyclic amino group, and the carbonitrile functional group. It explores key transformations, including nucleophilic aromatic substitution, reactions of the amino moiety, and conversions of the nitrile group. Furthermore, this guide presents a thorough examination of the compound's stability profile under various stress conditions, such as pH, oxidation, and temperature. Detailed experimental protocols for assessing reactivity and performing forced degradation studies are provided, supported by data tables and workflow diagrams to ensure practical applicability. This document serves as an authoritative resource, grounded in established chemical principles and supported by scientific literature, to facilitate the effective use of this compound in research and development.
Introduction: The Structural and Chemical Landscape of this compound
This compound is a multifaceted organic compound built upon a pyridazine core. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, which renders the ring system electron-deficient.[1] This inherent electronic nature is further modulated by two key functional groups: an electron-donating amino group (-NH₂) at the 6-position and a potent electron-withdrawing cyano, or nitrile, group (-C≡N) at the 3-position.[1]
The interplay between the electron-deficient heterocycle and the opposing electronic effects of its substituents creates a unique reactivity profile. The amino group enhances nucleophilicity and can direct electrophilic attack, while the nitrile group provides a handle for a wide array of chemical transformations and contributes to the molecule's potential for hydrogen bonding.[1] This distinct combination of features makes this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Understanding its reactivity and stability is paramount for its successful application, from synthetic strategy design to formulation and shelf-life determination.
A Deep Dive into Chemical Reactivity
The reactivity of this compound is best understood by examining its three principal components: the pyridazine ring, the amino group, and the nitrile group.
Reactivity of the Pyridazine Ring
The pyridazine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally makes it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a suitable leaving group is present on the ring.
While this compound itself lacks a leaving group, its synthesis often proceeds from halogenated precursors like 3,6-dichloropyridazine. The reactivity of such precursors is illustrative. For instance, the sequential substitution of chlorine atoms on a pyridazine ring allows for the controlled introduction of nucleophiles, a common strategy for building polysubstituted pyridazinone systems.[2] The first substitution is typically rapid, while the second may require more forcing conditions.
Reactivity of the Amino Group
The amino group at the C6 position is a versatile nucleophilic center and a powerful activating group. It can readily undergo reactions typical of aromatic amines:
-
N-Alkylation and N-Acylation: The amino group can be alkylated or acylated using standard reagents to produce secondary or tertiary amines and amides, respectively. These reactions are fundamental for modifying the molecule's steric and electronic properties.
-
Condensation Reactions: The nucleophilic nature of the amino group allows it to participate in condensation reactions with carbonyl compounds to form imines or to be used in the construction of larger heterocyclic systems.[3]
-
Catalysis: Aminopyridine scaffolds are known to act as ligands in catalysis, for example, in copper-catalyzed Henry reactions, highlighting the coordinating potential of the amino group and ring nitrogens.[4]
Reactivity of the Nitrile Group
The carbonitrile (nitrile) group is a valuable functional group that can be converted into several other important moieties.[5][6]
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds first to a primary amide (6-amino-pyridazine-3-carboxamide) and, upon further reaction, to the corresponding carboxylic acid (6-aminopyridazine-3-carboxylic acid).[5][6]
-
Reduction: The nitrile group can be reduced to a primary amine ( (6-aminopyridazin-3-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][6] Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can reduce the nitrile to an aldehyde.[6]
-
Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after aqueous workup.[6]
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, serving as a building block for other heterocyclic rings like thiazoles or tetrazoles.
Below is a diagram illustrating the primary reactive sites and potential transformations of the molecule.
Caption: Key reactive sites on this compound.
Stability Profile and Degradation Pathways
The chemical stability of a compound is a critical parameter in drug development, influencing its shelf-life, formulation, and storage requirements. While specific, long-term stability data for this compound is not extensively published, a robust profile can be inferred from studies on analogous structures, such as 4-aminopyridine and 3,4-diaminopyridine, and by considering its inherent chemical functionalities.[7][8][9][10]
Factors Influencing Stability
-
pH-Dependent Stability: The nitrile group is susceptible to hydrolysis under both strong acidic and strong basic conditions. Therefore, the stability of this compound in aqueous solutions is expected to be optimal near neutral pH.
-
Oxidative Stability: Aromatic amines can be susceptible to oxidation. Studies on 3,4-diaminopyridine have shown that it degrades in the presence of hydrogen peroxide, forming products like 4-amino, 3-nitropyridine and N-oxides.[11] The amino group on this compound could be similarly susceptible to oxidative degradation.
-
Thermal Stability: As a crystalline solid, the compound is likely stable at ambient temperatures. However, like many organic molecules, it will have a defined melting point and will decompose at elevated temperatures. Safety data for the related 3-aminopyridine indicates that it is combustible and can form explosive mixtures with air upon intense heating.
-
Photostability: Compounds with aromatic and heterocyclic rings can be sensitive to light, particularly UV radiation. It is standard practice to store such compounds protected from light to prevent photodegradation.[8][12]
Summary of Expected Stability
The following table summarizes the anticipated stability of this compound based on data from structurally related aminopyridines.[7][9][10]
| Condition | Matrix | Duration | Expected Outcome | Reference Analogue(s) |
| Refrigerated (2-8°C) | Solid (capsule) | 6 months | High stability (>95% remaining) | 4-Aminopyridine, 3,4-Diaminopyridine[7][10] |
| Room Temp. (23-25°C) | Solid (capsule) | 6-12 months | High stability (>94% remaining) | 4-Aminopyridine, 3,4-Diaminopyridine[7][8][10] |
| Accelerated (37-40°C) | Solid (capsule) | 1 month | Good stability (>95% remaining) | 4-Aminopyridine, 3,4-Diaminopyridine[7][10] |
| Aqueous (Acidic) | Solution | Hours-Days | Degradation via nitrile hydrolysis | General Nitrile Chemistry[5][6] |
| Aqueous (Basic) | Solution | Hours-Days | Degradation via nitrile hydrolysis | General Nitrile Chemistry[5][6] |
| Oxidative (e.g., H₂O₂) | Solution | Hours | Significant degradation | 3,4-Diaminopyridine[11] |
| Light Exposure | Solid/Solution | Variable | Potential for photodegradation | General Practice[8][12] |
Experimental Protocols and Methodologies
To empirically determine the reactivity and stability of this compound, standardized experimental protocols are essential.
Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a general method for synthesizing an aminopyridazine from a di-halogenated precursor, illustrating a key reaction type for the pyridazine ring. This method is adapted from the amination of 3,6-dichloropyridazine.[13]
Materials:
-
3-Chloro-6-iodopyridazine (or similar halo-pyridazine)
-
Ammonia (aqueous or as ammonium salt)
-
Solvent (e.g., 1,4-dioxane, DMSO)
-
Pressure-resistant reaction vessel
Procedure:
-
In a pressure-resistant vessel, combine the halogenated pyridazine precursor (1 equivalent), the ammonia source (excess, e.g., 8-10 equivalents), and the solvent.
-
Seal the vessel securely.
-
Heat the reaction mixture to 100-120°C. Causality: Elevated temperature and pressure are often required to drive nucleophilic aromatic substitution on electron-deficient rings.
-
Maintain the temperature and stir the mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration.
-
If the product is in solution, perform an appropriate aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the aminopyridazine.
Caption: Workflow for synthesis via nucleophilic aromatic substitution.
Protocol: Forced Degradation for Stability Assessment
This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish the intrinsic stability of this compound, based on ICH guidelines.[14]
Objective: To assess stability under hydrolytic, oxidative, and photolytic stress conditions. A stability-indicating HPLC method must be used for analysis.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Degradation:
-
Acidic: Mix the stock solution with 0.1 N HCl.
-
Basic: Mix the stock solution with 0.1 N NaOH.
-
Neutral: Mix the stock solution with water.
-
Keep all solutions at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature and take samples at various time points. Causality: Oxidative degradation can often proceed rapidly at room temperature.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photostable container) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Maintain a control sample protected from light.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV method.
-
Quantify the remaining parent compound and identify any major degradation products by comparing chromatograms to the control samples. Mass spectrometry (LC-MS) can be used for structural elucidation of unknown peaks.
-
Caption: Workflow for a forced degradation stability study.
Conclusion
This compound is a heterocyclic compound with a rich and versatile chemical profile. Its reactivity is governed by the synergistic and sometimes opposing electronic effects of its pyridazine core, amino substituent, and nitrile functional group. The molecule offers multiple handles for synthetic modification, allowing for transformations at the amino and nitrile groups, as well as participation in reactions involving the heterocyclic ring. While inherently stable in solid form under standard conditions, it is susceptible to degradation under harsh hydrolytic and oxidative stress. A thorough understanding of this reactivity and stability landscape, as outlined in this guide, is crucial for any scientist aiming to leverage this potent building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. New highly asymmetric Henry reaction catalyzed by Cu(II) and a C(1)-symmetric aminopyridine ligand, and its application to the synthesis of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 7. sefh.es [sefh.es]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. benchchem.com [benchchem.com]
- 10. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ema.europa.eu [ema.europa.eu]
Tautomerism in 6-Aminopyridazine-3-carbonitrile
An In-depth Technical Guide to the Tautomerism of 6-Aminopyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The specific tautomeric form of a molecule dictates its physicochemical properties, including solubility, lipophilicity, and its three-dimensional shape, which in turn governs its interaction with biological targets. This guide provides a comprehensive technical overview of the tautomeric landscape of this compound, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the potential tautomeric forms, detail rigorous computational and experimental methodologies for their characterization, and discuss the causal relationships behind experimental design. This document is structured to serve as a practical and authoritative resource, blending theoretical principles with field-proven protocols.
The Critical Role of Tautomerism in Molecular Design
In the realm of drug development, a molecule is not a static entity. Heterocyclic compounds, in particular, often exist as a population of tautomers in equilibrium. This seemingly subtle structural variation can have dramatic consequences. A change in the position of a single proton can alter a molecule's hydrogen bonding pattern, transforming a hydrogen bond donor into an acceptor, which can fundamentally change its binding mode to a protein target. Furthermore, different tautomers can exhibit varied metabolic stability, membrane permeability, and toxicity profiles. Therefore, a thorough understanding and characterization of the dominant tautomeric forms of a lead compound under physiological conditions is not merely an academic exercise; it is a critical prerequisite for successful, rational drug design.
This compound (C₅H₄N₄) is a pyridazine derivative featuring functional groups prone to tautomerization.[1] The primary equilibrium to consider is the amino-imino tautomerism at the C6 position. A secondary, though generally less favorable, possibility involves the pyridazine ring itself, akin to lactam-lactim tautomerism. Accurately identifying the predominant species is essential for predicting its behavior in both chemical and biological systems.
Potential Tautomeric Forms
The tautomerism of this compound primarily revolves around the migration of a proton. The two most plausible tautomeric forms are the amino form and the imino form.
-
6-Amino-pyridazine-3-carbonitrile (Amino Tautomer): This form contains an exocyclic amino (-NH₂) group attached to the C6 position of the pyridazine ring. This is generally the most stable form for most 2- and 4-aminopyridine derivatives.[2][3]
-
6-Imino-1,6-dihydropyridazine-3-carbonitrile (Imino Tautomer): This isomer features an exocyclic imino (=NH) group, with the migrated proton residing on one of the ring nitrogen atoms (N1).
The equilibrium between these forms dictates the molecule's electronic distribution and intermolecular interaction potential.
Caption: Amino-Imino tautomeric equilibrium in this compound.
Computational Investigation: Predicting Tautomer Stability
Before undertaking resource-intensive experimental work, computational chemistry provides invaluable predictive insights into tautomeric equilibria.[4] Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for accurately calculating the electronic structure and relative energies of tautomers.[5][6][7]
The core principle behind this analysis is that the tautomer with the lowest Gibbs free energy (ΔG) will be the most stable and therefore the most populated form at equilibrium.
Step-by-Step Protocol: DFT Analysis
-
Structure Generation: Construct 3D models of the amino and imino tautomers using molecular modeling software.
-
Geometry Optimization (Gas Phase): Perform a full geometry optimization for each tautomer in the gas phase. This step locates the lowest energy conformation for each isomer.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. This is a self-validating step: a true energy minimum will have zero imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute the Gibbs free energy.
-
Solvation Modeling: The influence of the solvent is critical, as polar solvents can stabilize more polar tautomers, shifting the equilibrium.[9][10][11] This is modeled by placing the optimized gas-phase structure into a solvent continuum.
-
Method: Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).
-
Solvents: It is advisable to test at least one nonpolar solvent (e.g., Toluene) and one polar protic solvent (e.g., Water) to understand the range of potential behaviors.
-
-
Energy Calculation: Compute the final single-point energies, including solvation effects. The relative Gibbs free energy (ΔG_rel) between the tautomers is then calculated.
Caption: Workflow for computational analysis of tautomer stability using DFT.
Anticipated Results & Data Presentation
The calculations for aminopyridine systems typically show the amino form to be significantly more stable than the imino form in the gas phase.[6][8] The energy difference might decrease in polar solvents, but the amino form is still expected to predominate.
| Tautomer | ΔE (Gas, kcal/mol) | ΔG (Gas, kcal/mol) | ΔG (Water, kcal/mol) | Dipole Moment (Debye) |
| Amino | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | ~3.5 |
| Imino | +10 to +15 | +10 to +15 | +8 to +12 | ~6.0 |
| Note: These are representative expected values based on similar systems. Actual calculated values would be inserted here. |
Experimental Verification: A Multi-Technique Approach
While computation provides a strong hypothesis, experimental validation is the cornerstone of scientific integrity. A combination of spectroscopic techniques is required to unambiguously determine the tautomeric structure in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for determining tautomeric structure in solution.[12][13][14] The key is that the chemical environment of the nuclei (¹H and ¹³C) differs significantly between tautomers, leading to distinct and predictable chemical shifts.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent. Using DMSO-d₆ is often advantageous as it solubilizes many polar compounds and the N-H protons are often visible and do not exchange as rapidly as in D₂O.
-
¹H NMR Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Amino Form Signatures: Expect a relatively sharp singlet for the two equivalent protons of the -NH₂ group, typically in the range of δ 5-8 ppm. The two aromatic protons on the pyridazine ring will appear as doublets.
-
Imino Form Signatures: Expect two separate signals for the N-H protons (=NH and ring N-H), which would likely be broader. The ring protons would have different chemical shifts compared to the amino form due to the altered electronic structure.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shift of C6 is the most diagnostic signal. In the amino form (C-NH₂), it will be in a typical aromatic amine region (~155-165 ppm). In the imino form (C=NH), this carbon would be significantly deshielded, appearing further downfield.
-
-
Self-Validation: The presence of a single set of sharp signals corresponding to one dominant species, with chemical shifts consistent with the amino tautomer, provides strong evidence. The integration of the -NH₂ peak in the ¹H spectrum should correspond to two protons.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid method to probe the electronic structure of the molecule and observe how the tautomeric equilibrium responds to the solvent environment.[2][15]
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like acetonitrile.
-
Serial Dilutions: Prepare a series of highly dilute solutions (to ensure adherence to the Beer-Lambert law) in solvents of varying polarity (e.g., Hexane, Dichloromethane, Acetonitrile, Methanol, Water).
-
Spectrum Acquisition: Record the absorption spectrum for each solution from approximately 200 to 450 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each solvent. A significant shift in λ_max with solvent polarity is indicative of a change in the species present in solution, often a shift in the tautomeric equilibrium.[9]
| Solvent | Polarity Index | λ_max (nm) |
| Hexane | 0.1 | (Expected value) |
| Acetonitrile | 5.8 | (Expected value) |
| Methanol | 6.6 | (Expected value) |
| Water | 10.2 | (Expected value) |
| Note: A table like this would be populated with experimental data to show the solvatochromic effect. |
X-Ray Crystallography
X-ray crystallography provides the ultimate proof of structure in the solid state by mapping the precise location of each atom.[16][17] This method eliminates any ambiguity about the tautomeric form present in the crystal lattice, though it does not provide information about the equilibrium in solution.
-
Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer and irradiate it with X-rays to collect a diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the atoms of the molecule to this map to solve the structure. Refinement of the model yields precise bond lengths.
-
Tautomer Identification: The resulting structure will unambiguously show the location of all atoms, including the hydrogen on the exocyclic nitrogen (amino form) or the ring nitrogen (imino form). The C6-N bond length will also be diagnostic: a shorter bond is consistent with a C=N imino double bond, while a longer bond indicates a C-N amino single bond.
Caption: Integrated experimental workflow for tautomer characterization.
Synthesis of Findings & Implications for Drug Development
Based on extensive studies of similar aminopyridine and aminopyridazine systems, the overwhelming evidence suggests that This compound exists predominantly as the amino tautomer in the solid state and in solvents of low to moderate polarity.[2][3] Computational data consistently predict a significant energy penalty for the formation of the imino tautomer.[6][8] While highly polar, protic solvents may slightly shift the equilibrium, the amino form is expected to remain the major species.
Implications:
-
Target Recognition: Medicinal chemists designing molecules based on this scaffold should model the amino tautomer. Its hydrogen bonding signature consists of a two-proton donor (-NH₂) and two ring nitrogen acceptors. The imino tautomer would present a drastically different one-proton donor (=NH) and a different ring nitrogen proton donor.
-
pKa Prediction: The basicity of the molecule, a key parameter for absorption and formulation, is determined by the dominant tautomer. Computational pKa prediction models must begin with the correct tautomeric structure.
-
Intellectual Property: Defining the specific, stable tautomeric form of a molecule can be a critical component of a patent claim, providing a stronger and more defensible intellectual property position.
Conclusion
The characterization of tautomerism is a crucial step in the optimization of any heterocyclic lead compound. For this compound, a synergistic approach combining predictive DFT calculations with definitive experimental techniques such as NMR, UV-Vis, and X-ray crystallography is essential. The evidence strongly supports the predominance of the amino tautomer. By applying the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can build accurate structure-activity relationships, leading to the design of safer and more effective medicines.
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. appol.ifpan.edu.pl [appol.ifpan.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations for 6-Aminopyridazine-3-carbonitrile: A Computational Approach for Drug Discovery
Abstract
6-Aminopyridazine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry due to its pyridazine core, a scaffold present in several approved drugs.[1] This technical guide provides an in-depth protocol for conducting quantum chemical calculations on this molecule, offering a powerful computational lens to elucidate its structural, electronic, and reactive properties. For researchers, scientists, and drug development professionals, this document serves as a practical manual for employing Density Functional Theory (DFT) to predict molecular characteristics crucial for rational drug design. We will detail the causality behind methodological choices, provide step-by-step experimental workflows for key calculations—including geometry optimization, vibrational analysis, frontier molecular orbital analysis, and molecular electrostatic potential mapping—and present data in a clear, actionable format. The overarching goal is to equip researchers with a validated computational framework to accelerate the exploration of this compound and its derivatives as potential therapeutic agents.
Introduction: The Rationale for a Computational Approach
This compound (C₅H₄N₄) is an aromatic heterocycle characterized by a pyridazine ring substituted with an amino group and a cyano group.[2] These functional groups impart specific electronic properties and hydrogen bonding capabilities, making it a compelling candidate for interaction with biological targets.[2] The pyridazine ring itself is a key feature in several pharmaceuticals, valued for its ability to modulate physicochemical properties like lipophilicity and to engage in robust hydrogen bonding with proteins.[1]
Understanding the three-dimensional structure, electronic distribution, and reactivity of this molecule is paramount for designing effective drug candidates. While experimental techniques provide invaluable data, quantum chemical calculations offer a predictive, atom-level perspective that can guide and rationalize experimental efforts. By simulating the molecule's behavior in a virtual environment, we can gain insights into:
-
Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that define the molecule's stable conformation.
-
Electronic Properties: The distribution of electrons, which dictates how the molecule will interact with other molecules, including biological receptors.
-
Reactivity: The regions of the molecule that are most likely to participate in chemical reactions or intermolecular interactions.
This guide will focus on the application of Density Functional Theory (DFT), a widely used and robust computational method that provides a favorable balance between accuracy and computational cost for molecules of this size.[3][4]
Foundational Theory and Methodological Choices
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For this compound, we advocate for a well-established and validated combination that has proven effective for similar organic heterocyclic compounds.[3][4]
Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification significantly reduces computational expense without a major sacrifice in accuracy for many applications.
Causality of Choice: We select the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a long track record of providing reliable results for a wide range of organic molecules, accurately predicting geometries and electronic properties.[4][5]
Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.
Causality of Choice: We will employ the 6-311++G(d,p) basis set. Let's break down this nomenclature:
-
6-311: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution.
-
++G: These "plus" signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing regions of space far from the atomic nuclei, which is important for molecules with lone pairs and for accurately modeling non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for obtaining accurate and reliable results for this compound.
Software
A variety of software packages can perform DFT calculations. For the protocols outlined in this guide, we will refer to the widely used Gaussian software suite.[6][7][8][9] The general principles and input structures are, however, transferable to other quantum chemistry software.
Computational Workflow: A Step-by-Step Guide
The following sections provide detailed protocols for the essential quantum chemical calculations for this compound. The workflow is designed to be sequential, as the results of earlier steps are prerequisites for later ones.
Caption: Computational workflow for quantum chemical analysis.
Step 1: Initial Structure Generation
Before any calculations can be performed, an initial 3D structure of this compound is required.
Experimental Protocol:
-
Open a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).
-
Construct the this compound molecule by assembling the pyridazine ring and adding the amino and carbonitrile substituents at the correct positions (6 and 3, respectively).
-
Perform a preliminary "clean-up" or "force-field optimization" within the modeling software. This provides a reasonable starting geometry for the more computationally intensive DFT calculations.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., as a Gaussian input file, .gjf or .com).[9]
Step 2: Geometry Optimization
This is the most critical step, where the calculation finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure.
Experimental Protocol:
-
Prepare the Gaussian Input File:
-
Route Section (# line): Specify the method, basis set, and job type. For this step, it will be #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.
-
Title Section: A brief, descriptive title for the calculation.
-
Charge and Multiplicity: For neutral this compound, this will be 0 1 (charge of 0, spin multiplicity of 1).
-
Molecular Specification: The atomic coordinates from Step 1.
-
-
Submit the Calculation: Run the Gaussian job.[6]
-
Analyze the Output: Upon successful completion, the output file will contain the optimized Cartesian coordinates, the final converged energy, and confirmation that the optimization has found a stationary point.
Step 3: Vibrational Frequency Analysis
A frequency calculation should always follow a successful geometry optimization. This serves two primary purposes:
-
Validation: It confirms that the optimized structure is a true energy minimum (all real frequencies) and not a transition state (one imaginary frequency).
-
Spectroscopic Prediction: It calculates the vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to validate the computational model.[5][10]
Experimental Protocol:
-
Prepare the Gaussian Input File:
-
Use the optimized geometry from the previous step.
-
Route Section (# line): Change the keyword to #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a frequency calculation.
-
-
Submit and Analyze: Run the calculation. The output will list the vibrational frequencies. A successful optimization to a minimum energy structure will show no imaginary frequencies (frequencies with a negative value). The output can also be used to generate a theoretical infrared spectrum.
Data Presentation: Optimized Geometrical Parameters
The optimized bond lengths and angles provide the most accurate theoretical representation of the molecule's structure. This data is crucial for understanding the steric and electronic effects of the substituents on the pyridazine ring.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C1-N2 | Value |
| N2-N3 | Value | |
| C4-C5 | Value | |
| C5-C6 | Value | |
| C6-N(amino) | Value | |
| C3-C(cyano) | Value | |
| C(cyano)≡N(cyano) | Value | |
| Bond Angles | N3-C4-C5 | Value |
| C4-C5-C6 | Value | |
| N1-C6-C5 | Value | |
| Dihedral Angles | C4-C5-C6-N1 | Value |
| (Note: Atom numbering should correspond to a provided molecular structure image. Values are placeholders and would be filled from the calculation output.) |
Step 4: Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity.[11][12]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): A crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[13]
Experimental Protocol:
The HOMO and LUMO energies are calculated during the geometry optimization and frequency calculations. No new calculation is needed.
-
Extract Data: From the Gaussian output file of the frequency calculation, locate the energies of the alpha and beta molecular orbitals. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.
-
Visualize Orbitals: Use a visualization program like GaussView to generate graphical representations of the HOMO and LUMO. This shows where these orbitals are located on the molecule, indicating the likely sites for electron donation and acceptance.
Caption: Frontier Molecular Orbital (HOMO-LUMO) relationship.
Data Presentation: Electronic Properties
| Parameter | Calculated Value (eV) |
| Energy of HOMO (E_HOMO) | Value |
| Energy of LUMO (E_LUMO) | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
These values are critical for assessing the molecule's potential as a lead compound. For instance, the energy of the HOMO can be related to the ionization potential, while the LUMO energy relates to the electron affinity.[3]
Step 5: Molecular Electrostatic Potential (MEP) Mapping
The MEP is a visualization of the total electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[3][14]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.
-
Green Regions: Represent neutral potential.
Experimental Protocol:
-
Prepare the Gaussian Input File: This calculation requires the generation of a checkpoint file (.chk).
-
Use the optimized geometry.
-
Route Section (# line): #p B3LYP/6-311++G(d,p) Pop=NBO Geom=AllCheck Guess=Read. The keywords request the necessary information to be read from the checkpoint file. To generate the MEP surface itself, a separate keyword like output=wfx might be used to create a file for post-processing, or visualization software can generate it directly from the .chk or formatted output files.
-
-
Visualize the MEP Surface: Use a program like GaussView to open the checkpoint file and generate the MEP surface mapped onto the electron density.
The MEP map for this compound would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring and the cyano group, and positive potential (blue) around the hydrogen atoms of the amino group. This visual information is highly intuitive for predicting hydrogen bonding interactions, a key component of drug-receptor binding.
Conclusion: Synthesizing Data for Drug Discovery
This in-depth technical guide has outlined a robust and validated computational workflow for the quantum chemical analysis of this compound. By following these protocols, researchers can generate a wealth of predictive data on the molecule's geometric, electronic, and reactive properties.
The true power of this approach lies in the synthesis of the data. The optimized geometry provides the structural foundation. The vibrational analysis confirms its stability. The HOMO-LUMO analysis quantifies its electronic reactivity and stability. Finally, the MEP map provides a qualitative, visual guide to its interaction-prone regions.
For drug development professionals, this information is critical. It allows for:
-
Rationalizing Structure-Activity Relationships (SAR): Understanding why certain derivatives of the core scaffold are more active than others.
-
In Silico Screening: Evaluating hypothetical derivatives before committing to costly and time-consuming synthesis.
-
Optimizing Lead Compounds: Modifying the scaffold to enhance desired properties, such as binding affinity or metabolic stability.
By integrating these computational techniques into the drug discovery pipeline, the scientific community can accelerate the development of novel therapeutics based on the promising this compound scaffold.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 340759-46-8: this compound [cymitquimica.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 14. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to Sourcing 6-Aminopyridazine-3-carbonitrile for Research Applications
Introduction
6-Aminopyridazine-3-carbonitrile (CAS No: 340759-46-8) is a pivotal heterocyclic building block in modern chemical and pharmaceutical research.[1][2][3][4] Characterized by a pyridazine ring functionalized with an amino group at the 6-position and a nitrile group at the 3-position, this compound offers a versatile scaffold for the synthesis of more complex molecules.[1] Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, make it an attractive component in drug design, often serving as a core element in the development of novel therapeutics.[1][5]
The success of any research endeavor hinges on the quality and purity of its starting materials. For a molecule like this compound, which often serves as a foundational precursor, the choice of a commercial supplier is a critical decision that can profoundly impact experimental reproducibility, downstream reaction yields, and the overall integrity of the research findings. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the supplier landscape, ensuring the procurement of high-quality material suitable for their specific application.
The Critical Role of Supplier Qualification
Sourcing a chemical intermediate is not merely a transactional process; it is the first step in ensuring experimental validity. The purity of this compound is paramount. Trace impurities, residual solvents, or batch-to-batch variability can introduce unforeseen variables into sensitive biological assays or complex synthetic pathways, leading to irreproducible results and lost time. Therefore, a systematic approach to supplier evaluation is essential. This involves scrutinizing not just the product specifications but also the supplier's quality control measures, documentation practices, and technical support.
Supplier Selection Workflow
The process of selecting a reliable supplier can be systematized into a clear workflow. This ensures that all critical parameters are evaluated before a purchase is made, minimizing the risk of acquiring substandard material.
Caption: A workflow diagram for selecting a commercial chemical supplier.
Commercial Supplier Landscape for this compound
Several chemical suppliers offer this compound for research purposes. The table below summarizes key information from a selection of these vendors. It is important to note that availability and specifications can change, and researchers should always verify details directly with the supplier.
| Supplier/Distributor | Product Name/Synonym | CAS Number | Purity | Available Quantities | Molecular Formula / Weight |
| Ark Pharma Scientific | This compound | 340759-46-8 | ≥95% | 10g | C₅H₄N₄ / 120.11[2] |
| CymitQuimica | 3-Amino-6-cyanopyridazine | 340759-46-8 | ≥95% | 50mg, 250mg, 1g | C₅H₄N₄ / 120.11[1] |
| AA Blocks | This compound | 340759-46-8 | ≥97% | 1g | C₅H₄N₄ / 120.115[4] |
| AiFChem | This compound | 340759-46-8 | N/A | Inquire | C₅H₄N₄ / 120.11[3] |
Note: This table is not exhaustive and represents a snapshot of available data. Researchers are encouraged to conduct their own market survey.
Protocol: Supplier Qualification and Incoming Quality Control
To ensure the integrity of your research, implementing a standardized protocol for qualifying new suppliers and verifying incoming materials is a self-validating system that builds trustworthiness into your procurement process.
Objective: To verify that the purchased this compound meets the required specifications for its intended research application.
Methodology:
-
Documentation Review:
-
1.1. Certificate of Analysis (CoA): Before placing an order, request a lot-specific CoA from the supplier. Do not rely on a general technical data sheet.
-
1.2. Analytical Methods: The CoA should specify the analytical methods used to determine purity (e.g., HPLC, NMR, GC). For purity claims, HPLC is a standard method.
-
1.3. Safety Data Sheet (SDS): Obtain and review the SDS for comprehensive safety, handling, and storage information.[6][7][8] This document is crucial for laboratory safety protocols.
-
-
Physical Inspection upon Receipt:
-
2.1. Container Integrity: Check that the container is sealed and undamaged.
-
2.2. Labeling: Verify that the label information matches the order details, including product name, CAS number, lot number, and quantity.
-
2.3. Appearance: Visually inspect the material. This compound is typically an off-white to yellowish solid.[9] Note any discoloration or heterogeneity that may indicate degradation or impurity.
-
-
Analytical Verification (Recommended for Critical Applications):
-
3.1. Identity Verification (¹H NMR): Prepare a sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a proton NMR spectrum. Compare the resulting spectrum with literature data or a previously validated internal standard to confirm the chemical structure.
-
3.2. Purity Assessment (HPLC): If purity is critical (e.g., for quantitative biological assays or GMP-regulated work), perform an HPLC analysis to confirm the purity stated on the CoA. This can also reveal the presence of impurities not identified by NMR.
-
3.3. Record Keeping: Document all verification results, including spectra and chromatograms, and associate them with the specific supplier and lot number. This creates an internal quality record crucial for troubleshooting and ensuring long-term reproducibility.
-
Safety, Handling, and Storage
Proper handling and storage are vital for maintaining the chemical's integrity and ensuring laboratory safety. Information is typically derived from the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling the solid material, a dust mask is recommended to avoid inhalation.
-
Handling: Avoid creating dust.[6] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[6] The compound is classified as harmful if swallowed.[6] Similar aminopyridine compounds are toxic if swallowed, in contact with skin, or if inhaled.[7][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] Keep away from strong oxidizing agents.[7][8]
Conclusion
The selection of a commercial supplier for a critical research chemical like this compound is a foundational step that requires due diligence. By moving beyond simple catalog comparisons and adopting a rigorous qualification and verification protocol, researchers can safeguard the integrity of their experiments. Emphasizing the importance of lot-specific CoAs, in-house analytical verification for critical applications, and meticulous record-keeping will ensure a reliable supply of high-quality material, ultimately fostering reproducible and high-impact scientific discovery.
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. This compound | CAS:340759-46-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. 340759-46-8 | this compound - AiFChem [aifchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemdmart.com [chemdmart.com]
- 8. fishersci.com [fishersci.com]
- 9. 6-Aminopyridine-3-Carbonitrile Supplier in China [nj-finechem.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
Methodological & Application
Synthetic Strategies for the Derivatization of 6-Aminopyridazine-3-carbonitrile: An Application Note for Medicinal Chemistry
Introduction: The Versatility of the 6-Aminopyridazine-3-carbonitrile Scaffold
This compound is a privileged heterocyclic scaffold that serves as a versatile building block in the design and synthesis of novel therapeutic agents. Its unique electronic properties and the presence of two reactive functional groups—an amino group at the 6-position and a nitrile group at the 3-position—offer multiple avenues for chemical modification. This allows for the systematic exploration of the chemical space around the pyridazine core, enabling the fine-tuning of physicochemical properties and biological activity. The derivatization of this scaffold has been instrumental in the development of compounds targeting a range of biological targets, including protein kinases, which are pivotal in cancer and inflammatory disease research. This application note provides a comprehensive overview of established and innovative synthetic protocols for the derivatization of this compound, offering researchers and drug development professionals a practical guide to harnessing its synthetic potential.
Core Derivatization Strategies: A Multi-pronged Approach
The synthetic utility of this compound lies in the orthogonal reactivity of its amino and nitrile functionalities, as well as the potential for modification of the pyridazine ring itself. The primary derivatization strategies can be broadly categorized as:
-
N-Functionalization of the Amino Group: Introducing diverse substituents on the amino group to modulate ligand-receptor interactions.
-
Transformations of the Nitrile Group: Converting the nitrile into other functional groups to alter the molecule's electronic and steric profile.
-
Cyclization Reactions: Utilizing both the amino and nitrile groups, or the amino group and an adjacent ring nitrogen, to construct fused heterocyclic systems.
The following sections will delve into detailed protocols for each of these strategies, providing insights into the rationale behind the chosen methodologies.
I. N-Functionalization of the Exocyclic Amino Group
The amino group at the 6-position of the pyridazine ring is a key handle for introducing molecular diversity. Its nucleophilic character allows for a range of functionalization reactions, including acylation, alkylation, and cross-coupling reactions.
A. Acylation of the Amino Group
Acylation of the amino group to form amides is a fundamental transformation that can significantly impact the hydrogen bonding capacity and overall polarity of the molecule.
Protocol 1: General Procedure for Acylation with Acid Chlorides or Anhydrides
This protocol describes a standard procedure for the acylation of this compound using an acid chloride or anhydride in the presence of a base.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) is added a base (1.1-1.5 eq) such as triethylamine or pyridine.
-
The reaction mixture is stirred at room temperature for 10-15 minutes.
-
The acylating agent (acid chloride or anhydride, 1.1 eq) is added dropwise to the solution.
-
The reaction is stirred at room temperature for 2-12 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-acylated derivative.
| Reagent/Solvent | Role | Rationale for Choice |
| This compound | Starting Material | The nucleophilic amino group is the site of acylation. |
| Acid Chloride/Anhydride | Acylating Agent | Provides the acyl group for the amide bond formation. |
| Triethylamine/Pyridine | Base | Scavenges the HCl or carboxylic acid byproduct of the reaction. |
| Dichloromethane/THF/DMF | Solvent | Aprotic solvents that do not interfere with the reaction. |
B. N-Alkylation of the Amino Group
N-alkylation introduces aliphatic or aromatic side chains, which can influence the lipophilicity and steric bulk of the molecule.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination with aldehydes or ketones is a common and efficient method for N-alkylation.
Experimental Protocol:
-
This compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) are dissolved in a suitable solvent such as methanol or dichloroethane.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
The mixture is stirred at room temperature for 1-2 hours.
-
A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5-2.0 eq), is added portion-wise.
-
The reaction is stirred at room temperature for an additional 4-24 hours, monitoring by TLC.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
C. Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the coupling of the amino group with aryl or heteroaryl halides.[1][2][3]
Protocol 3: Buchwald-Hartwig Amination with Aryl Halides
This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide.
Experimental Protocol:
-
To an oven-dried reaction vessel is added the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a phosphine ligand such as Xantphos or BINAP (4-10 mol%), and a base such as cesium carbonate or sodium tert-butoxide (1.5-2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
| Component | Function | Rationale |
| Pd₂(dba)₃ | Palladium Pre-catalyst | Forms the active Pd(0) catalyst in situ. |
| Xantphos/BINAP | Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Cs₂CO₃/NaOt-Bu | Base | Promotes the deprotonation of the amine to form the active nucleophile. |
| Toluene/Dioxane | Solvent | Anhydrous and high-boiling point solvents suitable for cross-coupling reactions. |
II. Transformations of the Nitrile Group
The nitrile group at the 3-position is a versatile functional group that can be transformed into a variety of other functionalities, significantly altering the electronic and structural properties of the molecule.
A. Hydrolysis to Carboxylic Acid
Hydrolysis of the nitrile to a carboxylic acid introduces a key functional group for further derivatization, such as amide bond formation.[4][5][6]
Protocol 4: Acid-Catalyzed Hydrolysis of the Nitrile
Experimental Protocol:
-
This compound is suspended in a mixture of concentrated hydrochloric acid and water.
-
The mixture is heated at reflux for 4-8 hours.
-
The reaction is monitored for the disappearance of the starting material by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to neutral with a base (e.g., sodium hydroxide solution).
-
The resulting precipitate, 6-aminopyridazine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.
B. Reduction to a Primary Amine
Reduction of the nitrile group to a primary amine provides a new point of attachment for further functionalization.
Protocol 5: Catalytic Hydrogenation of the Nitrile
Experimental Protocol:
-
This compound is dissolved in a suitable solvent (e.g., methanol, ethanol) containing a catalyst such as Raney nickel or palladium on carbon (Pd/C).
-
The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 50-100 psi).
-
The reaction is stirred at room temperature for 12-24 hours.
-
After the reaction is complete, the catalyst is removed by filtration through celite.
-
The filtrate is concentrated under reduced pressure to yield the aminomethyl derivative.
C. Conversion to a Tetrazole Ring
The [3+2] cycloaddition of an azide source to the nitrile group is a common method for the synthesis of tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.[7][8][9]
Protocol 6: Synthesis of 6-Amino-3-(1H-tetrazol-5-yl)pyridazine
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF) is added sodium azide (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq).
-
The reaction mixture is heated to 100-120 °C for 12-24 hours.
-
The reaction is cooled to room temperature, and water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the tetrazole derivative.
III. Cyclization Reactions: Building Fused Heterocyclic Systems
The strategic placement of the amino and nitrile groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as imidazo[1,2-b]pyridazines. These bicyclic structures are of significant interest in medicinal chemistry due to their presence in a number of biologically active molecules.[10][11][12][13]
A. Synthesis of Imidazo[1,2-b]pyridazines
The condensation of this compound with α-haloketones is a classical and effective method for the construction of the imidazo[1,2-b]pyridazine core.
Protocol 7: Condensation with α-Haloketones
Experimental Protocol:
-
A mixture of this compound (1.0 eq) and the desired α-haloketone (e.g., phenacyl bromide, 1.1 eq) in a solvent such as ethanol or isopropanol is heated at reflux.
-
A base, such as sodium bicarbonate, can be added to neutralize the hydrohalic acid formed during the reaction.
-
The reaction is monitored by TLC, and upon completion (typically 4-12 hours), the mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with the solvent, and dried to yield the imidazo[1,2-b]pyridazine derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the key derivatization strategies for this compound.
Caption: Key derivatization pathways for this compound.
Conclusion: A Gateway to Novel Chemical Entities
The synthetic protocols outlined in this application note demonstrate the remarkable versatility of this compound as a scaffold for the generation of diverse chemical libraries. The ability to selectively functionalize the amino and nitrile groups, as well as to construct fused heterocyclic systems, provides medicinal chemists with a powerful platform for structure-activity relationship studies and the optimization of lead compounds. The methodologies described herein are robust and can be adapted to a wide range of substrates, paving the way for the discovery of new and improved therapeutic agents.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imidazopyridazine - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: Leveraging 6-Aminopyridazine-3-carbonitrile for Next-Generation Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Pyridazine Core in Kinase Inhibition
The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, numbering over 500 in the human genome, play pivotal roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases. A key strategy in designing effective inhibitors is the identification of privileged scaffolds – core molecular frameworks that provide an optimal arrangement of atoms for binding to the highly conserved ATP-binding site of kinases.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a highly valuable scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and its inherent polarity, make it an attractive component for engaging with the kinase hinge region, a critical interaction for potent inhibition.[1] Among pyridazine-based starting materials, 6-aminopyridazine-3-carbonitrile stands out as a particularly versatile and strategic building block for the synthesis of a diverse array of kinase inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed synthetic protocols for its derivatization, and present examples of kinase inhibitors developed from this scaffold, along with their biological activities.
Chemical Properties and Reactivity: Why this compound is a Superior Starting Material
The utility of this compound as a scaffold is rooted in its distinct chemical features. The pyridazine ring itself is characterized by weak basicity and a high dipole moment, which can facilitate favorable interactions within the kinase active site.[1] The strategic placement of the amino and cyano groups on this core provides orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
The 6-Amino Group: This primary amine serves as a crucial hydrogen bond donor, often interacting with the backbone carbonyls of the kinase hinge region. It can also be readily functionalized through various reactions, including acylation, alkylation, and transition metal-catalyzed cross-coupling reactions, to introduce diverse substituents that can probe different pockets of the ATP-binding site.
-
The 3-Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This allows for the introduction of a wide range of chemical diversity at this position.
-
Reactivity of the Pyridazine Ring: The pyridazine ring can be further modified, for instance, through halogenation, to introduce additional points for diversification, such as through Suzuki or Buchwald-Hartwig cross-coupling reactions.
The combination of these features in a single, readily available molecule makes this compound a powerful tool for generating libraries of potential kinase inhibitors with diverse substitution patterns.
Synthetic Strategies and Protocols
The derivatization of the this compound core can be achieved through several robust and well-established synthetic methodologies. The following protocols outline key transformations that are central to the synthesis of pyridazine-based kinase inhibitors.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
A common strategy to introduce diversity at the 6-amino position is through palladium-catalyzed Buchwald-Hartwig amination.[3] This reaction allows for the coupling of the amino group with a wide range of aryl and heteroaryl halides.
Caption: Workflow for Buchwald-Hartwig amination.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl or heteroaryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.) and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-aminopyridazine-3-carbonitrile derivative.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
To introduce aryl or heteroaryl substituents at other positions of the pyridazine ring, a common approach is to first halogenate the core and then perform a Suzuki-Miyaura cross-coupling reaction.[4][5]
Experimental Protocol (starting from a halogenated pyridazine):
-
Reaction Setup: In a microwave vial or round-bottom flask, combine the halogenated pyridazine-3-carbonitrile derivative (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a mixture of solvents, typically a combination of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C), either conventionally or using microwave irradiation, until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired C-arylated pyridazine derivative.
Application in Kinase Inhibitor Synthesis: Case Studies
Derivatives of this compound have shown promise as inhibitors of several important kinase families.
TYK2 Inhibitors for Autoimmune Diseases
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways implicated in autoimmune diseases.[1][6] Selective inhibition of TYK2 is a promising therapeutic strategy. Recently, a series of N-(methyl-d₃)pyridazine-3-carboxamide derivatives have been developed as potent and selective TYK2 inhibitors that bind to the pseudokinase (JH2) domain.[1][6][7] The synthesis of these compounds relies on the pyridazine-3-carboxamide scaffold, which can be derived from this compound.
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity | Reference |
| Deucravacitinib (BMS-986165) | TYK2 | - | Selective for TYK2 over JAK1/2/3 | [1] |
| Compound 30 (Liu et al.) | TYK2 | STAT3 phosphorylation IC₅₀ < Deucravacitinib | Selective over other JAKs | [6] |
CDK Inhibitors for Cancer Therapy
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[8] The 3,6-disubstituted pyridazine scaffold has been explored for the development of CDK2 inhibitors.[8]
| Compound | Target Kinase | IC₅₀ (µM) | Cell Line Activity | Reference |
| Pyridazine Derivative 11a | CDK2 | 0.09 | MCF-7 (Breast Cancer) | [8] |
| Pyridazine Derivative 11b | CDK2 | 0.12 | MCF-7 (Breast Cancer) | [8] |
ALK5 Inhibitors for Fibrosis and Cancer
Activin-like kinase 5 (ALK5) is a transforming growth factor-beta (TGF-β) type I receptor kinase involved in fibrosis and cancer.[9] Substituted aminopyridazines have been identified as potent inhibitors of ALK5.[9]
| Compound | Target Kinase | pKᵢ | Cell-based pIC₅₀ | Reference |
| Compound 4 (Macias et al.) | ALK5 | 8.5 | 6.1 | [9] |
| Compound 23 (Macias et al.) | ALK5 | 8.1 | 7.2 | [9] |
Signaling Pathway and Mechanism of Action
The kinase inhibitors derived from this compound typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.
Caption: General mechanism of pyridazine-based kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. Its inherent chemical features, coupled with the power of modern synthetic methodologies like the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, provide medicinal chemists with a robust platform for the design and synthesis of potent and selective kinase inhibitors targeting a range of diseases. The protocols and examples provided in this application note serve as a guide for researchers to unlock the full potential of this privileged scaffold in their drug discovery endeavors.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Aminopyridazine-3-carbonitrile Derivatives
Abstract
The 6-aminopyridazine-3-carbonitrile scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique electronic properties and multiple points for diversification make it an invaluable building block for the synthesis of novel compounds with a wide range of biological activities and material properties.[3][4][5] Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of such heteroaromatic systems, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under generally mild conditions.[6][7]
This comprehensive guide provides detailed application notes and field-proven protocols for the three most pivotal palladium-catalyzed transformations involving the pyridazine core: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By delving into the mechanistic rationale behind experimental choices, this document serves as an authoritative resource for scientists aiming to leverage these powerful synthetic methods to accelerate their research and development programs.
Core Principles of Palladium-Catalyzed Cross-Coupling
A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing these reactions. While specifics vary, the general mechanism for C-C and C-N coupling reactions proceeds through three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with an aryl/heteroaryl halide (or triflate), inserting itself into the carbon-halogen bond. This oxidizes the metal center to Palladium(II). The electron-deficient nature of the pyridazine ring generally facilitates this step.[8]
-
Transmetalation or Amine Coordination/Deprotonation:
-
For C-C coupling (e.g., Suzuki): An organoboron species, activated by a base, undergoes transmetalation, transferring its organic group to the Pd(II) center and displacing the halide.
-
For C-N coupling (e.g., Buchwald-Hartwig): An amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[9]
-
-
Reductive Elimination: The two organic fragments (the pyridazine core and the newly introduced group) couple and are expelled from the palladium coordination sphere, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, offering exceptional functional group tolerance and utilizing readily available and stable boronic acid reagents.[7][8][11] For functionalizing the pyridazine core, this reaction enables the introduction of diverse (hetero)aryl substituents, a key strategy in tuning the electronic and steric properties of drug candidates.[12]
Mechanistic Rationale
The Suzuki reaction follows the general catalytic cycle, where the key transmetalation step involves an organoboron species. The base is critical; it reacts with the boronic acid to form a more nucleophilic boronate complex ("ate" complex), which facilitates the transfer of the organic group to the palladium center.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of a 6-halo-pyridazine-3-carbonitrile derivative with an arylboronic acid. The presence of the free amine in the target this compound can sometimes complicate coupling reactions; therefore, functionalization is often performed on a halogenated precursor, such as 3-amino-6-chloropyridazine, followed by subsequent transformations if needed.
Materials:
-
3-Amino-6-chloropyridazine (or corresponding bromide) (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene/H₂O, DME)
Procedure:
-
To a dry Schlenk flask or microwave vial, add 3-amino-6-chloropyridazine, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Place the reaction mixture in a preheated oil bath or microwave reactor set to the desired temperature (typically 80–110 °C).
-
Stir vigorously for the specified time (4–24 h), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-3-aminopyridazine.
Data Presentation: Suzuki-Miyaura Reaction Conditions
| Coupling Partner (Boronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 80-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 85-95 |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | Toluene | 110 | 8 | 70-85 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/H₂O (3:1) | 85 | 18 | 75-88 |
Yields are representative and highly dependent on substrate purity and reaction scale. Data is compiled based on established methods for similar chloropyridazine systems.[8][12][13]
Buchwald-Hartwig Amination: Synthesis of 6-(Substituted-amino) Derivatives
The Buchwald-Hartwig amination is a transformative reaction for forming C–N bonds, coupling aryl halides with a vast range of primary and secondary amines.[9][14] This method has largely superseded classical techniques, which often require harsh conditions.[15] For the pyridazine scaffold, it allows the installation of diverse amine functionalities, which are crucial pharmacophores in many drug molecules.
Mechanistic Rationale & The Role of Ligands
The catalytic cycle involves the coordination of the amine to the Pd(II)-aryl complex, followed by base-mediated deprotonation to form a palladium-amido intermediate. The final reductive elimination step, which forms the C-N bond, is often the rate-limiting step. The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential as they accelerate the reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.[10][15]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of a 6-halo-pyridazine-3-carbonitrile with a primary or secondary amine.
Materials:
-
6-Chloro- or 6-bromo-pyridazine-3-carbonitrile (1.0 equiv)
-
Amine (primary or secondary) (1.1–1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1–3 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2–6 mol%)
-
Base (strong, non-nucleophilic, e.g., NaOt-Bu, LHMDS, K₃PO₄) (1.5–2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Glovebox Recommended: The base (NaOt-Bu) and some ligands are air- and moisture-sensitive. If a glovebox is unavailable, handle materials quickly under a strong flow of inert gas.
-
To a dry Schlenk flask, add the palladium pre-catalyst and the phosphine ligand.
-
Add the 6-halopyridazine and the base.
-
Seal the flask, evacuate, and backfill with inert gas (3x).
-
Add the degassed solvent, followed by the amine coupling partner (liquid amines added via syringe).
-
Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS. Note that reaction times can vary significantly based on the steric and electronic nature of the amine.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Reaction Conditions
| Amine Partner | Catalyst / Ligand System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 85-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 70-85 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | LHMDS | Toluene | 90 | 80-90 |
| n-Hexylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-AmylOH | 100 | 75-88 |
Yields are representative. Choice of ligand and base is critical and often requires screening for optimal results.[14][16]
Sonogashira Coupling: Synthesis of 6-Alkynyl Derivatives
The Sonogashira coupling is a highly reliable method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst. It provides direct access to alkynyl-substituted pyridazines, which are versatile intermediates for further transformations or as core components in conjugated materials.
Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II)-aryl complex, facilitating the C-C bond formation.[17]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: General Procedure for Sonogashira Coupling
This protocol outlines the coupling of a 6-halo-pyridazine-3-carbonitrile with a terminal alkyne.
Materials:
-
6-Chloro- or 6-bromo-pyridazine-3-carbonitrile (1.0 equiv)
-
Terminal Alkyne (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1–5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI) (2–10 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0–3.0 equiv, can also be solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add the 6-halopyridazine, palladium catalyst, and copper(I) iodide.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with N₂ or Ar (3x).
-
Add the degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often exothermic.
-
Monitor progress by TLC or LC-MS. Reactions are typically complete within 2–12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Note: A common side reaction is the homocoupling of the alkyne (Glaser coupling). This can be minimized by maintaining rigorous inert conditions.
Data Presentation: Sonogashira Reaction Conditions
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-40 | 85-95 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 80-90 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 60 | 75-85 |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 70-85 |
Yields are representative. Copper-free Sonogashira protocols exist but typically require more specialized ligands and conditions.[17][19]
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable for the modern synthetic chemist. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide powerful and adaptable platforms for the late-stage functionalization and derivatization of the this compound core. The protocols and mechanistic insights provided herein offer a robust starting point for researchers to design and execute synthetic strategies, enabling the rapid generation of compound libraries for screening in drug discovery and the development of novel organic materials. As catalyst technology continues to evolve, even more efficient, sustainable, and selective methods for the functionalization of this valuable heterocyclic scaffold are anticipated.
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Synthesis and anti-microbial activity of some 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 6-Aminopyridazine-3-carbonitrile
Introduction: The Emerging Potential of the Pyridazine Scaffold in Drug Discovery
The 6-Aminopyridazine-3-carbonitrile moiety represents a privileged scaffold in medicinal chemistry, characterized by a six-membered aromatic heterocycle with two adjacent nitrogen atoms, an amino group at the 6-position, and a cyano group at the 3-position.[1] This unique arrangement of functional groups imparts specific electronic and steric properties, making it a versatile building block for the synthesis of novel bioactive molecules.[1] The pyridazine core is a known constituent of various pharmacologically active agents, and its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents.[2][3] The presence of hydrogen bond donors and acceptors, coupled with the potential for the cyano group to engage in specific interactions with enzyme active sites, makes this compound and its analogs compelling candidates for high-throughput screening (HTS) campaigns aimed at discovering novel enzyme inhibitors.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays involving this compound. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based screening, and discuss the critical aspects of data analysis and hit validation. The protocols described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.
Part 1: Assay Design and Strategy - Targeting the Kinase Family
Protein kinases are a major class of enzymes that play crucial roles in cellular signaling pathways.[5] Their dysregulation is implicated in a multitude of diseases, particularly cancer, making them one of the most important target classes for drug discovery.[6] The aminopyridine and related heterocyclic scaffolds are prevalent in a large number of approved and investigational kinase inhibitors.[7] Given this precedent, a logical and promising application for HTS assays involving a library of compounds based on the this compound scaffold is the identification of novel kinase inhibitors.[8]
A typical HTS cascade for identifying kinase inhibitors involves a primary biochemical screen to identify compounds that directly inhibit the enzymatic activity of the target kinase, followed by secondary cell-based assays to confirm on-target activity in a more physiologically relevant context and to assess cellular permeability and cytotoxicity.[9]
Primary Biochemical Screening: Homogeneous Luminescence-Based Assay
For the primary screen, a homogeneous, luminescence-based assay is an excellent choice due to its high sensitivity, wide dynamic range, and compatibility with HTS automation.[10] The principle of this assay is to quantify the amount of ATP remaining in the reaction mixture after the kinase reaction has occurred. A decrease in ATP consumption indicates inhibition of the kinase.
The workflow for this primary screen can be visualized as follows:
Caption: Workflow for the primary luminescence-based kinase inhibition assay.
Protocol 1: Primary HTS for Kinase Inhibitors using a Luminescence-Based Assay
This protocol is designed for a 384-well plate format and is optimized for robustness and high-throughput.
Materials:
-
Recombinant human kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine-5'-triphosphate (ATP)
-
This compound derivative library (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
384-well white, opaque microplates
-
Acoustic dispenser or multi-channel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the this compound library to the wells of a 384-well assay plate. Include appropriate controls:
-
Negative Control (0% inhibition): Wells with DMSO only.
-
Positive Control (100% inhibition): Wells with a known potent inhibitor of the target kinase.
-
-
Enzyme Addition: Prepare a solution of the kinase in assay buffer at 2X the final desired concentration. Add 5 µL of this solution to each well of the assay plate.
-
Initiation of Kinase Reaction: Prepare a solution of the kinase substrate and ATP in assay buffer at 2X the final desired concentration. Add 5 µL of this solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the specific kinase's activity.
-
Signal Detection: Add 10 µL of the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Readout: Incubate the plate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
-
Assess the quality of the assay by calculating the Z'-factor.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
-
Data Presentation:
| Compound ID | Concentration (µM) | Luminescence Signal | % Inhibition |
| APD-001 | 10 | 150,000 | 85 |
| APD-002 | 10 | 950,000 | 5 |
| APD-003 | 10 | 250,000 | 75 |
| ... | ... | ... | ... |
| DMSO (Neg Ctrl) | N/A | 1,000,000 | 0 |
| Staurosporine (Pos Ctrl) | 1 | 50,000 | 100 |
Caption: Hypothetical screening data for a library of this compound derivatives.
Part 2: Hit Confirmation and Secondary Screening
Compounds identified as "hits" in the primary screen require further characterization to confirm their activity, determine their potency (IC₅₀), and assess their mechanism of action in a cellular context.
Secondary Assay: Fluorescence Polarization (FP) for Target Engagement
A fluorescence polarization (FP) assay can be employed as a secondary screen to confirm direct binding of the hit compounds to the target kinase.[12] This assay measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to the kinase.[13] Unbound, small fluorescent tracers rotate rapidly, resulting in low polarization.[14] When bound to the much larger kinase, the complex tumbles more slowly, leading to an increase in fluorescence polarization.[15] Hit compounds that bind to the kinase will compete with the tracer, causing a decrease in polarization.
The workflow for this secondary screen is as follows:
Caption: Workflow for the secondary fluorescence polarization-based competitive binding assay.
Protocol 2: Secondary FP Assay for IC₅₀ Determination
This protocol is designed to determine the potency of hit compounds from the primary screen.
Materials:
-
Confirmed hit compounds from the primary screen
-
Recombinant human kinase of interest
-
Fluorescently labeled tracer specific for the kinase's ATP binding pocket
-
FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Multi-channel pipette or liquid handler
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution series for each hit compound in DMSO, typically starting from 100 µM.
-
Assay Plate Preparation:
-
Add 10 µL of FP assay buffer to all wells.
-
Add 1 µL of the serially diluted compounds to the respective wells.
-
Add 10 µL of a pre-mixed solution of the kinase and fluorescent tracer in FP assay buffer to all wells. The final concentrations of the kinase and tracer should be optimized beforehand to achieve a stable and robust assay window.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Readout: Measure the fluorescence polarization in both parallel and perpendicular planes using a plate reader. The instrument will calculate the millipolarization (mP) values.
-
Data Analysis:
-
Plot the mP values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Data Presentation:
| Compound ID | IC₅₀ (µM) |
| APD-001 | 0.25 |
| APD-003 | 1.5 |
| ... | ... |
Caption: IC₅₀ values for confirmed hits determined by the FP assay.
Part 3: Cell-Based Target Engagement Assay
To further validate the most promising hits, a cell-based assay is crucial to confirm that the compounds can penetrate the cell membrane and engage the target kinase within a cellular environment. A cellular thermal shift assay (CETSA) coupled with a luminescence-based detection system is a powerful method for this purpose.[16] The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol 3: Luminescence-Based Cellular Thermal Shift Assay (CETSA)
Materials:
-
Human cell line endogenously or exogenously expressing the target kinase
-
Potent hit compounds (e.g., APD-001)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Luminescence-based immunoassay kit for the target kinase (or a NanoLuc-based system)
-
PCR thermocycler or other instrument for precise temperature control
-
Microcentrifuge
-
Plate reader with luminescence detection
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and grow to 80-90% confluency. Treat the cells with various concentrations of the hit compound or DMSO (vehicle control) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully transfer the supernatant (containing the soluble, stabilized protein) to a new plate. Quantify the amount of the target kinase in the supernatant using a specific luminescence-based immunoassay.
-
Data Analysis:
-
For each compound concentration, plot the luminescent signal (proportional to soluble kinase) against the temperature.
-
Fit the data to a Boltzmann equation to determine the melting temperature (Tₘ) of the kinase under each condition.
-
An increase in Tₘ in the presence of the compound indicates target engagement.
-
Conclusion and Future Directions
The methodologies outlined in this application note provide a robust framework for conducting high-throughput screening and subsequent hit validation for compounds based on the this compound scaffold, with a particular focus on kinase inhibitors. The combination of a highly sensitive primary biochemical screen with orthogonal secondary assays for direct binding and cellular target engagement ensures a high degree of confidence in the identified hits. Successful identification of potent and cell-active compounds will pave the way for lead optimization studies, ultimately contributing to the development of novel therapeutics.
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols: 6-Aminopyridazine-3-carbonitrile in the Synthesis of Fluorescent Probes
Introduction: The Strategic Advantage of the Pyridazine Scaffold in Fluorescent Probe Design
In the dynamic field of molecular probes, the quest for novel fluorophores with tunable photophysical properties, high quantum yields, and robust chemical stability is perpetual. Among the myriad of heterocyclic scaffolds, the pyridazine nucleus has emerged as a privileged structure. Its inherent electron-deficient nature, coupled with sites for strategic functionalization, offers a versatile platform for the design of sensitive and selective fluorescent probes. 6-Aminopyridazine-3-carbonitrile, in particular, stands out as a highly valuable and reactive precursor. This bifunctional molecule, possessing both a nucleophilic amino group and an electrophilic cyano group, is primed for elegant and efficient cyclization reactions, leading to the construction of complex, fused heterocyclic systems with desirable fluorescent characteristics.
This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of this compound in the synthesis of advanced fluorescent probes. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for the synthesis of a representative pyrido[2,3-d]pyridazine-based fluorescent probe, and discuss the critical parameters that govern the success of the synthesis and the performance of the resulting probe.
Core Chemistry: Leveraging Multicomponent Reactions for Fluorophore Construction
The true power of this compound as a building block lies in its utility in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. This approach is highly valued in medicinal and materials chemistry for its efficiency, atom economy, and the ability to rapidly generate molecular diversity.
In the context of fluorescent probe synthesis, a particularly effective strategy involves the condensation of this compound with a suitable dicarbonyl compound or its equivalent. This reaction typically proceeds through an initial nucleophilic attack of the amino group, followed by an intramolecular cyclization and subsequent aromatization to yield a stable, fused heterocyclic system. The resulting pyrido[2,3-d]pyridazine scaffold often exhibits intrinsic fluorescence, which can be further modulated by the choice of the initial reaction partners.
Below, we present a detailed protocol for the synthesis of a 7-amino-5-aryl-pyrido[2,3-d]pyridazine-6-carbonitrile derivative, a class of compounds that has shown promise as fluorescent scaffolds.
Experimental Protocol: Synthesis of a 7-Amino-5-aryl-pyrido[2,3-d]pyridazine-6-carbonitrile Fluorescent Probe
This protocol outlines a one-pot, three-component reaction for the synthesis of a fluorescent pyrido[2,3-d]pyridazine derivative.
Materials and Reagents
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
Fluorometer
Reaction Scheme
Caption: One-pot synthesis of a fluorescent pyrido[2,3-d]pyridazine.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.20 g, 10 mmol), the chosen aromatic aldehyde (10 mmol), and malononitrile (0.66 g, 10 mmol).
-
Solvent and Catalyst Addition: To the flask, add 30 mL of absolute ethanol. With gentle stirring, add 5-10 drops of piperidine as a catalyst.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will likely form. If not, reduce the volume of the solvent using a rotary evaporator.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture. The purity of the final product should be confirmed by TLC and melting point determination.
-
Characterization: Characterize the structure of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
-
Photophysical Characterization: Dissolve a small amount of the purified product in a suitable solvent (e.g., ethanol, DMSO) and measure its absorption and fluorescence emission spectra using a spectrophotometer and a fluorometer, respectively. Determine the quantum yield of the probe using a known standard (e.g., quinine sulfate).
Causality Behind Experimental Choices
-
Solvent: Ethanol is a good choice of solvent as it effectively dissolves the reactants and is relatively non-toxic. Its boiling point allows for a convenient reflux temperature to drive the reaction to completion.
-
Catalyst: Piperidine, a secondary amine, acts as a basic catalyst to facilitate the initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, a crucial step in the reaction cascade.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and aromatization steps, ensuring a good yield of the final product.
-
Workup and Purification: The workup procedure is designed to remove any unreacted starting materials and the catalyst. Recrystallization is a standard and effective method for obtaining a highly pure solid product, which is essential for accurate photophysical measurements.
Data Presentation: Expected Photophysical Properties
The synthesized pyrido[2,3-d]pyridazine derivatives are expected to exhibit fluorescence in the visible region of the electromagnetic spectrum. The exact absorption and emission maxima will depend on the nature of the substituent on the aromatic ring.
| Substituent on Aryl Ring | Expected Absorption Max (nm) | Expected Emission Max (nm) | Expected Quantum Yield (Φ) |
| -H (Phenyl) | ~350-380 | ~450-480 | Moderate |
| -OCH₃ (4-Methoxyphenyl) | ~360-390 | ~470-500 | High |
| -NO₂ (4-Nitrophenyl) | ~380-410 | Quenched or weak emission | Low |
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of the fluorescent probe.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The successful synthesis of the target molecule can be unequivocally confirmed by standard analytical techniques such as NMR and mass spectrometry. The measurement of the photophysical properties serves as the ultimate validation of the synthesis of a fluorescent probe. Consistent and reproducible absorption and emission spectra, along with a measurable quantum yield, confirm the successful creation of the desired fluorophore.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of novel fluorescent probes. The multicomponent reaction strategy outlined in this guide provides an efficient and straightforward method for accessing the fluorescent pyrido[2,3-d]pyridazine scaffold. The modular nature of this synthesis allows for the facile introduction of various substituents, enabling the fine-tuning of the photophysical and chemical properties of the resulting probes. This opens up exciting avenues for the development of tailored fluorescent sensors for a wide range of applications in biological imaging, diagnostics, and materials science. Further exploration of different dicarbonyl compounds and post-synthetic modifications of the pyrido[2,3-d]pyridazine core will undoubtedly lead to the discovery of new and improved fluorescent probes with enhanced capabilities.
Application Note & Protocols: Site-Specific Incorporation of 6-Aminopyridazine-3-carbonitrile into Peptides for Advanced Drug Discovery
Introduction: The Pyridazine Moiety as a Privileged Scaffold in Peptide-Based Therapeutics
The deliberate incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as potency, proteolytic stability, and cell permeability.[1][2] Among the vast array of available ncAAs, those containing heterocyclic scaffolds are of particular interest due to their ability to engage in specific hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological targets. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is an especially compelling pharmacophore.[3] Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive surrogate for phenyl rings or other heterocycles in efforts to optimize drug-target interactions and improve physicochemical properties like aqueous solubility.[4]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the methods for introducing the specific moiety, 6-aminopyridazine-3-carbonitrile, into peptide sequences. This is achieved through the synthesis and subsequent incorporation of a novel Fmoc-protected amino acid derivative, Fmoc-L-β-(6-(Boc-amino)pyridazin-3-yl)alanine , using standard solid-phase peptide synthesis (SPPS) protocols. We will detail the rationale behind the orthogonal protection strategy, provide step-by-step protocols for the synthesis of the custom amino acid building block, its incorporation into a peptide chain, and the final deprotection and cleavage.
Core Principle: An Orthogonal Protection Strategy for Seamless Integration
The successful incorporation of this compound into a growing peptide chain via Fmoc-based SPPS necessitates a robust and orthogonal protection strategy. The term "orthogonal" in this context means that the protecting groups for the α-amino group, the side chain of the custom amino acid, and the side chains of other amino acids in the sequence can be removed under distinct chemical conditions without affecting one another.[5][6]
Our strategy is based on the widely adopted Fmoc/tBu protection scheme.[7]
-
α-Amino Group Protection: The α-amino group of the custom pyridazinyl-alanine and all other amino acids in the sequence is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is base-labile and is selectively removed at each coupling cycle using a solution of piperidine in DMF.[7]
-
Pyridazine 6-Amino Group Protection: The exocyclic amino group at the 6-position of the pyridazine ring is protected with the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids.[8]
-
Standard Side-Chain Protection: Reactive side chains of other amino acids in the peptide (e.g., Lys, Asp, Ser) are protected with acid-labile groups, typically based on the tert-butyl (tBu) group, which are also removed during the final cleavage step.[7]
This orthogonality ensures that the pyridazine's amino group remains protected throughout the iterative coupling and deprotection cycles of the peptide synthesis and is only revealed during the final cleavage from the solid support with trifluoroacetic acid (TFA).[9][10]
Diagram 1: Orthogonal Protection Scheme A visual representation of the orthogonal protection strategy for incorporating the custom amino acid.
Experimental Protocols
Part 1: Synthesis of Fmoc-L-β-(6-(Boc-amino)pyridazin-3-yl)alanine
This protocol outlines a proposed synthetic route to the novel amino acid building block.
Step 1a: Boc Protection of this compound
The exocyclic amine of the pyridazine ring is first protected with a Boc group to prevent its reaction in subsequent steps.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl (6-cyano-pyridazin-3-yl)carbamate.
-
Step 1b: Synthesis of the Fmoc-Protected Amino Acid
This step involves a Michael addition of a chiral glycine equivalent to an α,β-unsaturated nitrile derived from the pyridazine aldehyde, followed by reduction and Fmoc protection. This is a generalized representation of a common method for synthesizing novel beta-amino acids.
-
Materials:
-
tert-butyl (6-cyano-pyridazin-3-yl)carbamate (from Step 1a)
-
A suitable chiral glycine enolate equivalent (e.g., from a Schiff base with a chiral auxiliary)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Appropriate reagents for conversion of the nitrile to an aldehyde and subsequent olefination to an α,β-unsaturated nitrile.
-
Solvents and reagents for workup and purification.
-
-
Procedure (Conceptual Outline):
-
The nitrile group of tert-butyl (6-cyano-pyridazin-3-yl)carbamate is reduced to an aldehyde.
-
The resulting aldehyde undergoes a Horner-Wadsworth-Emmons or similar reaction to form an α,β-unsaturated nitrile.
-
A stereoselective Michael addition of a chiral glycine enolate equivalent to the α,β-unsaturated nitrile is performed.
-
The chiral auxiliary is removed, and the resulting free amine is protected with Fmoc-OSu to yield the final product, Fmoc-L-β-(6-(Boc-amino)pyridazin-3-yl)alanine .
-
The final product is purified by chromatography.
-
Diagram 2: Synthetic Route to the Custom Amino Acid A simplified workflow for the synthesis of the Fmoc-protected pyridazinyl-alanine.
Part 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of the custom amino acid into a peptide sequence using an automated peptide synthesizer.
-
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected standard amino acids
-
Fmoc-L-β-(6-(Boc-amino)pyridazin-3-yl)alanine
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HATU/DIPEA as coupling reagents
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Pre-activate a solution of the next Fmoc-amino acid (3-5 eq), DIC (3-5 eq), and OxymaPure® (3-5 eq) in DMF for 5-10 minutes. Alternatively, use HATU (3-5 eq) and DIPEA (6-10 eq).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For the custom pyridazinyl-alanine, a double coupling (repeating the coupling step) is recommended to ensure high efficiency.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
-
| SPPS Step | Reagent/Solvent | Typical Duration | Purpose |
| Swelling | DMF | 30-60 min | Prepares the resin for synthesis. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removes the temporary α-amino protecting group. |
| Coupling | Fmoc-AA, DIC/Oxyma or HATU/DIPEA in DMF | 1-2 hours | Forms the peptide bond. |
| Washing | DMF, DCM | 5-10 min | Removes excess reagents and byproducts. |
Part 3: Cleavage and Final Deprotection
This final step cleaves the synthesized peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups, including the Boc group on the pyridazine moiety.
-
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)
-
Cold diethyl ether
-
-
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or shake the mixture at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and remove the Boc, tBu, and other acid-labile protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a flask of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
-
Expected Results and Characterization
The successful synthesis will yield a peptide with the this compound moiety incorporated at the desired position.
-
Purity: Crude purity is typically assessed by analytical RP-HPLC. After purification, purity should exceed 95%.
-
Identity: The molecular weight of the final peptide should be confirmed by ESI-MS or MALDI-TOF MS. The observed mass should correspond to the calculated mass of the peptide containing the deprotected pyridazine moiety.
| Parameter | Method | Expected Outcome |
| Purity | Analytical RP-HPLC | >95% after purification |
| Identity (Molecular Weight) | ESI-MS or MALDI-TOF MS | Observed mass matches calculated mass |
| Structure (for building block) | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure |
Conclusion and Future Applications
This application note provides a detailed framework for the incorporation of this compound into peptides using a custom-synthesized, orthogonally protected amino acid building block. The described Fmoc/tBu strategy is robust and compatible with standard automated solid-phase peptide synthesis protocols. The introduction of this unique heterocyclic moiety can significantly expand the chemical space available for peptide-based drug discovery. The amino and cyano groups on the pyridazine ring serve as versatile handles for further chemical modification, such as the attachment of fluorescent probes, chelating agents, or cytotoxic payloads, further enhancing the utility of this approach in creating novel peptide conjugates and therapeutic agents.
References
- 1. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Aminopyridazine-3-carbonitrile Derivatives
For: Researchers, scientists, and drug development professionals
Introduction
6-Aminopyridazine-3-carbonitrile and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide spectrum of biological activities. These compounds serve as crucial intermediates in the synthesis of various therapeutic agents, including those with potential anticancer and anti-inflammatory properties.[1] The growing interest in these scaffolds necessitates the development of robust, scalable, and safe synthetic routes to support drug discovery and development programs.
This comprehensive guide provides a detailed protocol for the scale-up synthesis of this compound, focusing on practical considerations for safety, efficiency, and yield. The presented methodology is divided into two key stages: the synthesis of the versatile intermediate 3-amino-6-chloropyridazine, followed by its conversion to the target molecule via a Sandmeyer reaction. An alternative palladium-catalyzed cyanation approach is also discussed, offering a comparative perspective for process optimization.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step process commencing from the commercially available 3,6-dichloropyridazine. The first step involves a nucleophilic aromatic substitution to selectively introduce an amino group, yielding 3-amino-6-chloropyridazine. The subsequent step focuses on the introduction of the carbonitrile functionality at the 3-position. While several methods exist for this transformation, the Sandmeyer reaction is a classic and effective approach for converting an amino group into a nitrile.[2][3]
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-Amino-6-chloropyridazine
The synthesis of 3-amino-6-chloropyridazine is achieved through the reaction of 3,6-dichloropyridazine with ammonia.[4] This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Experimental Protocol
Materials:
-
3,6-Dichloropyridazine
-
Ammonia water (25-28%)
-
Ethanol
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean and dry jacketed glass reactor, charge 3,6-dichloropyridazine (1.0 eq) and ethanol (5-10 volumes).
-
Reagent Addition: While stirring, add ammonia water (2.0-5.0 eq) to the reactor.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product and wash with cold deionized water.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Process and Safety Considerations:
-
Exothermicity: The reaction of 3,6-dichloropyridazine with ammonia can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents, especially on a large scale.
-
Pressure: The reaction is typically performed at elevated temperatures in a closed or vented reactor. Ensure the reactor is appropriately rated for the expected pressure.
-
Ammonia Handling: Ammonia is a corrosive and toxic gas. Handle ammonia water in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 2: Sandmeyer Reaction for the Synthesis of this compound
The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[2][3][5] In this step, the amino group of 3-amino-6-chloropyridazine is first converted to a diazonium salt, which is then reacted with a cyanide source, typically a mixture of copper(I) cyanide and sodium cyanide, to yield the desired nitrile.
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol
Materials:
-
3-Amino-6-chloropyridazine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Diazotization:
-
In a jacketed reactor, suspend 3-amino-6-chloropyridazine (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C.
-
Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 5°C.
-
Stir the mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Add toluene to this solution, followed by sodium carbonate to neutralize the excess acid from the diazotization step.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature between 20-30°C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Scale-Up and Safety Considerations:
-
Diazonium Salt Stability: Aryl diazonium salts are potentially explosive, especially when dry.[6] They are generally more stable in solution at low temperatures. It is crucial to maintain the temperature of the diazotization reaction below 5°C and to use the diazonium salt solution immediately in the next step without isolation.[6][7]
-
Nitrogen Evolution: The reaction of the diazonium salt with the cyanide solution generates a large volume of nitrogen gas. Ensure the reactor has adequate venting to prevent pressure buildup.
-
Cyanide Toxicity: Sodium cyanide and copper(I) cyanide are highly toxic. Handle these reagents in a well-ventilated fume hood with appropriate PPE. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
Waste Disposal: Cyanide-containing waste must be treated before disposal.[8][9] Alkaline chlorination is a common method for cyanide detoxification.[8]
Alternative Route: Palladium-Catalyzed Cyanation
As an alternative to the Sandmeyer reaction, palladium-catalyzed cyanation of the chloro-substituted pyridazine offers a modern and often milder approach.[10][11][12] This method typically involves the use of a palladium catalyst, a phosphine ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂).
Advantages:
-
Milder reaction conditions (often neutral or basic).
-
Avoids the generation and handling of potentially explosive diazonium salts.
-
Higher functional group tolerance in some cases.
Challenges:
-
Cost of the palladium catalyst and ligands.
-
Catalyst poisoning by cyanide.[12]
-
Potential for palladium contamination in the final product.
A typical procedure would involve reacting 3-amino-6-chloropyridazine with zinc cyanide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., dppf) in a suitable solvent (e.g., DMAc or DMF) at elevated temperatures.
Data Summary
| Parameter | Synthesis of 3-Amino-6-chloropyridazine | Sandmeyer Cyanation of 3-Amino-6-chloropyridazine |
| Key Reagents | 3,6-Dichloropyridazine, Ammonia | 3-Amino-6-chloropyridazine, NaNO₂, CuCN, NaCN |
| Typical Solvents | Ethanol, Water | Water, Toluene |
| Reaction Temperature | 80-100°C | 0-5°C (Diazotization), 20-30°C (Cyanation) |
| Typical Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 70-90% | 60-80% |
| Key Safety Issues | Handling of ammonia, pressure buildup | Diazonium salt instability, cyanide toxicity, N₂ evolution |
Conclusion
The synthesis of this compound can be successfully scaled up using a two-step approach starting from 3,6-dichloropyridazine. The presented protocol, utilizing a Sandmeyer reaction for the final cyanation step, is a well-established and reliable method. However, careful attention to safety protocols, particularly concerning the handling of diazonium salts and cyanides, is paramount for a safe and successful scale-up. The alternative palladium-catalyzed cyanation offers a valuable option that may be advantageous in specific contexts, and a thorough process hazard analysis should be conducted when selecting the optimal synthetic route for large-scale production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. scielo.sa.cr [scielo.sa.cr]
- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 6-Aminopyridazine-3-carbonitrile synthesis
Answering the growing demand for advanced heterocyclic building blocks in medicinal chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Aminopyridazine-3-carbonitrile. As a key intermediate, its efficient synthesis is paramount for accelerating discovery pipelines.[1][2]
This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields.
Core Synthesis Protocol: A Common Approach
The synthesis of substituted aminopyridazines can often be achieved through multi-component reactions or by functionalizing an existing pyridazine core. One common strategy involves the condensation of a dicarbonyl compound (or equivalent) with hydrazine, followed by subsequent modifications.[3] Below is a generalized protocol adapted from established methods for related structures.
Experimental Protocol: Three-Component Synthesis
This protocol outlines a one-pot synthesis adapted from methodologies for similar aminopyridazine structures, which offers high atom economy and proceeds under mild conditions.[3]
Materials:
-
Malononitrile
-
An appropriate arylglyoxal monohydrate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Water
Procedure:
-
In a 50 mL round-bottom flask, dissolve the arylglyoxal (5 mmol) and malononitrile (5 mmol) in a 1:1 mixture of ethanol and water (15 mL). Stir at room temperature until all solids are dissolved.
-
To this solution, add hydrazine hydrate (20 mmol, 4 equivalents) dropwise over 5 minutes. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane).
-
Upon completion, the product often precipitates directly from the reaction mixture.[3]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected solid with cold water (2 x 10 mL) to remove any residual hydrazine or salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound derivative.[3]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?
A1: Low yield is a common issue stemming from several factors. A systematic approach is crucial for diagnosis.
1. Reagent Quality and Stoichiometry:
-
Causality: The purity of starting materials, particularly the dicarbonyl compound and malononitrile, is paramount. Impurities can participate in side reactions, consuming reagents and complicating purification. Hydrazine hydrate can degrade over time; use a freshly opened bottle or verify its concentration.
-
Solution: Verify the purity of your starting materials using NMR or melting point analysis. Ensure precise stoichiometric ratios as defined in the optimized protocol. An excess of hydrazine is often used to drive the reaction to completion, but a large excess can sometimes lead to byproduct formation.[3]
2. Reaction Temperature:
-
Causality: While many condensation reactions for these heterocycles proceed at room temperature, some substrates may require gentle heating to overcome the activation energy.[4] Conversely, excessive heat can promote decomposition of reagents or the desired product.
-
Solution: Monitor your reaction by TLC. If the reaction is sluggish at room temperature after several hours, consider gently heating the mixture to 40-50°C. If byproducts appear at higher temperatures, reduce the temperature or reaction time.[4]
3. Solvent System:
-
Causality: The solvent influences the solubility of reagents and intermediates, affecting reaction rates. A 1:1 ethanol/water mixture is often effective because it helps dissolve both the organic precursors and the hydrazine hydrate.[3]
-
Solution: If solubility is an issue, consider alternative solvent systems. For example, using dioxane or a polyether may be necessary for less polar substrates, although this might require adjusting the reaction temperature.[3]
Decision Workflow for Low Yield
The following diagram illustrates a logical troubleshooting sequence.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: Side reactions are often related to the high reactivity of the intermediates and starting materials.
1. Dimerization or Polymerization:
-
Causality: Malononitrile and its derivatives can self-condense or polymerize under basic conditions. The amino group on the final product is also nucleophilic and could potentially react with electrophilic species in the mixture.[5]
-
Solution: Control the reaction temperature; running the reaction at lower temperatures can reduce the rate of these unwanted pathways. Ensure controlled, dropwise addition of reagents rather than adding everything at once.
2. Hydrolysis of the Nitrile Group:
-
Causality: The carbonitrile group (-CN) can be sensitive to hydrolysis, especially if the reaction workup is performed under harsh acidic or basic conditions for a prolonged period, converting it to an amide or carboxylic acid.[5]
-
Solution: Maintain a neutral or slightly basic pH during the workup. Use a buffered aqueous solution if necessary. Avoid extended exposure to strong acids or bases during purification.
Table 1: Common Side Products and Mitigation Strategies
| Potential Side Product | Probable Cause | Recommended Mitigation Strategy |
| Dimer of malononitrile | Excess base or high temperature | Lower reaction temperature; ensure slow addition of base/catalyst. |
| Amide/Carboxylic Acid | Nitrile hydrolysis during workup | Use mild workup conditions (neutral pH); avoid prolonged heating in acid/base.[5] |
| Incompletely cyclized intermediate | Insufficient reaction time or temperature | Monitor reaction by TLC to ensure full conversion; consider gentle heating if needed.[4] |
Q3: Purification of the final product by silica gel chromatography is difficult, resulting in streaking and poor recovery. What are my options?
A3: The basicity of the amino group and the polarity of the this compound molecule make it challenging for standard silica gel chromatography. The acidic nature of silica can lead to strong, irreversible binding or significant tailing.[5]
1. Recrystallization:
-
Causality: This is often the most effective method for purifying polar, crystalline compounds.
-
Solution: If the product precipitates from the reaction, it is likely a good candidate for recrystallization. Test small batches with various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, or mixtures with water) to find a system where the product is soluble when hot but sparingly soluble when cold.
2. Modified Chromatography:
-
Causality: To counteract the acidic silica surface, you can either neutralize it or use a different stationary phase.
-
Solutions:
-
Modified Eluent: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system (e.g., Ethyl Acetate/Hexane). This deactivates the acidic silanol groups on the silica surface, reducing streaking.[5]
-
Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase, which is more compatible with basic compounds.[5] Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase (possibly with a buffer like ammonium acetate) is another excellent option for polar compounds.
-
Reaction Mechanism Visualization
This diagram shows a plausible mechanism for the formation of the pyridazine ring.
Caption: Plausible reaction mechanism for pyridazine synthesis.
Frequently Asked Questions (FAQs)
Q: What is the typical appearance and stability of this compound? A: It is typically an off-white to yellowish solid.[2] Like many aminopyridine derivatives, it is generally stable at room temperature when stored in a tightly sealed container, away from light and moisture.[6][7]
Q: Are there alternative synthetic routes I should consider? A: Yes, several routes exist. One prominent alternative is the nucleophilic aromatic substitution of a halogenated pyridazine, such as 6-chloropyridazin-3-amine or 3,6-dichloropyridazine, with an amine source.[3][8][9] Another method is the condensation of a β-ketonitrile with hydrazine.[3] The choice of route often depends on the availability and cost of the starting materials and the desired substitution pattern.
Q: What are the key safety precautions when handling the reagents for this synthesis? A: Malononitrile is toxic and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazine hydrate is corrosive and a suspected carcinogen; always handle it with extreme caution. Refer to the Material Safety Data Sheets (MSDS) for all reagents before starting any experimental work.[2]
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. 6-Aminopyridine-3-Carbonitrile Supplier in China [nj-finechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, CasNo.340759-46-8 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Purification of 6-Aminopyridazine-3-carbonitrile
Welcome to the technical support guide for 6-aminopyridazine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block.[1] High purity of this intermediate is often critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API) or agrochemical.
This guide provides in-depth, field-proven answers to common purification challenges, detailed troubleshooting protocols, and a logical framework for selecting the optimal purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: My crude this compound is a dark yellow or brownish solid. How can I remove these colored impurities?
A: The presence of color in your crude product is a common issue, often arising from polymeric byproducts or highly conjugated impurities formed during synthesis. The most effective method to address this is treatment with activated carbon (charcoal) during recrystallization.
-
The Mechanism: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb large, planar, and often colored molecules through van der Waals forces.
-
Causality: The key is to use the charcoal in a hot solution where your desired compound is fully dissolved. The impurities will bind to the carbon, which can then be removed by hot filtration, leaving a decolorized solution from which your pure compound can crystallize upon cooling. A procedure analogous to the purification of 3-aminopyridine, which involves heating with Norit (a type of activated carbon) and sodium hydrosulfite, can be highly effective.[2]
Q2: I need a general, high-purity (>98%) sample. What is the most reliable purification method?
A: For achieving high purity, a two-stage approach is often most reliable: 1) Recrystallization followed by 2) Column Chromatography if necessary.
-
Recrystallization is excellent for removing the bulk of impurities, especially those with significantly different solubility profiles. It is often the most scalable and cost-effective method.[3]
-
Silica Gel Column Chromatography is ideal for removing closely related impurities that may co-crystallize with your product. It separates compounds based on differences in their polarity and interaction with the stationary phase.[3][4]
The choice between these methods, or their combination, depends on the specific impurity profile of your crude material. A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to guide your strategy.[3][5]
Q3: I'm struggling with recrystallization. What are the best solvents and conditions to use?
A: Selecting the right solvent is critical. The ideal solvent should dissolve your compound completely when hot but poorly when cold. For this compound, which is a polar molecule, polar protic and aprotic solvents are good starting points.[6]
-
Recommended Solvents: Based on protocols for similar structures, ethanol is an excellent first choice.[3] Other potential solvents include isopropanol, acetonitrile, and ethyl acetate. For a related compound, 6-chloropyridazin-3-amine, solubility was found to be good in methanol, ethanol, and DMF, increasing significantly with temperature, which is the desired behavior for recrystallization.[7]
-
Experimental Causality: Start by testing solubility in small volumes (~0.5 mL) of various solvents. Heat the solvent to its boiling point and add your crude product portion-wise until it just dissolves. A common mistake is adding too much solvent, which will drastically reduce your recovery. If the compound is too soluble in one solvent even at room temperature, or insoluble in another even when hot, consider a two-solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Q4: How do I choose the right mobile phase (eluent) for silica gel column chromatography?
A: The goal is to find a solvent system that provides a good separation between your product and impurities on a TLC plate, with a target retention factor (Rf) of 0.25-0.35 for your desired compound.
-
Starting Point: Begin with a moderately polar solvent system like 30-50% ethyl acetate in hexanes .
-
Systematic Approach:
-
Dissolve a small sample of your crude material in a polar solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., 20% EtOAc/Hex, 40% EtOAc/Hex, 60% EtOAc/Hex).
-
Visualize the spots under a UV lamp. Your compound, containing an aromatic ring, should be UV active.
-
-
Troubleshooting:
-
If all spots remain at the baseline (Rf ≈ 0), increase the eluent polarity (e.g., use more ethyl acetate or add a small amount of methanol).
-
If all spots run to the solvent front (Rf ≈ 1), decrease the eluent polarity (e.g., use more hexanes). A system of dichloromethane/methanol has been used successfully for purifying related structures.[4]
-
Q5: My product contains non-polar impurities. Can I use an acid-base extraction?
A: Yes, an acid-base extraction is a highly effective, though often overlooked, technique for this class of compounds. The amino group on the pyridazine ring is basic and can be protonated.
-
The Principle:
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with an aqueous acid (e.g., 1M HCl). Your basic this compound will be protonated and move into the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO3) until the pH is >9. Your compound will deprotonate and precipitate or can be extracted back into a fresh organic layer.
-
Dry the organic layer, filter, and evaporate the solvent to yield the purified product.
-
-
Self-Validation: This method is self-validating because only compounds with a sufficiently basic handle will be extracted by the acid, inherently separating them from neutral or acidic impurities.
Q6: How can I definitively confirm the purity of my final product?
A: A combination of methods provides the most trustworthy assessment of purity.
-
HPLC: This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water (often with 0.1% formic acid or TFA) and UV detection is a standard method. Purity is determined by the area percentage of the main product peak.[5]
-
NMR Spectroscopy: 1H NMR will confirm the structure of your compound and can reveal the presence of impurities if their protons do not overlap with your product's signals.
-
LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of your product peak from the HPLC, ensuring you are quantifying the correct compound.
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities typically broaden the melting range and depress the melting point.
Part 2: Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Solution |
| Low or No Recovery After Recrystallization | 1. Too much solvent was used. 2. The solution was not cooled sufficiently or for long enough. 3. The compound is highly soluble in the chosen solvent even when cold. | 1. Concentrate the mother liquor by boiling off some solvent and attempt to cool and crystallize again. 2. Cool the flask in an ice bath for at least 30-60 minutes. Gently scratching the inside of the flask with a glass rod can induce crystallization. 3. Re-dissolve the material and add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. |
| Oily Residue Instead of Crystals | 1. Presence of impurities that are "oiling out". 2. The solution cooled too rapidly. | 1. Attempt to purify a small portion by column chromatography to remove the impurities that are inhibiting crystallization. 2. Re-heat the solution to re-dissolve the oil, and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight). |
| Product Streaking on TLC Plate | 1. The sample is too concentrated. 2. The compound is highly polar and interacting very strongly with the silica gel. 3. The compound may be acidic or basic, leading to poor chromatography. | 1. Dilute the spotting solution significantly. 2. Use a more polar eluent system, such as one containing methanol. 3. Add a small amount of modifier to the eluent: ~1% triethylamine (NEt3) for basic compounds or ~1% acetic acid (AcOH) for acidic compounds. For an aminopyridazine, adding triethylamine is recommended. |
| Co-elution of Impurity During Column Chromatography | 1. The chosen eluent system does not have sufficient resolving power. | 1. Switch to a different solvent system. Try replacing ethyl acetate with acetone or using a ternary system like hexanes/dichloromethane/ethyl acetate. 2. Use a finer mesh silica gel or a longer column to increase the number of theoretical plates. |
Part 3: Standardized Protocols
Protocol 1: Decolorization and Recrystallization from Ethanol
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle reflux.
-
Decolorization: Remove the flask from the heat source. Add a small amount of activated carbon (approx. 1-2% by weight of your compound, ~50-100 mg). Caution: Add charcoal carefully to the hot solution to avoid bumping.
-
Hot Filtration: Swirl the hot suspension for 2-5 minutes. Set up a fluted filter paper in a stemless funnel. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the carbon. The goal is to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The product should be an off-white or pale yellow solid.[1]
Protocol 2: Flash Column Chromatography
-
Eluent Selection: As determined by TLC analysis (see FAQ Q4), prepare a suitable mobile phase (e.g., 50% ethyl acetate in hexanes).
-
Column Packing: Pack a glass chromatography column with silica gel using the selected eluent.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a polar solvent (e.g., dichloromethane), add silica gel (2-3x the mass of the compound), and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Part 4: Data & Visualization
Table 1: Solvent Properties for Purification of this compound
| Solvent | Polarity Index | Boiling Point (°C) | Application Notes |
| Hexanes | 0.1 | 69 | Anti-solvent for recrystallization; non-polar component of chromatography eluent. |
| Toluene | 2.4 | 111 | Potential recrystallization solvent for less polar compounds; use with care.[7] |
| Dichloromethane (DCM) | 3.1 | 40 | Good solvent for dissolving samples for TLC/column loading; component of eluent systems. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent for both recrystallization and chromatography. Good balance of polarity.[7] |
| Acetone | 5.1 | 56 | Good polar solvent, can be used for recrystallization.[7] |
| Ethanol (EtOH) | 5.2 | 78 | Highly recommended for recrystallization. [3] Can be used as a polar modifier in chromatography. |
| Methanol (MeOH) | 6.6 | 65 | Very polar. Use as a "strong" solvent in chromatography to elute highly polar compounds or to clean the column. |
| Water | 10.2 | 100 | Can be used as an anti-solvent with water-miscible organic solvents like ethanol.[3] |
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification method based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Workflow for HPLC Purity Assessment
This diagram outlines the standard steps for determining the quantitative purity of your final compound using HPLC.
Caption: Standard workflow for purity assessment by HPLC.
References
Technical Support Center: Overcoming Solubility Challenges with 6-Aminopyridazine-3-carbonitrile
Welcome to the technical support guide for 6-aminopyridazine-3-carbonitrile (CAS 340759-46-8). This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable heterocyclic building block. We understand that its unique physicochemical properties can present solubility challenges. This guide provides a systematic, causality-driven approach to understanding and overcoming these issues, ensuring the smooth progression of your experiments.
Section 1: The Physicochemical Basis of Poor Solubility
A foundational understanding of the molecular structure is the first step in troubleshooting. Rather than viewing solubility as a simple property, we must see it as an energetic balance between the compound's self-association and its interaction with the solvent.
Q1: Why is this compound poorly soluble in many common organic solvents?
Answer: The limited solubility of this compound is not an anomaly but a direct consequence of its molecular architecture. The molecule possesses strong polar characteristics due to its functional groups.[1] Three primary factors contribute to its high crystal lattice energy, which is the energy that must be overcome for the compound to dissolve:
-
Extensive Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the two nitrogen atoms of the pyridazine ring and the nitrogen of the cyano group (-C≡N) act as hydrogen bond acceptors.[1][2] This allows for the formation of a robust, three-dimensional network of intermolecular hydrogen bonds, holding the molecules tightly together in a solid state.
-
High Polarity: The combination of the electron-donating amino group and the electron-withdrawing cyano and pyridazine functionalities creates a molecule with a significant dipole moment, favoring interaction with itself over less polar solvent molecules.
-
Aromatic Stacking: The planar, aromatic pyridazine ring can participate in π-π stacking interactions, further stabilizing the crystal lattice.
For dissolution to occur, the energy gained from solvent-solute interactions must be sufficient to break apart these strong intermolecular bonds.[3] Many standard organic solvents cannot compete with this high degree of self-association.
Caption: Intermolecular hydrogen bonding in this compound.
Section 2: A Systematic Approach to Solvent Screening
Selecting the right solvent from the start can save significant time and resources. The principle of "like dissolves like" is a useful guide; a polar solute will generally dissolve best in a polar solvent.[4]
Q2: What solvents should I try first to dissolve this compound?
Answer: We recommend a tiered approach based on solvent class. Start with the most promising candidates to avoid unnecessary experimentation. Data from structurally similar compounds, such as 6-Chloropyridazine-3-Carbonitrile, show good solubility in polar aprotic solvents like DMSO and DMF.[5]
| Tier | Solvent Class | Recommended Solvents | Rationale & Expected Outcome |
| 1 | Polar Aprotic | DMSO, DMF, NMP, DMAc | High Likelihood of Success. These solvents have strong hydrogen bond accepting capabilities and high dielectric constants, enabling them to effectively disrupt the compound's crystal lattice. |
| 2 | Polar Protic | Methanol, Ethanol | Moderate Likelihood. These solvents can both donate and accept hydrogen bonds. However, their own self-association can sometimes hinder their ability to solvate the target molecule efficiently. Solubility is often significantly temperature-dependent in these solvents.[6] |
| 3 | Ethers & Ketones | THF, 2-MeTHF, Acetone | Low Likelihood. While possessing some polarity, these solvents are generally not strong enough to overcome the high crystal lattice energy of the compound at room temperature. |
| 4 | Nonpolar/Halogenated | Toluene, Hexanes, DCM | Very Low Likelihood. These solvents lack the necessary polarity and hydrogen bonding capability to interact favorably with the solute. |
Section 3: Troubleshooting and Solubility Enhancement Protocols
When initial attempts at dissolution are unsuccessful, a systematic set of enhancement techniques should be employed.
Q3: My compound won't dissolve in my chosen solvent at room temperature. What is the next step?
Answer: The first and most effective intervention is the application of thermal energy. For most solid-in-liquid systems, solubility increases with temperature.[6] This provides the energy required to break the intermolecular bonds of the solute and allows for more favorable solvent-solute interactions.
Experimental Protocol 1: Thermal Method for Solubility Enhancement
-
Setup: In a suitable flask equipped with a magnetic stir bar, add the this compound and the selected solvent.
-
Heating: Place the flask in a heating mantle or oil bath situated on a magnetic stir plate. Begin stirring to create a vortex.
-
Gradual Temperature Increase: Increase the temperature gradually (e.g., in 10 °C increments) while observing the solid. Allow the system to equilibrate for 5-10 minutes at each new temperature.
-
Observation: Note the temperature at which complete dissolution occurs.
-
Cooling & Stability Check: Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates. This will determine if you have created a stable solution or a supersaturated one.
Safety Note: Always use a condenser if heating volatile solvents near their boiling point to prevent solvent loss and exposure to vapors.
Q4: Heating helps, but the compound precipitates upon cooling. How can I maintain solubility for my room-temperature reaction?
Answer: This indicates that you have exceeded the thermodynamic solubility limit at room temperature. The solution is to use a co-solvent system, which involves dissolving the compound in a minimal amount of a "strong" solvent before diluting with a weaker, reaction-compatible solvent.[4][7]
Caption: Workflow for developing a co-solvent system.
Experimental Protocol 2: Co-Solvent System Development
-
Strong Solvent Selection: Choose a strong solvent from Tier 1 (e.g., DMSO) in which your compound is highly soluble.
-
Stock Solution Preparation: In a separate vial, dissolve a known mass of this compound in the minimum required volume of the strong solvent to achieve complete dissolution.
-
Titration/Dilution: While vigorously stirring your main reaction solvent (the "weaker" solvent), add the concentrated stock solution dropwise.
-
Identify Precipitation Point: Continue adding the stock solution until you observe the first signs of persistent cloudiness or precipitation. This is the saturation point for that specific co-solvent ratio.
-
Optimization: Prepare your final reaction mixture using a co-solvent ratio safely below this observed precipitation point to ensure the compound remains dissolved throughout the experiment.
Section 4: Frequently Asked Questions (FAQs)
Q5: I must use a low-polarity solvent for my reaction. Are there any other options?
Answer: This is a significant challenge. If co-solvents are not viable, consider physical methods to enhance the rate of dissolution, which may be sufficient for your process.
-
Sonication: Using an ultrasonic bath can provide localized energy to break apart solid agglomerates and increase the interaction between the solid surface and the solvent.
-
Particle Size Reduction: Techniques like micronization increase the surface-area-to-volume ratio of the solid.[7] While this does not change the thermodynamic equilibrium solubility, it can dramatically increase the speed at which the solid dissolves.[3]
Q6: The compound is described as an off-white to yellowish solid. Is a slightly yellow solution normal?
Answer: Yes. The appearance of an off-white to yellowish solid is commonly reported.[8] It is normal for a solution of this compound, particularly a concentrated one, to have a pale yellow hue. Significant darkening or color change, however, could indicate degradation, potentially from excessive heat or incompatible reagents.
Q7: How does the purity of the compound affect its measured solubility?
Answer: This is an important consideration. Highly pure, crystalline materials often exhibit lower solubility than less pure batches. This is because impurities can disrupt the crystal lattice, lowering the energy required for dissolution. When developing a process, it is crucial to use material with a consistent purity level to ensure reproducible results.
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. ijirt.org [ijirt.org]
- 5. 6-Chloropyridazine-3-Carbonitrile: Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. 6-Aminopyridine-3-Carbonitrile Supplier in China [nj-finechem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Aminopyridazine-3-carbonitrile
Welcome to the technical support center for optimizing cross-coupling reactions involving 6-aminopyridazine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this versatile, yet challenging, heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve your synthetic goals.
The this compound scaffold is a valuable synthon in medicinal chemistry due to its unique electronic properties and hydrogen bonding capabilities. However, the presence of a nucleophilic amino group, a potentially reactive cyano group, and the Lewis basic nitrogen atoms of the pyridazine ring can present significant challenges in palladium-catalyzed cross-coupling reactions. This guide will equip you with the knowledge to rationally design and execute your experiments for optimal outcomes.
I. General Considerations and Key Challenges
Before delving into specific reaction types, it is crucial to understand the inherent challenges associated with the coupling of this compound:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine ring nitrogens and the exocyclic amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation[1][2]. This is a primary cause of low yields or complete reaction failure.
-
Substrate Reactivity: The electron-donating amino group can decrease the reactivity of the C-X (halide) bond towards the rate-determining oxidative addition step in the catalytic cycle[1].
-
Side Reactions: A number of side reactions can compete with the desired cross-coupling, including protodeboronation (in Suzuki coupling), dehalogenation, and homocoupling of the coupling partners[1][2][3].
-
Cyano Group Compatibility: While generally stable, the cyano group can potentially undergo side reactions under harsh basic or high-temperature conditions.
The key to success lies in the judicious selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature to favor the desired transformation while minimizing these competing pathways.
II. Troubleshooting and FAQs for Common Coupling Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. However, its application to this compound requires careful optimization.
Frequently Asked Questions (FAQs):
-
Q1: My Suzuki coupling with 6-chloro- or 6-bromopyridazine-3-carbonitrile is not working or giving very low yields. What are the most common reasons for failure?
-
A1: The most common culprits are catalyst inhibition and low reactivity of the starting material[1][2]. The nitrogen atoms in the pyridazine ring and the amino group can bind to the palladium catalyst, effectively poisoning it. Additionally, aryl chlorides are generally less reactive than bromides or iodides, requiring a more active catalyst system[2].
-
-
Q2: What are the most common side reactions in the Suzuki coupling of this substrate, and how can I minimize them?
-
A2: The primary side reactions are protodeboronation of the boronic acid, dehalogenation of the pyridazine starting material, and homocoupling of the boronic acid[1][2][3].
-
Protodeboronation: This is the hydrolysis of the boronic acid. To minimize it, use freshly prepared boronic acids or more stable boronic esters (e.g., pinacol esters), and consider using anhydrous conditions if possible[1].
-
Dehalogenation: This involves the replacement of the halogen with a hydrogen atom. It can be minimized by ensuring a truly inert atmosphere and optimizing the reaction time[3].
-
Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen. Thoroughly degassing your solvents and reaction mixture is crucial[2].
-
-
-
Q3: Which catalyst system is best suited for the Suzuki coupling of this compound?
-
A3: For challenging substrates like this, bulky, electron-rich phosphine ligands are generally the most effective. Ligands such as SPhos, XPhos, and RuPhos have shown great success in coupling electron-rich and heteroaromatic substrates[1]. Modern palladium pre-catalysts, like the Buchwald G3 or G4 pre-catalysts, can also provide a more active and stable catalytic species[1].
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| No reaction or low conversion | Catalyst inhibition by substrate nitrogens. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to create a sterically hindered catalytic center that is less susceptible to coordination[1]. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). |
| Low reactivity of aryl chloride. | Switch to the corresponding aryl bromide or iodide if synthetically feasible. Use a highly active catalyst system, such as a Buchwald G3 or G4 pre-catalyst. | |
| Significant dehalogenation | Presence of hydride sources. | Ensure solvents are anhydrous and of high purity. Optimize the base and reaction time. |
| Catalyst decomposition. | Use a more stable pre-catalyst and ensure rigorous exclusion of oxygen. | |
| Protodeboronation of boronic acid | Hydrolysis of the boronic acid. | Use a pinacol ester of the boronic acid, which is more stable[1]. Run the reaction under anhydrous conditions if compatible with the chosen base. |
| Formation of homocoupled product | Presence of oxygen. | Thoroughly degas all solvents and the reaction vessel (e.g., by freeze-pump-thaw cycles or sparging with an inert gas)[2]. |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the coupling of a wide range of amines with the pyridazine core.
Frequently Asked Questions (FAQs):
-
Q1: I am attempting a Buchwald-Hartwig amination on a 6-halopyridazine-3-carbonitrile, but the reaction is sluggish. What should I consider?
-
Q2: Can the amino group of this compound interfere with the Buchwald-Hartwig reaction if I am trying to couple another amine?
-
A2: Yes, if you are starting with a di-halogenated pyridazine and attempting a selective mono-amination, the existing amino group can compete as a nucleophile. In such cases, protecting the amino group might be necessary.
-
-
Q3: What are the optimal bases for the Buchwald-Hartwig amination of this substrate?
-
A3: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often in combination with a suitable ligand[7].
-
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Catalyst deactivation. | Employ bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) which are known to be effective for heteroaryl aminations[6]. Use a pre-formed palladium catalyst to ensure the active species is generated cleanly. |
| Inappropriate base. | Screen different bases. While NaOtBu is often effective, for sensitive substrates, consider K₃PO₄ or Cs₂CO₃[7]. Ensure the base is finely powdered and anhydrous. | |
| Side reactions (e.g., hydrodehalogenation) | Unproductive side reactions from the catalytic cycle. | Optimize the ligand-to-palladium ratio. Sometimes a slight excess of ligand can suppress side reactions. Lowering the reaction temperature may also help. |
| Difficulty coupling hindered amines | Steric hindrance. | Use more sterically demanding and electron-rich ligands, which can facilitate the reductive elimination step[5]. Higher reaction temperatures may be required. |
C. Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated pyridazines, which are valuable intermediates in organic synthesis.
Frequently Asked Questions (FAQs):
-
Q1: My Sonogashira reaction with 6-bromopyridazine-3-carbonitrile is giving low yields and a lot of alkyne homocoupling (Glaser coupling). How can I improve this?
-
A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen[8]. Running the reaction under strictly anaerobic conditions is essential. Alternatively, employing a copper-free Sonogashira protocol can eliminate this side reaction[8][9][10][11].
-
-
Q2: Is a copper co-catalyst always necessary for the Sonogashira coupling?
-
A2: While traditional Sonogashira reactions use a copper(I) salt as a co-catalyst, several efficient copper-free methods have been developed[8][11]. These often rely on specific palladium catalysts and ligands and can be advantageous in preventing Glaser coupling and for substrates that are sensitive to copper.
-
-
Q3: What is the best base for a Sonogashira coupling with this substrate?
-
A3: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, often serving as both the base and a solvent or co-solvent[12]. These bases are crucial for the deprotonation of the terminal alkyne.
-
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Suggested Solution |
| Significant alkyne homocoupling | Presence of oxygen and copper(I) co-catalyst. | Ensure rigorous exclusion of air from the reaction. Consider a copper-free Sonogashira protocol[8][9][10][11]. |
| Low yield of coupled product | Catalyst poisoning. | The nitrogen heterocycle can inhibit the palladium catalyst. Use a higher catalyst loading or a more robust catalyst system. |
| Incomplete reaction. | Increase the reaction temperature or time. Ensure the base is of good quality and used in sufficient excess. | |
| Decomposition of starting materials | Reaction temperature is too high. | Monitor the reaction closely and try to run it at the lowest effective temperature. |
III. Experimental Protocols
The following are general, adaptable protocols for the cross-coupling of a halo-substituted this compound. Note: These are starting points and may require optimization for your specific substrates.
A. General Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
6-halo-pyridazine-3-carbonitrile (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk tube, add the 6-halopyridazine-3-carbonitrile, arylboronic acid pinacol ester, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. General Protocol for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
6-halopyridazine-3-carbonitrile (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 6-halopyridazine-3-carbonitrile and base to a flame-dried reaction vessel.
-
Add the palladium source and ligand.
-
Add the degassed solvent, followed by the amine.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
C. General Protocol for Copper-Free Sonogashira Coupling
Caption: General workflow for copper-free Sonogashira coupling.
Materials:
-
6-bromopyridazine-3-carbonitrile (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NH, 2-5 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk tube, add the 6-bromopyridazine-3-carbonitrile and palladium catalyst.
-
Evacuate and backfill with inert gas.
-
Add the degassed solvent, the amine base, and finally the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent and wash with water to remove the amine hydrochloride salt.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
IV. Visualization of the Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Below is a simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. Issues in any of these steps can lead to reaction failure.
V. Concluding Remarks
The successful cross-coupling of this compound is an achievable yet nuanced task. By understanding the key challenges and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their reaction outcomes. The judicious choice of a bulky, electron-rich phosphine ligand in combination with an appropriate palladium pre-catalyst is often the most critical factor for success. We encourage you to use the provided protocols as a starting point and to perform systematic optimization of the reaction conditions for your specific substrates.
VI. References
-
Benchchem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. (2018).
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. ResearchGate.
-
Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
-
Copper-free and amine-free Sonogashira coupling in air in a mixed aqueous medium by palladium complexes of N/O-functionalized N-heterocyclic carbenes. ResearchGate.
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. (2020).
-
Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki-Miyaura Cross Coupling of 6-Chloropyridazinones. Sci-Hub.
-
Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination. ResearchGate.
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. (2021).
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate.
-
Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones. Figshare.
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
-
Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
-
Buchwald–Hartwig amination. Wikipedia.
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry - ACS Publications.
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal.
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.
-
The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF.
-
ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ResearchGate.
-
Functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation. Request PDF.
-
Enantiomerically Pure α-Amino Acid Synthesis via Hydroboration−Suzuki Cross-Coupling. The Journal of Organic Chemistry - ACS Publications.
-
Buchwald-Hartwig coupling. YouTube.
-
A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. Request PDF.
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH.
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
-
Palladium‐catalyzed synthesis of various aminopyridine and aryl/heteroaryl bromides nitriles. ResearchGate.
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. PubMed.
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
-
Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. MDPI.
-
Palladium-catalyzed C(sp2)–H aminoimidoylation of isocyano-containing arenes: synthesis of amino substituted N-heterocycles. Organic Chemistry Frontiers (RSC Publishing).
-
Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. Heriot-Watt Research Portal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: 6-Aminopyridazine-3-carbonitrile NMR Analysis
Welcome to the technical support center for the NMR analysis of 6-Aminopyridazine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the NMR analysis of this versatile heterocyclic compound. The following question-and-answer format addresses specific issues, providing in-depth explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Poor Solubility and Sample Preparation
Question: I am struggling to dissolve this compound for NMR analysis. What is the recommended solvent, and are there any specific sample preparation techniques I should use?
Answer:
This compound is an organic compound with polar characteristics due to its amino and cyano functional groups.[1] This polarity influences its solubility. While it may have reasonable solubility in some organic solvents, a common and effective choice for nitrogen-containing heterocyclic compounds is deuterated dimethyl sulfoxide (DMSO-d6) .[2][3]
Detailed Sample Preparation Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound for a standard ¹H NMR experiment. For ¹³C NMR, a higher concentration of 15-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]
-
Solvent Addition: Add 0.5-0.6 mL of high-purity, deuterated solvent (e.g., DMSO-d6) to the sample in a clean, dry vial.[5]
-
Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulate matter remains.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.[4] Avoid introducing any solid impurities.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool placed at the bottom of the Pasteur pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
Causality: The choice of DMSO-d6 is based on its high polarity, which effectively solvates the polar functional groups of the molecule, and its high boiling point, which minimizes evaporation. Proper sample concentration is crucial for obtaining a good signal-to-noise ratio.[6]
Broad or Unresolved Peaks in the Spectrum
Question: My ¹H NMR spectrum of this compound shows broad, poorly resolved peaks, especially in the aromatic region. What could be causing this, and how can I improve the resolution?
Answer:
Broad peaks in an NMR spectrum can stem from several factors, including poor shimming, sample concentration issues, the presence of paramagnetic impurities, or chemical exchange phenomena.[3][6]
Troubleshooting Workflow for Peak Broadening:
Caption: Workflow for troubleshooting broad NMR peaks.
Step-by-Step Guide:
-
Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[3] Carefully re-shim the spectrometer using the automated or manual procedures recommended by the instrument manufacturer.
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[3] If your initial concentration is high, try preparing a more dilute sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.[7][8] Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of Chelex resin can be effective.
-
Chemical Exchange: The amino group protons (-NH₂) can undergo chemical exchange with residual water in the solvent or with each other. This exchange can be temperature-dependent. Running the experiment at a lower temperature can sometimes slow down the exchange rate and result in sharper peaks. Conversely, for other dynamic processes, increasing the temperature might coalesce broad signals into a sharper average signal.[3]
-
Degassing: Dissolved oxygen is paramagnetic and can contribute to line broadening. While often a minor effect for ¹H NMR, if high resolution is critical, degassing the sample using the freeze-pump-thaw technique can be beneficial.
Difficulty in Assigning Aromatic Protons
Question: The aromatic region of my ¹H NMR spectrum is complex, and I'm finding it difficult to assign the protons on the pyridazine ring. What strategies can I use for unambiguous assignment?
Answer:
The pyridazine ring is an electron-deficient system, and the chemical shifts of its protons are influenced by the electronic effects of the amino and nitrile substituents.[7] For unambiguous assignment, a combination of 1D and 2D NMR techniques is highly recommended.
Expected Chemical Shift Regions and Multiplicity:
The protons on the pyridazine ring will appear as doublets due to coupling with their adjacent proton. The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing nitrile group will deshield them.
| Proton | Expected Chemical Shift Range (ppm in DMSO-d6) | Multiplicity |
| H-4 | ~7.5 - 8.0 | Doublet (d) |
| H-5 | ~7.0 - 7.5 | Doublet (d) |
| -NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) |
Note: These are estimated ranges and can be influenced by solvent and concentration. The amino protons may be broad and their chemical shift can be variable.[9]
2D NMR for Structural Elucidation:
To definitively assign the protons, the following 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.[5] You should observe a cross-peak between the signals for H-4 and H-5, confirming their adjacency on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This will allow you to assign the corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[10] This is particularly useful for identifying quaternary carbons, such as the carbon of the nitrile group and the carbons attached to the nitrogen atoms. For example, the proton at H-4 should show a correlation to the nitrile carbon.
Caption: 2D NMR workflow for structural assignment.
Presence of Unexpected Signals (Impurities)
Question: I am observing extra peaks in my NMR spectrum that I cannot account for. How can I identify the source of these impurities?
Answer:
Unexpected signals in an NMR spectrum can originate from various sources, including residual solvents from synthesis or purification, starting materials, by-products, or degradation of the compound.[11]
Common Impurities and Their Identification:
-
Residual Solvents: Solvents used in the final purification steps, such as ethyl acetate, dichloromethane, or acetone, are common culprits.[3]
-
Identification: Compare the chemical shifts of the unknown peaks to a standard table of residual solvent peaks.
-
Removal: If a volatile solvent is suspected, placing the sample under high vacuum for an extended period may help. For less volatile solvents like DMSO, careful purification by recrystallization or chromatography may be necessary.
-
-
Starting Materials and By-products: Incomplete reactions or side reactions during synthesis can lead to impurities.
-
Identification: Obtain the NMR spectra of the starting materials and compare them to the spectrum of your product.
-
Removal: Repurification of the sample is the most effective solution.
-
-
Water: Deuterated solvents are hygroscopic and can absorb moisture from the atmosphere.[3]
-
Identification: A broad peak, typically between 3-5 ppm in DMSO-d6, is indicative of water.
-
Confirmation: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak should disappear or significantly decrease in intensity due to proton exchange. The same effect will be observed for the -NH₂ protons.[3]
-
-
Degradation: While 4-aminopyridine has been shown to be stable under certain conditions, pyridazine derivatives can be susceptible to degradation under harsh conditions (e.g., strong acid, base, or oxidizing agents).[12]
-
Identification: This can be challenging without reference spectra of the degradation products. LC-MS analysis can be a powerful tool to identify the molecular weights of the impurities.
-
Solvent Effects on Chemical Shifts
Question: Will changing the NMR solvent affect the chemical shifts of this compound?
Answer:
Yes, the choice of solvent can significantly influence the chemical shifts of protons, particularly for polar molecules with hydrogen bonding capabilities.[13][14][15] This is due to differences in solvent polarity, anisotropic effects, and the ability of the solvent to form hydrogen bonds.
General Trends:
-
Polar vs. Non-polar Solvents: A marked change in chemical shifts is often observed when moving from a high-polarity solvent like DMSO-d6 to a low-polarity solvent like chloroform-d (CDCl₃).[13][14][15]
-
Hydrogen Bonding: Solvents that can act as hydrogen bond acceptors (like DMSO-d6) or donors (like methanol-d4) will interact with the amino group, affecting its chemical shift and potentially the shifts of the ring protons.
If you are comparing your data to literature values, it is crucial to use the same solvent to ensure consistency. If you are experiencing peak overlap, changing to a different solvent system (e.g., from DMSO-d6 to acetone-d6 or methanol-d4) can sometimes resolve the overlapping signals.[3]
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. 6-Aminopyridine-3-Carbonitrile Supplier in China [nj-finechem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. organomation.com [organomation.com]
- 5. benchchem.com [benchchem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cjhp-online.ca [cjhp-online.ca]
- 13. [PDF] Synthesis, and studying effect of a solvent on the 1H-NMR chemical shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
How to prevent decomposition of 6-Aminopyridazine-3-carbonitrile during reactions
Welcome to the technical support center for 6-Aminopyridazine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition and ensure the success of your reactions.
Introduction to this compound
This compound is a valuable heterocyclic compound characterized by a pyridazine ring bearing both an amino and a cyano functional group[1]. Its unique electronic properties and multiple reaction sites make it a popular intermediate in the synthesis of a wide range of biologically active molecules[2]. However, the inherent reactivity of its functional groups can also lead to undesired decomposition under various reaction conditions. This guide provides a comprehensive overview of the potential degradation pathways and robust strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant decomposition of my this compound during a reaction. What are the most likely causes?
A1: Decomposition of this compound can be attributed to several factors, primarily related to the reactivity of the aminopyridazine ring system and its functional groups. The most common culprits are:
-
Oxidative Degradation: The electron-rich aminopyridazine ring is susceptible to oxidation, especially in the presence of atmospheric oxygen, residual peroxides in solvents, or certain reagents. This can lead to the formation of N-oxides or hydroxylated byproducts, ultimately resulting in ring-opening or polymerization[3][4].
-
Hydrolysis of the Cyano Group: Under strongly acidic or basic conditions, the nitrile group (-CN) can undergo hydrolysis to form a carboxamide (-CONH₂) or a carboxylic acid (-COOH)[5][6]. This alters the desired functionality of your molecule.
-
Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to light, particularly UV radiation. Exposure to light can generate radical species that initiate decomposition pathways[7][8].
-
Extreme pH Conditions: Both strong acids and strong bases can promote decomposition. Strong acids can protonate the ring nitrogens, potentially leading to ring-opening, while strong bases can deprotonate the amino group, increasing its nucleophilicity and susceptibility to side reactions.
-
High Temperatures: While some pyridazine derivatives exhibit good thermal stability, prolonged exposure to high temperatures can lead to thermal decomposition, the specific pathways of which are often complex and can involve cyclization or polymerization, especially in the presence of other reactive species[9][10].
Q2: My reaction mixture is turning dark brown or black. Is this related to the decomposition of this compound?
A2: Yes, a significant color change to dark brown or black is a strong indicator of decomposition, likely due to the formation of polymeric or highly conjugated byproducts. This is often a result of oxidative degradation or other radical-mediated processes. The amino group makes the pyridazine ring electron-rich and thus more susceptible to oxidation[3].
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Solvent Purity: Use freshly distilled or degassed solvents to remove dissolved oxygen and potential peroxide impurities.
-
Antioxidant Addition: Consider adding a small amount of a radical scavenger, such as butylated hydroxytoluene (BHT) or TEMPO, to inhibit radical-mediated decomposition pathways[2][11].
Logical Flow for Diagnosing Decomposition:
Caption: Diagnostic workflow for troubleshooting decomposition.
Q3: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and getting low yields. Could the starting material be decomposing?
A3: Yes, this is a common issue. While palladium-catalyzed cross-coupling reactions are powerful tools, the conditions can promote the degradation of sensitive substrates like this compound[7]. Potential issues include:
-
Coordination to Palladium: The nitrogen atoms of the pyridazine ring and the amino group can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.
-
Side Reactions of the Amino Group: The amino group can participate in side reactions, such as N-arylation in Buchwald-Hartwig couplings if not the intended site of reaction.
-
Instability under Basic Conditions: Many cross-coupling reactions employ bases (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) which can promote decomposition of the aminopyridazine ring.
Troubleshooting and Prevention Protocol:
To mitigate these issues, protection of the amino group is highly recommended. The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for amines[12][13].
Protocol for Boc Protection of this compound:
-
Dissolve Substrate: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Alternatively, a base like triethylamine (TEA) (1.2 eq) can be used[14].
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data on Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Stability (Acidic) | Stability (Basic) | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Labile | Stable | Strong acid (e.g., TFA, HCl)[13][15] |
| Benzyloxycarbonyl | Cbz | Stable | Stable | H₂/Pd, HBr/AcOH |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable | Labile | Base (e.g., Piperidine) |
Workflow for Amine Protection and Deprotection:
Caption: General workflow for using a Boc protecting group.
Q4: How can I remove the Boc protecting group after my reaction is complete without degrading the product?
A4: The Boc group is typically removed under acidic conditions. However, harsh acidic conditions can potentially lead to the hydrolysis of the nitrile group or degradation of the pyridazine ring. Therefore, it is crucial to use the mildest effective conditions.
Protocol for Boc Deprotection:
-
Dissolve Protected Compound: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).
-
Add Acid: Add trifluoroacetic acid (TFA) (typically 20-50% in DCM) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the deprotection by TLC or LC-MS. The reaction is usually complete within 1-2 hours.
-
Work-up: Once the reaction is complete, carefully quench the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the product with an appropriate organic solvent. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Important Considerations:
-
Scavengers: The deprotection of a Boc group generates a tert-butyl cation, which can alkylate electron-rich moieties on your molecule. The inclusion of a scavenger like anisole or thioanisole can trap this cation and prevent side reactions[15].
-
Alternative Acids: If your molecule is particularly acid-sensitive, you can explore other acidic conditions, such as HCl in an organic solvent (e.g., 4M HCl in dioxane).
Summary of Key Preventive Measures
| Issue | Preventive Measure | Rationale |
| Oxidation | - Use of inert atmosphere (N₂ or Ar)- Degassed solvents- Addition of radical scavengers (e.g., BHT) | Prevents reaction with atmospheric oxygen and peroxide impurities, which can lead to N-oxide formation and ring degradation. |
| Hydrolysis | - Maintain neutral or slightly acidic/basic pH- Avoid prolonged exposure to strong acids/bases | The nitrile group is susceptible to hydrolysis under harsh pH conditions. |
| Photodegradation | - Protect reaction vessel from light (e.g., wrap with aluminum foil) | Prevents light-induced radical formation and subsequent decomposition. |
| Side Reactions in Cross-Coupling | - Protect the amino group (e.g., with Boc) | Blocks the nucleophilicity of the amino group and can prevent unwanted coordination to the metal catalyst. |
| Thermal Decomposition | - Use the lowest effective reaction temperature | Minimizes the risk of thermally induced degradation pathways. |
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. studylib.net [studylib.net]
- 12. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: High-Purity Recrystallization of 6-Aminopyridazine-3-carbonitrile
Answering your request, here is a technical support center with troubleshooting guides and FAQs for Recrystallization techniques for high purity 6-Aminopyridazine-3-carbonitrile.
From the Desk of the Senior Application Scientist
Welcome to your dedicated resource for achieving high purity of this compound through recrystallization. This guide is designed for researchers and drug development professionals who understand the fundamentals but require nuanced, field-tested advice to overcome challenges specific to this molecule. We will move beyond generic protocols to explore the causality behind our procedural choices, ensuring a robust and reproducible purification process.
The structure of this compound—a polar heterocyclic core with hydrogen-bonding amino and cyano functionalities—presents specific challenges and opportunities in purification.[1] This guide provides a systematic approach to developing a successful recrystallization protocol.
Recrystallization Workflow Overview
The path to obtaining high-purity crystals is a logical sequence of steps, from initial solvent selection to final purity analysis. The following workflow provides a high-level overview of the decision-making process.
Caption: High-level workflow for the recrystallization of this compound.
Part 1: The Critical First Step: Solvent Selection
The success of any recrystallization hinges on the choice of solvent.[2] The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Given the polar nature of the target molecule, polar solvents are the most logical starting point.[1]
Candidate Solvents
While specific, quantitative solubility data for this compound is not extensively published, we can infer suitable candidates from structurally similar compounds like 6-chloropyridazin-3-amine, which is soluble in various polar organic solvents.[3]
| Solvent Class | Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| Polar Protic | Water | 100 | 80.1 | Excellent for highly polar compounds. May require a co-solvent like ethanol if solubility is too low even when hot.[4] |
| Ethanol (95%) | 78 | 24.6 | A versatile and commonly successful solvent for compounds with hydrogen bonding capabilities.[4][5] | |
| Isopropanol (IPA) | 82 | 19.9 | Similar to ethanol but less polar; can be a good alternative. | |
| Polar Aprotic | Acetone | 56 | 21.0 | Good solvating power, but its low boiling point may limit the effective solubility differential.[5] |
| Acetonitrile | 82 | 36.6 | A good choice for moderately polar compounds; its higher boiling point is advantageous.[5] | |
| Ethyl Acetate | 77 | 6.0 | Less polar; may be a good candidate for a two-solvent system.[2] | |
| Non-Polar | Toluene | 111 | 2.4 | Unlikely to be a good single solvent, but could be an effective anti-solvent. |
| (Anti-Solvents) | n-Hexane | 69 | 1.9 | A common anti-solvent to be used with more polar solvents like ethanol or acetone.[4] |
Experimental Protocol: Small-Scale Solvent Screening
Before committing your entire batch of crude product, a systematic, small-scale screening is essential.
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Methodology:
-
Place approximately 20-30 mg of your crude this compound into a small test tube or vial.
-
Add a candidate solvent dropwise at room temperature, vortexing after each addition, until the total volume is around 0.5 mL.
-
Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the solid is not soluble at room temperature, gently heat the mixture in a water or sand bath while adding more solvent dropwise until the solid just dissolves.
-
Observation 2: If the solid does not dissolve even in a significant volume of hot solvent (e.g., >3 mL), it is a poor solvent.
-
If the solid dissolves upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Observation 3: A good solvent will produce a large quantity of crystalline precipitate upon cooling. If few or no crystals form, the compound is too soluble in that solvent.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of polar heterocyclic amines.
Q1: My compound has "oiled out" instead of crystallizing. What should I do?
A1: Causality & Solution "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation happens too rapidly for a crystal lattice to form. The compound comes out of solution as a liquid phase.
-
Immediate Action: Re-heat the solution until the oil redissolves completely.
-
Troubleshooting Steps:
-
Add More Solvent: The solution may be too concentrated. Add a small amount (10-20% v/v) of hot solvent to the clear solution and attempt to cool again.
-
Lower the Temperature: Switch to a solvent with a lower boiling point.
-
Slow the Cooling: Insulate the flask to ensure a very slow cooling rate, giving molecules more time to align into a crystal lattice.
-
Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum of a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water or hexane) at an elevated temperature until the solution is faintly turbid. Add a few drops of the good solvent to clarify and then cool slowly.
-
Q2: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?
A2: Causality & Solution This is typically due to either the solution not being sufficiently saturated or the energy barrier for nucleation (the initial formation of a crystal seed) not being overcome.
-
Troubleshooting Steps:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[6]
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the cold solution. This "seed crystal" provides a template for further crystal growth.[6]
-
Reduce Solvent Volume: If the solution is not saturated, gently heat it to evaporate a portion of the solvent (10-25%) and then attempt to cool again.
-
Flash Freeze: As a last resort, briefly cool the flask in a dry ice/acetone bath. This can sometimes force nucleation, though it often results in very small crystals.
-
Q3: The final product is still yellow/brown. How do I remove colored impurities?
A3: Causality & Solution The color is likely due to high molecular weight, polar, or polymeric impurities formed during the synthesis. These can often be removed with an adsorbent.
-
Protocol Modification:
-
After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated carbon (charcoal) to the hot solution. Use only 1-2% of the solute's weight; too much will adsorb your product and reduce yield.
-
Swirl the mixture for a few minutes. Never add charcoal to a boiling solution , as it can cause violent bumping.
-
Perform a hot filtration step to remove the charcoal and any other insoluble impurities.[7]
-
Proceed with the cooling and crystallization of the clarified filtrate.
-
Q4: My final yield is very low. What are the common causes?
A4: Causality & Solution Low yield is a common issue and can stem from several factors during the process.
-
Troubleshooting Checklist:
-
Using Too Much Solvent: The most common error. Ensure you are using the absolute minimum amount of hot solvent required to dissolve the crude solid.
-
Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent (~5-10%) before filtering.
-
Washing with Warm Solvent: Washing the collected crystals on the filter should always be done with a minimal amount of ice-cold solvent to prevent redissolving the product.
-
Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even when cold, recovery will be poor. Re-evaluate your solvent choice.
-
Q5: How can I control the crystal size? My product is always a fine powder.
A5: Causality & Solution Crystal size is primarily a function of the cooling rate. Rapid cooling leads to many nucleation sites and small crystals, while slow cooling allows fewer nuclei to grow into larger, often purer, crystals.
-
To Obtain Larger Crystals:
-
Slow Cooling is Key: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop. Do not move or agitate it. Insulating the flask with glass wool or paper towels can further slow the process.
-
Avoid Rapid Chilling: Only place the flask in an ice bath after it has completely reached room temperature and crystallization has already begun.
-
Part 3: Purity Assessment and Final Considerations
Melting Point Analysis A key indicator of purity is the melting point. A pure crystalline solid will have a sharp melting range (typically < 2°C). Impurities depress and broaden the melting range. While a definitive literature melting point for this compound is not consistently reported across major databases, it is crucial to measure the melting point of your recrystallized material . Use this value as a benchmark for purity in subsequent batches.
Frequently Asked Questions (FAQs)
-
What are the likely impurities? Without a specific synthetic route, we can predict likely impurities based on typical reactions for heterocyclic amines. These may include unreacted starting materials, regioisomers, or colored degradation/polymeric products resulting from harsh reaction conditions. Recrystallization is particularly effective at removing impurities with different solubility profiles from the main product.
-
Can I reuse the mother liquor? The mother liquor contains your soluble impurities as well as some dissolved product. To improve overall yield, you can concentrate the mother liquor by evaporating some solvent and cooling it to obtain a second crop of crystals. Be aware that this second crop will likely be less pure than the first and should be analyzed separately.
-
What safety precautions should I take? this compound and related aminopyridine compounds should be handled with care. Always consult the Safety Data Sheet (SDS). In general, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid in a well-ventilated area or fume hood to avoid inhaling dust.
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. benchchem.com [benchchem.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Synthesis of 6-Aminopyridazine-3-carbonitrile Analogs
Welcome to the technical support center for the synthesis of 6-aminopyridazine-3-carbonitrile analogs. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active agents. However, its synthesis is not without challenges. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols in a direct question-and-answer format to help you navigate the common pitfalls encountered during your research.
Part 1: Synthesis of the Pyridazine Core
The foundational step in this synthesis is the construction of the pyridazine ring itself. The most common and versatile method involves the cyclocondensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine.[1]
Question: My initial cyclization reaction to form the pyridazinone precursor has a very low yield. What are the likely causes?
Answer: Low yields in the initial cyclization are a frequent issue and can typically be traced back to one of three areas: reagent quality, reaction conditions, or side reactions.
1. Purity of Starting Materials:
-
γ-Ketoacids/Dicarbonyls: Ensure your 1,4-dicarbonyl starting material is pure. Impurities can introduce competing side reactions that consume starting material and complicate purification.[2] It is highly recommended to use freshly purified reagents.
-
Hydrazine Hydrate: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen. Use a fresh bottle or verify the titer of your existing stock.
2. Reaction Conditions:
-
Temperature: This reaction is highly temperature-dependent. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or the product, sometimes leading to N-N bond cleavage.[2]
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly used as they facilitate the condensation and subsequent dehydration steps.
-
pH Control: The reaction rate can be sensitive to pH. While often run under neutral or slightly acidic conditions, the optimal pH may vary depending on the specific substrates.
3. Common Side Reactions:
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate without closing the ring. This is often observed by NMR or LC-MS. Driving the reaction to completion may require extended reaction times or higher temperatures.
-
Formation of Isomers: If you are using an unsymmetrical 1,4-dicarbonyl compound, the formation of two different regioisomers is possible.[2][3] Controlling this requires careful optimization of reaction conditions or, in some cases, a different synthetic strategy.[2]
Troubleshooting Workflow: Low Cyclization Yield
Below is a systematic workflow to diagnose and resolve low-yield issues in the pyridazine core formation.
Caption: A decision tree for troubleshooting low yields in pyridazine ring formation.
Part 2: Halogenation and Amination via SNAr
To install the 6-amino group, a common and effective strategy is to first convert the pyridazinone intermediate to a 6-halopyridazine (typically 6-chloro), followed by a Nucleophilic Aromatic Substitution (SNAr) with the desired amine.
Question: My chlorination reaction using POCl₃ to produce 6-chloropyridazine-3-carbonitrile is sluggish and incomplete. How can I improve it?
Answer: The conversion of a pyridazinone or hydroxypyridazine to a chloropyridazine using phosphorus oxychloride (POCl₃) is a standard transformation, but it has several critical parameters for success.
-
Anhydrous Conditions: POCl₃ reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and significantly reduce the reaction efficiency. Ensure your starting material is thoroughly dried and use anhydrous techniques.
-
Temperature: These reactions often require heating, typically to reflux temperatures of POCl₃ (around 105 °C) or in a high-boiling solvent like chloroform.[4] Lower temperatures can lead to incomplete conversion.
-
Excess Reagent: It is common to use POCl₃ as both the reagent and the solvent, or to use a stoichiometric excess (e.g., 3-5 equivalents) in a solvent. Using an insufficient amount is a common cause of incomplete reactions.[4]
-
Addition of a Catalyst: Sometimes, the addition of a catalytic amount of a tertiary amine like triethylamine or a phase-transfer catalyst can accelerate the reaction, particularly if the substrate has low solubility in POCl₃.
Question: The subsequent amination (SNAr) of my 6-chloropyridazine intermediate is not proceeding. What factors govern this reaction's success?
Answer: The SNAr reaction on a 6-chloropyridazine is feasible because the two ring nitrogens act as powerful electron-withdrawing groups, activating the C-6 position for nucleophilic attack.[5][6] However, several factors can impede this key step.
1. Electronic Nature of the Ring: The pyridazine ring is inherently electron-deficient, which is a prerequisite for the SNAr mechanism. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its stability is paramount.[6] The presence of the nitrile group at C-3 further withdraws electron density, making the C-6 position highly electrophilic.
2. Nucleophile Strength:
-
Primary and secondary amines are excellent nucleophiles for this reaction.[7]
-
Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions, such as higher temperatures, a stronger base, or palladium catalysis (Buchwald-Hartwig amination).
3. Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the cation of the base without interfering with the nucleophile.
-
Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is required to neutralize the HCl generated during the reaction. The choice of base can significantly impact the reaction rate.
-
Temperature: While some reactive amines will proceed at room temperature, many require heating (80-150 °C) to overcome the activation energy associated with disrupting the ring's aromaticity in the intermediate step.[7]
4. Steric Hindrance: Bulky substituents near the reaction site on either the pyridazine ring or the incoming amine can significantly slow down the reaction.
Protocol: General Procedure for SNAr Amination
-
To a solution of 6-chloropyridazine-3-carbonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., Dioxane or DMF, ~0.2 M), add the desired amine (1.1-1.5 eq).
-
Add a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Synthetic Workflow
The following diagram illustrates the common synthetic pathway discussed.
Caption: A typical three-step workflow for synthesizing this compound analogs.
Part 3: Purification and Characterization
The final hurdle in any synthesis is the purification of the target compound. Aminopyridazine derivatives are often polar, which can present unique challenges.
Question: My 6-aminopyridazine product is highly polar, streaks badly on standard silica gel, and is difficult to purify. What are my options?
Answer: This is a very common issue. The basic amino group and the polar pyridazine-nitrile system contribute to strong interactions with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult separation.
1. Modify Standard Chromatography:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (in methanol) to your mobile phase. This will "cap" the acidic silanol groups on the silica, preventing strong ionic interactions and improving peak shape.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a C18 reversed-phase column if your compound has sufficient hydrophobicity.
2. Advanced Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[8][9] It uses a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[9]
-
Ion-Exchange Chromatography: For particularly basic compounds, cation-exchange chromatography can be a powerful purification method, effectively separating your product from neutral or acidic impurities.[10]
3. Recrystallization:
-
Do not underestimate the power of recrystallization. It is often the most effective method for obtaining highly pure material. Screen a variety of solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Acetonitrile) to find suitable conditions.
Table: Comparison of Purification Techniques for Polar Aminopyridazines
| Technique | Principle | Pros | Cons |
| Silica Gel + Basic Modifier | Normal Phase Adsorption | Uses standard lab equipment; cost-effective. | May not resolve closely eluting impurities; peak tailing can persist. |
| Reversed-Phase (C18) | Hydrophobic Partitioning | Excellent for removing non-polar impurities. | Poor retention for very polar compounds; may require mass-directed purification. |
| HILIC | Aqueous Layer Partitioning | Excellent retention and separation of highly polar, water-soluble compounds.[9] | Requires specific columns and careful method development.[8] |
| Recrystallization | Differential Solubility | Can provide very high purity material; scalable. | Dependent on finding a suitable solvent system; can have moderate to high material loss. |
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Reactions of 6-Aminopyridazine-3-carbonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing catalytic reactions involving 6-aminopyridazine-3-carbonitrile. The unique electronic properties of this substrate, featuring an electron-deficient pyridazine ring substituted with both an amino and a cyano group, present specific challenges in catalyst selection and reaction design. This document is structured to provide practical, experience-driven advice to navigate these complexities effectively.
Troubleshooting Guide
This section is designed to address common issues encountered during the catalytic functionalization of this compound and its derivatives.
Question 1: My Suzuki-Miyaura coupling reaction with a 6-halo-pyridazine-3-carbonitrile precursor shows low to no conversion. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in Suzuki-Miyaura reactions with this substrate class is a frequent challenge. The primary culprits are often related to catalyst inhibition and suboptimal reaction conditions. The pyridazinic nitrogens and the exocyclic amino group can act as Lewis bases, coordinating to the palladium center and impeding the catalytic cycle.
Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective due to the electron-deficient nature of the pyridazine ring and potential catalyst inhibition. More robust catalytic systems are generally required.
-
Ligand Choice: Opt for bulky, electron-rich phosphine ligands. These ligands can promote the crucial oxidative addition step and stabilize the active Pd(0) species. Recommended ligands include biarylphosphines such as XPhos , SPhos , and RuPhos . N-heterocyclic carbenes (NHCs) can also be effective due to their strong σ-donating properties.
-
Palladium Precursor: The choice of palladium precursor can influence the formation of the active catalytic species. Pre-formed palladium-ligand complexes (precatalysts) often provide more consistent results than generating the catalyst in situ.
-
-
Base Selection: The base plays a critical role in the transmetalation step.
-
A common issue is the use of a base that is too weak or poorly soluble. Stronger, non-nucleophilic bases are often necessary. Consider switching from Na₂CO₃ to more potent bases like K₃PO₄ or Cs₂CO₃ .
-
The physical form of the base can also matter. Finely ground, anhydrous base ensures better reactivity.
-
-
Solvent System: The solvent must be anhydrous and capable of dissolving the reactants.
-
Aprotic polar solvents are generally preferred. 1,4-Dioxane , toluene , or DMF are common choices. A mixture of an organic solvent with water (e.g., dioxane/water 4:1) is often used to aid in dissolving the base. Ensure all solvents are rigorously degassed to prevent catalyst oxidation.
-
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Suzuki couplings with electron-deficient heteroaryl halides often require elevated temperatures, typically in the range of 80-120 °C.
Question 2: I am observing significant amounts of byproduct formation, such as homocoupling of my boronic acid and/or dehalogenation of my starting material. How can I minimize these side reactions?
Answer:
Byproduct formation is indicative of competing reaction pathways that can dominate if the desired cross-coupling is slow.
-
Minimizing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).
-
Rigorous Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents.
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can sometimes reduce the instantaneous concentration and suppress homocoupling.
-
-
Preventing Dehalogenation: Dehalogenation arises from the premature reductive elimination of a palladium-hydride species.
-
Source of Hydride: The hydride can originate from trace water, the solvent, or the base. Using anhydrous conditions and selecting a non-protic solvent can be beneficial.
-
Ligand Effect: Bulky ligands that accelerate the reductive elimination of the desired product can outcompete the dehalogenation pathway.
-
Question 3: My Buchwald-Hartwig amination on a 6-halo-pyridazine-3-carbonitrile is sluggish and gives low yields. What adjustments should I consider?
Answer:
The Buchwald-Hartwig amination of this substrate is challenging for similar reasons as the Suzuki-Miyaura coupling, namely catalyst inhibition by the nitrogen-rich heterocycle.
-
Catalyst System is Key: The choice of ligand is paramount.
-
Bulky Biarylphosphines: Ligands such as Xantphos , DavePhos , or BrettPhos are specifically designed for challenging aminations and are highly recommended.[1] These ligands promote both oxidative addition and reductive elimination.
-
Palladium Source: Using a palladium precatalyst can lead to more reproducible results.
-
-
Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine coupling partner.
-
Common Choices: NaOt-Bu , KOt-Bu , or LiHMDS are frequently used. The choice of base can be substrate-dependent and may require screening.
-
-
Solvent Considerations: Anhydrous, aprotic solvents like toluene , dioxane , or THF are standard.
-
Temperature Optimization: These reactions often require heating, typically between 80-110 °C.
Frequently Asked Questions (FAQs)
Q1: How do the amino and cyano groups on the this compound ring affect catalyst selection?
A1: The electronic and coordinating properties of both substituents significantly influence the reaction.
-
Amino Group: The -NH₂ group is an electron-donating group, which can increase the electron density of the pyridazine ring. However, its primary impact is often as a Lewis base that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. This necessitates the use of bulky ligands that can sterically disfavor this coordination or promote the desired catalytic steps more efficiently.
-
Cyano Group: The -CN group is a strong electron-withdrawing group, which makes the pyridazine ring more electron-deficient. This can make oxidative addition more facile. However, the nitrile group itself can also coordinate to the palladium center, which may lead to catalyst deactivation in some cases.[2][3]
Q2: What is the best general-purpose catalyst and ligand combination for cross-coupling reactions with this compound derivatives?
A2: There is no single "best" combination, as the optimal choice is highly dependent on the specific coupling partners. However, a good starting point for screening would be a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand. For instance, for Suzuki-Miyaura reactions, a system like Pd₂(dba)₃ with XPhos or a pre-formed XPhos palladacycle is a robust choice. For Buchwald-Hartwig aminations, Pd₂(dba)₃ with Xantphos or BrettPhos would be a strong starting point.
Q3: Can the nitrogen atoms of the pyridazine ring itself poison the catalyst?
A3: Yes, the lone pairs on the pyridazine ring nitrogens can coordinate to the palladium center, forming off-cycle, inactive complexes. This is a well-documented challenge in the cross-coupling of nitrogen-containing heterocycles. The use of sterically hindered and electron-rich ligands helps to mitigate this issue by creating a more sterically crowded and electronically saturated metal center, which can disfavor coordination with the ring nitrogens and promote the desired catalytic turnover.
Q4: Are there any specific purification challenges associated with the products of these reactions?
A4: The products, which will also be nitrogen-rich heterocyclic compounds, can be quite polar. This can sometimes make extraction from aqueous media challenging. Additionally, residual palladium in the final product is a common concern, especially in pharmaceutical applications. Purification by column chromatography on silica gel is standard. In some cases, treatment with a palladium scavenger may be necessary to reduce palladium levels to an acceptable limit.
Data Presentation
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | General |
| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | Good to Excellent | [4] |
| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | Good | |
| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos | NaOt-Bu | 1,4-Dioxane | 100 | Good to Excellent | [1] |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the 6-halo-pyridazine-3-carbonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (e.g., XPhos, 0.06 mmol) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) to the Schlenk flask.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds [frontiersin.org]
- 4. US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Assignments for 6-Aminopyridazine-3-carbonitrile
This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 6-aminopyridazine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of predicted NMR data from multiple reputable sources, grounded in the fundamental principles of NMR spectroscopy. In the absence of readily available, peer-reviewed experimental spectra at the time of this writing, this guide serves as a robust predictive framework for the structural elucidation of this important heterocyclic compound.
Introduction to this compound and the Imperative of NMR Spectroscopy
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its pyridazine core, a scaffold found in numerous biologically active molecules. The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the pyridazine ring creates a unique electronic environment, making it a versatile building block for the synthesis of novel pharmaceutical agents.
Accurate structural characterization is the cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a comprehensive analysis of expected chemical shifts, multiplicities, and coupling constants.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the NMR assignments, the atoms of this compound have been systematically numbered as illustrated in the diagram below. This numbering convention will be used consistently throughout this guide.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Analysis: A Comparative Prediction
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals for the two aromatic protons on the pyridazine ring and the protons of the amino group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, which increases electron density at the ortho and para positions, causing an upfield shift (to lower ppm values) of the attached protons. Conversely, the cyano group (-CN) and the pyridazine nitrogen atoms are electron-withdrawing, leading to a deshielding effect and a downfield shift (to higher ppm values) for nearby protons.
The two aromatic protons, H4 and H5, are expected to appear as doublets due to coupling with each other. The amino protons may appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.
Below is a comparison of predicted ¹H NMR chemical shifts from various reputable online prediction tools.
| Proton | Predicted Shift (ppm) - NMRDB[1][2] | Predicted Shift (ppm) - ChemAxon[3] | Predicted Shift (ppm) - Mnova[4] | Predicted Shift (ppm) - PROSPRE[5][6] | Expected Multiplicity | Expected Coupling Constant (J) |
| H4 | 7.85 | 7.92 | 7.88 | 7.90 | Doublet (d) | ~9-10 Hz |
| H5 | 7.01 | 7.08 | 7.05 | 7.03 | Doublet (d) | ~9-10 Hz |
| NH₂ | 5.50 | 5.62 | 5.55 | 5.58 | Broad Singlet (br s) | - |
Table 1. Comparison of Predicted ¹H NMR Chemical Shifts for this compound.
The predicted values across the different platforms are in close agreement. H4 is consistently predicted to be significantly downfield compared to H5. This is rationalized by its proximity to the electron-withdrawing cyano group at C3 and the adjacent nitrogen atom (N2). H5 is shifted upfield due to the strong electron-donating effect of the amino group at the ortho position (C6). The large coupling constant of approximately 9-10 Hz is characteristic of ortho-coupling between protons on a six-membered aromatic ring. The chemical shift of the amino protons is predicted to be in the range of 5.5-5.6 ppm; however, it is important to reiterate that this value is highly variable.
¹³C NMR Spectral Analysis: A Comparative Prediction
The ¹³C NMR spectrum of this compound is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. Aromatic carbons typically resonate in the range of 100-160 ppm. The carbon of the cyano group will appear further downfield.
The electron-donating amino group will cause an upfield shift for the carbon atom it is attached to (C6) and the carbon at the para position (C3). The electron-withdrawing cyano group and the ring nitrogens will cause a downfield shift for the adjacent carbon atoms.
| Carbon | Predicted Shift (ppm) - NMRDB[1][2] | Predicted Shift (ppm) - ChemAxon[3] | Predicted Shift (ppm) - Mnova[4] |
| C3 | 131.5 | 132.1 | 131.8 |
| C4 | 134.2 | 134.8 | 134.5 |
| C5 | 118.9 | 119.5 | 119.2 |
| C6 | 159.8 | 160.4 | 160.1 |
| CN | 116.7 | 117.2 | 117.0 |
Table 2. Comparison of Predicted ¹³C NMR Chemical Shifts for this compound.
The predicted ¹³C NMR data from the different sources are also in good agreement.
-
C6: This carbon, directly attached to the amino group, is predicted to be the most downfield of the ring carbons, which is a common observation for carbons bearing an amino group in heterocyclic systems.
-
C4: This carbon is adjacent to the electron-withdrawing nitrogen (N2) and the cyano-substituted carbon (C3), leading to its downfield chemical shift.
-
C3: This carbon is attached to the electron-withdrawing cyano group and is also influenced by the adjacent nitrogen atom (N2).
-
C5: This carbon is ortho to the electron-donating amino group, resulting in a significant upfield shift.
-
CN: The carbon of the cyano group is predicted to appear in the typical region for nitrile carbons.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is critically dependent on proper sample preparation. The following is a detailed, step-by-step methodology for preparing a sample of this compound for ¹H and ¹³C NMR analysis.
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
High-quality 5 mm NMR tube
-
NMR tube cap
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Pasteur pipette
-
Small vial
-
Vortex mixer (optional)
-
Filter (e.g., cotton plug in a Pasteur pipette)
Workflow Diagram:
Figure 2. Step-by-step workflow for the preparation of an NMR sample of this compound.
Detailed Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial. The choice of sample amount is a balance between achieving good signal-to-noise and avoiding solubility issues or line broadening.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its excellent solvating power for many organic compounds. Chloroform-d (CDCl₃) is another common option.
-
Ensure Complete Dissolution: Gently swirl the vial to dissolve the sample. If necessary, use a vortex mixer to aid dissolution. A clear, homogeneous solution is crucial for high-quality NMR spectra.
-
Filter the Solution: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.
-
Data Acquisition: The sample is now ready for insertion into the NMR spectrometer for data acquisition.
Conclusion
This guide provides a comprehensive and comparative analysis of the predicted ¹H and ¹³C NMR spectra of this compound. By leveraging multiple prediction algorithms and grounding the analysis in the fundamental principles of NMR spectroscopy, we have established a reliable framework for the structural assignment of this important heterocyclic molecule. The provided detailed experimental protocol for sample preparation ensures that researchers can acquire high-quality data for their own investigations. While predicted data is a powerful tool, it is always recommended to confirm assignments with experimental data whenever possible. This guide should serve as a valuable resource for any scientist working with this compound and highlights the power of combining theoretical predictions with sound experimental practice.
References
- 1. Predict 1H proton NMR spectra [nmrdb.org]
- 2. Predict 13C carbon NMR spectra [nmrdb.org]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. PROSPRE [prospre.ca]
- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Rationale for Fragmentation: Pyridazine, Amine, and Nitrile Moieties
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 6-Aminopyridazine-3-carbonitrile: A Comparative Analysis for Drug Development Professionals
This guide provides a detailed exploration of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (C₅H₄N₄, MW: 120.11 g/mol ).[1][2][3][4] As a crucial building block in medicinal chemistry and drug development, understanding its mass spectral behavior is paramount for unambiguous identification and quality control. This document moves beyond a simple catalog of fragments to explain the chemical logic behind the fragmentation pathways, compare mass spectrometry with other analytical techniques, and provide a robust experimental protocol for its analysis.
This compound is a multifunctional aromatic heterocycle. Its fragmentation pattern under electron ionization is a composite of the characteristic behaviors of its core structures: the pyridazine ring, the amino group, and the nitrile group. Upon electron impact, a high-energy electron is removed from the molecule, forming a molecular ion (M⁺•) which is often prominent in the spectra of aromatic heterocycles.[5] This radical cation is the starting point for all subsequent fragmentation pathways, which are driven by the relative stability of the resulting ions and neutral losses.
The primary fragmentation drivers are expected to be:
-
The Pyridazine Ring: The N-N single bond in the pyridazine ring is a point of relative weakness, making the loss of a stable dinitrogen molecule (N₂) a characteristic and highly favorable pathway for pyridazine derivatives.[6]
-
The Nitrile Group: Aromatic nitriles can undergo the loss of a cyano radical (•CN) or, more commonly, the elimination of a neutral hydrogen cyanide (HCN) molecule.[7]
-
The Amino Group: Primary aromatic amines can stabilize the molecular ion. Common fragmentations include the loss of a hydrogen radical (•H) to form an iminium cation or the elimination of HCN.
Proposed Fragmentation Pathways of this compound
Based on established principles of mass spectrometry, we can predict the major fragmentation pathways for the molecular ion of this compound at m/z 120.[8][9]
The diagram below illustrates the most probable fragmentation cascades originating from the molecular ion.
Figure 1: Proposed EI-MS fragmentation pathways for this compound.
Key Fragmentation Steps:
-
Formation of m/z 119: Loss of a single hydrogen radical (•H) from the amino group is a common initial fragmentation for primary amines, leading to a stable, conjugated cation.
-
Formation of m/z 92 (Loss of N₂): This is a highly characteristic fragmentation for pyridazine-containing compounds.[6] The expulsion of a neutral and highly stable dinitrogen molecule (N₂) from the molecular ion results in a radical cation at m/z 92. This is often a prominent peak in the spectrum.
-
Formation of m/z 92 (Loss of HCN): An alternative pathway to m/z 92 involves the elimination of hydrogen cyanide (HCN) from the molecular ion, likely involving the nitrile group and an adjacent ring hydrogen.
-
Formation of m/z 91: The ion at m/z 92 can subsequently lose a hydrogen radical (•H) to form a stable cation at m/z 91.
-
Formation of m/z 64: The ion at m/z 92 (formed from HCN loss) can undergo a secondary fragmentation by losing a dinitrogen molecule (N₂) to yield an ion at m/z 64.
-
Formation of m/z 52: The ion at m/z 92 (formed from N₂ loss) can eliminate a molecule of hydrogen cyanide, resulting in a fragment ion at m/z 52.[6] This corresponds to the cleavage of the heterocyclic ring.
Comparative Analysis: MS vs. Other Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and elucidating fragmentation patterns, a comprehensive characterization of this compound often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural information from fragmentation. | High sensitivity (ng-pg range), rapid analysis, direct coupling to chromatographic techniques (GC-MS, LC-MS).[10] | Isomers can be difficult to distinguish without tandem MS or chromatography; provides inferred, not definitive, structural connectivity. |
| Nuclear Magnetic Resonance (NMR) | Definitive atom connectivity (¹H, ¹³C, ¹⁵N NMR), 3D structure, stereochemistry. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity (mg-µg range), longer acquisition times, requires pure samples. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of mixtures. | Excellent for quantification, high resolution separation, robust and widely available. | Provides no structural information without a coupled detector like MS or DAD. |
| Infrared (IR) Spectroscopy | Presence of functional groups (-NH₂, -C≡N, C=N). | Fast, non-destructive, provides a "fingerprint" of functional groups. | Complex spectra can be difficult to interpret fully, provides limited information on the overall molecular skeleton. |
In a drug development workflow, HPLC-UV is typically used for purity and quantitative analysis, NMR provides the definitive structural proof for the lead compound, and MS (especially LC-MS) is invaluable for high-throughput screening, metabolite identification, and impurity profiling due to its speed and sensitivity.[11]
Experimental Protocol: Acquiring a Validating EI Mass Spectrum
This protocol outlines the steps for acquiring a standard electron ionization mass spectrum. The choice of 70 eV for the electron energy is a long-standing convention that ensures sufficient energy is imparted to the molecule to cause reproducible fragmentation, allowing for the comparison of spectra across different instruments and databases.[12][13]
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. 340759-46-8 | this compound - AiFChem [aifchem.com]
- 3. This compound | CAS:340759-46-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]
- 10. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 6-Aminopyridazine-3-carbonitrile and its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 6-aminopyridazine-3-carbonitrile and its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of these heterocyclic compounds. By presenting available experimental data and outlining detailed protocols, this guide aims to serve as a valuable resource for navigating the chemical landscape of aminopyridazine carbonitriles and informing future research and development endeavors.
Introduction to Aminopyridazine Carbonitriles: A Scaffold of Interest
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] The incorporation of amino and cyano functionalities gives rise to a class of compounds, aminopyridazine carbonitriles, with diverse and intriguing chemical properties. This compound, with its specific substitution pattern, presents a unique electronic and steric profile, making it and its isomers attractive starting points for the design of novel therapeutic agents. The polarity imparted by the amino and cyano groups, coupled with the hydrogen bonding capabilities, suggests potential for interaction with biological targets.[2]
This guide will focus on a comparative study of this compound and its key positional isomers, exploring how the relative positions of the amino and cyano groups on the pyridazine core influence their chemical and biological characteristics.
Isomers of this compound
The primary isomers of interest are those where the amino and cyano groups are rearranged around the pyridazine ring. The key isomers include:
-
This compound (The target compound)
-
3-Aminopyridazine-4-carbonitrile
-
4-Aminopyridazine-3-carbonitrile
-
5-Aminopyridazine-3-carbonitrile
It is important to note that while aminocyanopyridines are also isomers, this guide will focus on the pyridazine core to provide a more direct comparison of the effect of substituent placement on this specific heterocyclic system.
Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) |
| This compound | C₅H₄N₄ | 120.11 | Not Reported | 2.5 (most basic) | -0.5 |
| 3-Aminopyridazine-4-carbonitrile | C₅H₄N₄ | 120.11 | Not Reported | 1.8 (most basic) | 0.2 |
| 4-Aminopyridazine-3-carbonitrile | C₅H₄N₄ | 120.11 | Not Reported | 3.1 (most basic) | -0.2 |
| 5-Aminopyridazine-3-carbonitrile | C₅H₄N₄ | 120.11 | Not Reported | 2.1 (most basic) | -0.3 |
Note: Predicted values are sourced from computational chemistry software and databases and should be used as a guide. Experimental verification is recommended.
The position of the electron-donating amino group and the electron-withdrawing cyano group significantly influences the electron density distribution within the pyridazine ring, which in turn affects properties like basicity (pKa) and lipophilicity (LogP). For instance, the proximity of the amino group to the ring nitrogens can impact their protonation potential.
Synthesis Strategies: A Comparative Overview
The synthesis of aminopyridazine carbonitriles can be approached through several routes, often dictated by the availability of starting materials and the desired substitution pattern.
General Synthetic Pathway for Aminopyridazine Carbonitriles
A common and versatile method for the synthesis of substituted aminopyridazines involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of aminopyridazine carbonitriles, a key intermediate is often a dicarbonyl compound bearing a nitrile group.
Below is a generalized workflow for the synthesis of an aminopyridazine carbonitrile, which can be adapted for different isomers by selecting the appropriate starting materials.
Caption: Generalized workflow for the synthesis of aminopyridazine carbonitriles.
Experimental Protocol: Synthesis of a Representative 3-Amino-5-arylpyridazine-4-carbonitrile
This protocol is adapted from a reported one-pot, three-component synthesis and can serve as a starting point for the synthesis of related aminopyridazine carbonitriles.
Materials:
-
Arylglyoxal (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (80% in water, 4 mmol)
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).
-
To this solution, add hydrazine hydrate (4 mmol) at room temperature with continuous stirring.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product will typically precipitate out of the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the collected solid with hot water (2 x 5 mL).
-
Purify the crude product by recrystallization from ethanol to yield the desired 3-amino-5-arylpyridazine-4-carbonitrile.
Causality behind Experimental Choices:
-
One-pot reaction: This approach improves efficiency and reduces waste by combining multiple synthetic steps into a single procedure.
-
Room temperature reaction: Conducting the reaction at room temperature is energy-efficient and can minimize the formation of side products that may occur at higher temperatures.
-
Ethanol/water solvent system: This solvent mixture provides good solubility for the reactants while often allowing for the precipitation of the less soluble product upon formation, simplifying purification.
-
Excess hydrazine hydrate: Using an excess of hydrazine hydrate helps to drive the initial condensation reaction to completion.
Comparative Biological Activity: An Emerging Landscape
While direct comparative studies on the biological activities of this compound and its isomers are limited, the broader classes of pyridazine and aminopyridine derivatives have shown a wide range of pharmacological effects. This suggests that the aminopyridazine carbonitrile scaffold is a promising area for drug discovery.
Potential Therapeutic Areas:
-
Anticancer Activity: Many pyridazine derivatives have been investigated for their anticancer properties. The presence of the cyano group can also contribute to this activity, as seen in various nitrile-containing anticancer drugs.
-
Enzyme Inhibition: The heterocyclic nature of the pyridazine ring and the potential for hydrogen bonding from the amino group make these compounds candidates for enzyme inhibitors.
-
Central Nervous System (CNS) Activity: Aminopyridines are known to have effects on the central nervous system, and it is plausible that aminopyridazine carbonitriles could exhibit similar activities.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of the synthesized isomers, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized aminopyridazine carbonitrile isomers
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (isomers) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System: The inclusion of both positive and negative (vehicle) controls is essential for validating the results of the assay. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and its isomers, highlighting the current state of knowledge regarding their synthesis, physicochemical properties, and potential biological activities. While significant gaps in the experimental data exist, the information presented herein serves as a foundational resource for researchers in the field.
Future work should focus on the systematic synthesis and characterization of all positional isomers of aminopyridazine carbonitrile to establish a comprehensive structure-activity relationship. Detailed experimental determination of their physicochemical properties will be crucial for the rational design of future drug candidates. Furthermore, broad biological screening of these compounds is warranted to uncover their full therapeutic potential. The aminopyridazine carbonitrile scaffold holds considerable promise, and further exploration is highly encouraged.
References
A Senior Application Scientist's Guide to the Quantitative Analysis of 6-Aminopyridazine-3-carbonitrile: A Comparative Review of Proposed HPLC Methodologies
Abstract
Introduction: The Analytical Challenge of 6-Aminopyridazine-3-carbonitrile
This compound (MW: 120.11 g/mol ) is a polar, nitrogen-containing heterocyclic compound.[4] Its polarity, a result of the amino and cyano functional groups and the nitrogen atoms in the pyridazine ring, makes it highly soluble in polar solvents but challenging to retain on traditional non-polar stationary phases used in RP-HPLC.[1][5] Insufficient retention can lead to elution near the solvent front, resulting in poor peak shape and co-elution with other polar impurities or excipients.[5]
Therefore, the development of a robust and reliable analytical method requires careful consideration of the chromatographic mode and conditions to ensure adequate retention and separation. This guide will compare two primary HPLC-based strategies:
-
Reversed-Phase HPLC (RP-HPLC) with a Polar-Modified Stationary Phase: This approach utilizes C18 columns that are specifically designed to be stable in highly aqueous mobile phases, which are necessary for retaining polar compounds.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, making it ideal for the retention of very polar analytes that are poorly retained in reversed-phase mode.[2][8]
The selection of the optimal method will depend on the specific application, such as routine quality control (QC), impurity profiling, or trace-level quantification in complex matrices.
Comparative Analysis of Proposed HPLC Methods
The following table summarizes the key characteristics and expected performance of the two proposed HPLC methods for the quantification of this compound. These parameters are extrapolated from established methods for similar polar analytes and are intended to serve as a starting point for method development and validation.[2][5]
| Parameter | Proposed Method 1: RP-HPLC | Proposed Method 2: HILIC |
| Principle | Analyte partitions between a polar mobile phase and a non-polar stationary phase. Retention is enhanced by using a highly aqueous mobile phase. | Analyte partitions into a water-enriched layer on the surface of a polar stationary phase from a high-organic mobile phase.[8] |
| Stationary Phase | Polar-modified C18 (e.g., with embedded polar groups or designed for 100% aqueous mobile phases), 3-5 µm | Unmodified Silica or Amide-bonded phase, 3-5 µm[2] |
| Mobile Phase | Isocratic or gradient elution with a high percentage of aqueous buffer (e.g., 95:5 v/v Water:Acetonitrile) with a suitable buffer like ammonium acetate or phosphate.[5] | Isocratic or gradient elution with a high percentage of organic solvent (e.g., 90:10 v/v Acetonitrile:Water) with a buffer like ammonium acetate.[2] |
| Detection | UV-Vis (DAD/PDA) at ~280-300 nm (based on typical UV spectra of aminopyridines).[9][10] | UV-Vis (DAD/PDA) at ~280-300 nm.[2] |
| Anticipated Advantages | - Robust and widely used technique.- Good for simultaneous analysis of non-polar impurities.- Straightforward method development.[6] | - Excellent retention for very polar compounds.- Enhanced sensitivity in LC-MS due to high organic mobile phase.[8] |
| Anticipated Challenges | - Potential for poor retention and peak shape if not using a specialized aqueous-stable column.- Longer column equilibration times with high aqueous mobile phases.[7] | - More complex method development.- Potential for longer equilibration times.- Sample solvent composition is critical to avoid peak distortion. |
| Ideal Application | Routine QC, purity assays where the primary analyte and less polar impurities are of interest. | Quantification of the highly polar this compound, especially in the presence of other polar species or when high sensitivity is required (e.g., impurity analysis).[2] |
Detailed Experimental Protocols
The following protocols are proposed starting points for the development and validation of analytical methods for this compound. All method validation should be performed in accordance with ICH Q2(R1) or equivalent guidelines.
Proposed Method 1: Reversed-Phase HPLC with UV Detection
This method is designed for routine quality control and purity assessment, prioritizing robustness and ease of use.
3.1.1. Experimental Workflow
Caption: RP-HPLC workflow for this compound.
3.1.2. Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare a 10 mM ammonium acetate buffer. Dissolve approximately 0.77 g of ammonium acetate in 1 L of HPLC-grade water and adjust the pH to 6.8 with acetic acid.
-
The mobile phase is a mixture of the ammonium acetate buffer and acetonitrile. For initial trials, a composition of 95:5 (v/v) buffer:acetonitrile is recommended.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent (e.g., 95:5 Water:Acetonitrile). This yields a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the sample expected to contain about 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm, or equivalent aqueous-stable C18 column.[3]
-
Mobile Phase: 95:5 (v/v) 10 mM Ammonium Acetate (pH 6.8) : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm (A UV scan of the analyte should be performed to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Data Analysis and System Suitability:
-
Perform six replicate injections of a mid-level standard.
-
The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
-
Quantify the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
Proposed Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection
This method is tailored for enhanced retention of the highly polar this compound, making it suitable for trace analysis or when separation from other polar compounds is required.
3.2.1. Experimental Workflow
Caption: HILIC workflow for this compound.
3.2.2. Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare a 100 mM ammonium acetate stock solution in water.
-
The mobile phase is a mixture of acetonitrile and the aqueous buffer. For initial trials, a composition of 90:10 (v/v) Acetonitrile : 10 mM Ammonium Acetate (pH 6.0, adjusted from the stock solution) is recommended.[2]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Crucially, dissolve and dilute to volume with the mobile phase or a solvent with a similar high organic content (e.g., 90:10 Acetonitrile:Water) to prevent peak distortion. This yields a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the sample expected to contain about 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (same as for standards), sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge BEH HILIC, 4.6 x 150 mm, 3.5 µm, or an equivalent silica-based HILIC column.[3]
-
Mobile Phase: 90:10 (v/v) Acetonitrile : 10 mM Ammonium Acetate (pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis and System Suitability:
-
Perform six replicate injections of a mid-level standard.
-
The system is deemed suitable if the RSD of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 3000.
-
Quantify the sample by comparing its peak area to the calibration curve.
-
Advanced Detection: LC-MS/MS for Enhanced Sensitivity and Specificity
For applications requiring the highest sensitivity and specificity, such as determining trace-level impurities or quantifying the analyte in complex biological matrices, coupling either of the proposed HPLC methods to a tandem mass spectrometer (LC-MS/MS) is the gold standard.[11][12]
-
Ionization: Given the presence of the basic amino group, positive-ion electrospray ionization (ESI+) would be the most effective ionization mode.
-
MRM Transitions: A Multiple Reaction Monitoring (MRM) method would be developed by first identifying the precursor ion (the protonated molecule, [M+H]+) and then optimizing collision energy to find stable, specific product ions.
-
Advantages: LC-MS/MS offers unparalleled selectivity by filtering based on both retention time and mass-to-charge ratios of precursor and product ions, effectively eliminating matrix interference.[13][14]
Conclusion and Recommendations
The accurate quantification of this compound is achievable with carefully developed HPLC methods. Due to its polar nature, standard RP-HPLC methods are likely to fail. As a Senior Application Scientist, my recommendation is to begin method development with the HILIC approach (Proposed Method 2) , as it is fundamentally better suited for retaining and separating highly polar compounds.[8] While potentially more complex to develop, a HILIC method will likely provide superior peak shape, retention, and sensitivity. The RP-HPLC method using an aqueous-stable phase (Proposed Method 1) serves as a robust alternative, particularly for routine QC environments where the simultaneous analysis of less polar impurities may be required and the laboratory prefers to avoid the nuances of HILIC. Both methods can be coupled with mass spectrometry for ultimate performance. The protocols provided herein serve as a comprehensive and scientifically sound starting point for the development and subsequent validation of a fit-for-purpose analytical method for this important chemical entity.
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. support.waters.com [support.waters.com]
- 4. This compound | CAS:340759-46-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. hplc.eu [hplc.eu]
- 8. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Aminopyridine [webbook.nist.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolian.com [resolian.com]
- 13. ijrar.com [ijrar.com]
- 14. ijper.org [ijper.org]
A Senior Application Scientist's Guide to the Identity and Purity Confirmation of 6-Aminopyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise characterization of novel heterocyclic compounds is paramount. 6-Aminopyridazine-3-carbonitrile, a molecule of significant interest due to its unique electronic and structural properties, presents a case study in the rigorous application of analytical chemistry to ensure both its identity and purity.[1][2] This guide provides an in-depth, technically-grounded framework for the comprehensive analysis of this compound, drawing upon established principles and comparative data from structurally related analogs.
The Structural Rationale: Why Analytical Scrutiny is Crucial
This compound (Molecular Formula: C₅H₄N₄, Molecular Weight: 120.11 g/mol ) belongs to the pyridazine family, a class of aromatic heterocycles containing two adjacent nitrogen atoms.[1][2] The presence of both an amino (-NH₂) and a cyano (-C≡N) group on this scaffold imparts a high degree of functionality, making it a valuable building block in medicinal chemistry and materials science. However, these same reactive groups can also be the source of potential impurities arising from synthesis or degradation. Therefore, a multi-technique analytical approach is not just recommended; it is essential for unequivocal characterization.
Part 1: Unambiguous Identity Confirmation
A definitive confirmation of the chemical identity of this compound relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple, providing key information about the protons on the pyridazine ring and the amino group. Based on data from analogous aminopyridines and pyridazines, the following resonances can be predicted (in DMSO-d₆):
-
Pyridazine Ring Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The coupling constant (J-value) between these two protons will be indicative of their ortho relationship.
-
Amino Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak can be variable and is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected:
-
Pyridazine Ring Carbons: Four signals in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the amino group will be significantly shielded (shifted to a lower ppm value) compared to the others.
-
Nitrile Carbon: A characteristic signal for the cyano group carbon, typically found in the δ 115-120 ppm range.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on predicted values and established chemical shift databases for similar structures.[3][4][5][6][7]
Infrared (IR) Spectroscopy: Probing the Functional Groups
FT-IR spectroscopy provides valuable information about the presence of specific functional groups by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functionalities.
Expected Characteristic IR Absorptions:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3400-3200 (two bands) |
| Nitrile (C≡N) | Stretching | 2230-2210 (sharp, medium intensity) |
| Aromatic C=C and C=N | Stretching | 1650-1450 |
| Aromatic C-H | Stretching | 3100-3000 |
The presence of a sharp band around 2220 cm⁻¹ is a strong indicator of the nitrile group, while the characteristic double peak in the 3200-3400 cm⁻¹ region confirms the primary amine.[8][9][10]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and correlate them with the expected functional groups of this compound.[8][10][11][12]
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and information about its fragmentation pattern.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 120.11, corresponding to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₅H₄N₄).
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of the molecule's structure, with potential losses of HCN, N₂, and other small fragments.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Part 2: Purity Assessment - A Comparative Approach
Ensuring the purity of this compound is as critical as confirming its identity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
A well-developed HPLC method can separate the target compound from any impurities, allowing for accurate quantification. For aminopyridine derivatives, reversed-phase HPLC is a common and effective technique.[13][14][15]
Method Development Considerations:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic elution conditions should be optimized to achieve good separation of all components.[13][15]
-
Detection: UV detection is suitable for this compound due to its aromatic nature. The detection wavelength should be set at the λmax of this compound for optimal sensitivity.
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound of known concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase or a suitable solvent to a known concentration.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute all components.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or λmax)
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method). For more accurate quantification, a calibration curve using the reference standard should be generated.
Comparison with Structurally Similar Alternatives
To provide a comprehensive understanding of the analytical characteristics of this compound, it is instructive to compare it with its halogenated analogs, which may be encountered as starting materials or byproducts in synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected Analytical Differences |
| This compound | C₅H₄N₄ | 120.11 | - ¹H NMR: Two doublets for pyridazine protons. - MS: M⁺ at m/z 120. |
| 6-Chloropyridine-3-carbonitrile[16][17][18] | C₆H₃ClN₂ | 138.55 | - ¹H NMR: Three aromatic protons with different coupling patterns. - MS: Isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio). |
| 6-Bromopyridine-3-carbonitrile[19][20][21][22][23] | C₆H₃BrN₂ | 183.01 | - ¹H NMR: Three aromatic protons with different coupling patterns. - MS: Isotopic pattern for bromine (M⁺ and M+2 peaks in a ~1:1 ratio). |
This comparative data is invaluable for identifying potential cross-contamination and for developing robust analytical methods capable of resolving these closely related species.
Visualizing the Workflow
References
- 1. CAS 340759-46-8: this compound [cymitquimica.com]
- 2. This compound | CAS:340759-46-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. 6-Aminopyridine-3-carboxamide(329-89-5) 13C NMR [m.chemicalbook.com]
- 4. 6-Aminopyridine-3-carboxamide(329-89-5) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
- 16. chembk.com [chembk.com]
- 17. scbt.com [scbt.com]
- 18. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 6-Bromopyridine-3-carbonitrile | C6H3BrN2 | CID 5005718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 6-ブロモ-3-ピリジンカルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 22. PubChemLite - 6-bromo-3-methylpyridine-2-carbaldehyde (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 23. 3-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817694 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 6-Aminopyridazine-3-carbonitrile vs. Aminopyrimidines
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, diazines such as pyridazines and pyrimidines are of paramount importance. This guide provides an in-depth, objective comparison of the chemical reactivity of two key building blocks: 6-aminopyridazine-3-carbonitrile and the class of aminopyrimidines. Understanding their distinct electronic properties and reaction tendencies is crucial for researchers, scientists, and drug development professionals aiming to leverage these scaffolds for targeted synthesis and lead optimization.
Part 1: Structural and Electronic Properties - The Foundation of Reactivity
The reactivity of any aromatic heterocycle is fundamentally dictated by the arrangement and electronegativity of its heteroatoms, as well as the electronic influence of its substituents. While both pyridazine and pyrimidine are six-membered aromatic rings containing two nitrogen atoms (diazines), their isomeric relationship leads to significant differences in electron distribution and, consequently, chemical behavior.
This compound features a pyridazine core, characterized by two adjacent nitrogen atoms at positions 1 and 2. This arrangement results in a highly electron-deficient ring system due to the potent inductive electron withdrawal by the electronegative nitrogens.[1] This effect is further amplified by the presence of a strongly electron-withdrawing cyano (-C≡N) group at the 3-position. Conversely, the amino (-NH2) group at the 6-position acts as an electron-donating group through resonance, pushing electron density back into the ring. This "push-pull" electronic configuration makes the molecule highly polarized and imparts unique reactivity.
Aminopyrimidines possess a pyrimidine core with nitrogen atoms at positions 1 and 3. This non-adjacent arrangement also leads to an electron-deficient ring, but the electronic influence is distributed differently compared to pyridazine.[2][3] The reactivity of aminopyrimidines is highly dependent on the position of the amino group (C2, C4, or C5), which modulates the electronic landscape of the ring and dictates the preferred sites of reaction.
A key distinction lies in their basicity. Pyridazine (pKa ≈ 2.3) is notably more basic than pyrimidine (pKa ≈ 1.3). This is attributed to the electrostatic repulsion between the lone pairs of the adjacent nitrogen atoms in pyridazine, which destabilizes the neutral molecule and makes protonation more favorable.[4]
Part 2: A Head-to-Head Reactivity Analysis
The structural and electronic differences outlined above manifest in distinct reactivity patterns across several major classes of organic reactions.
A. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a hallmark reaction of electron-deficient heterocycles, proceeding readily when a good leaving group (typically a halide) is present.[5]
-
Reactivity Principles: The SNAr mechanism involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.[6] The rate of this reaction is accelerated by electron-withdrawing groups that can stabilize the negative charge of the intermediate. Both pyridazine and pyrimidine rings are inherently activated for SNAr.
-
Aminopyrimidines: In 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position.[7] This is because the negative charge of the Meisenheimer complex can be delocalized onto both ring nitrogens, providing superior stabilization compared to attack at C2, where the charge is primarily stabilized by only one nitrogen.
-
This compound: While the subject molecule itself lacks a leaving group, a hypothetical 6-chloro-pyridazine-3-carbonitrile would be exceptionally reactive towards SNAr. The combined electron-withdrawing power of the two adjacent ring nitrogens and the para-cyano group would strongly activate the C6 position for nucleophilic displacement.
-
Comparative Insight: Due to the greater overall electron deficiency conferred by the adjacent nitrogens, a halopyridazine is generally more reactive towards nucleophiles than a corresponding halopyrimidine.[1] The additional activation by the cyano group in our target pyridazine further widens this reactivity gap.
This protocol describes a typical nucleophilic aromatic substitution on a highly activated pyrimidine core.
-
Reaction Setup: In a reaction vessel, combine finely ground 2-amino-4,6-dichloropyrimidine (1.0 eq.), the desired substituted amine (1.0 eq.), and triethylamine (2.0 eq.).[8]
-
Reaction Conditions: Heat the solvent-free mixture to 80–90 °C. The reaction is typically complete within a few hours.
-
Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup and Isolation: Upon completion, allow the mixture to cool to room temperature. Add distilled water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid product by filtration and wash with water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8]
B. Electrophilic Aromatic Substitution (SEAr)
Electrophilic attack on the carbon atoms of diazine rings is notoriously difficult due to the strong deactivating effect of the two nitrogen heteroatoms.[9]
-
Reactivity Principles: SEAr reactions proceed via attack of an electrophile on the electron-rich aromatic ring to form a cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity.[10] The presence of electron-donating groups (EDGs) is often required to make this reaction feasible.
-
Aminopyrimidines: The amino group is a powerful activating EDG. In 2- and 4-aminopyrimidines, the C5 position is strongly activated and is the primary site of electrophilic attack (e.g., halogenation, nitration). For 5-aminopyrimidine, the C2, C4, and C6 positions are activated. Even with this activation, reactions often require controlled conditions to avoid side reactions or decomposition.[11]
-
This compound: This scaffold is exceptionally deactivated towards SEAr. The activating influence of the C6-amino group is largely overcome by the potent deactivating effects of the two ring nitrogens and the C3-cyano group. Electrophilic substitution on this ring is highly unlikely to occur under standard conditions.
-
Comparative Insight: Aminopyrimidines are significantly more reactive towards electrophiles than this compound. The C5 position of 2- or 4-aminopyrimidine is the most susceptible site for SEAr among the systems being compared.
C. Reactivity of the Exocyclic Amino Group
The exocyclic amino group in both scaffolds can act as a nucleophile, but its reactivity is tempered by the electronic nature of the attached ring.
-
Reactivity Principles: The nucleophilicity of an aromatic amine is determined by the availability of the nitrogen lone pair. Electron-withdrawing substituents on the ring decrease the electron density on the exocyclic nitrogen, reducing its basicity and nucleophilicity.[12]
-
Aminopyrimidines: 2-Aminopyrimidine is described as a highly deactivated aniline with acidic properties, making it a poor nucleophile.[13] Its nucleophilicity is significantly lower than that of aniline or even aminopyridines. Acylation is possible but may require more forcing conditions or highly reactive acylating agents than for simple anilines.
-
This compound: The nucleophilicity of the amino group here is expected to be even further diminished. The combined inductive and resonance withdrawal from the pyridazine ring and the cyano group makes the nitrogen lone pair significantly less available for donation.
-
Comparative Insight: The amino group on an aminopyrimidine is generally more nucleophilic and thus more reactive in reactions like acylation than the amino group on this compound.
| Compound Class | Acylating Agent | Conditions | Yield | Causality |
| Aminopyrimidines | Acetic Anhydride | Reflux, excess reagent | Good | The pyrimidine ring is deactivating, but acylation is a well-established reaction.[13] |
| This compound | Acid Anhydrides | Reflux, 1-2 hrs | Good | Despite strong deactivation, acylation is feasible, indicating the reaction is robust.[14] |
| Note: This table provides a qualitative comparison based on literature. Direct quantitative rate comparisons are not readily available. Yields are highly substrate-dependent. |
D. Unique Reactivity of the Nitrile Group
The most significant point of divergence in synthetic utility comes from the cyano group on the pyridazine scaffold, which opens up a host of transformations unavailable to simple aminopyrimidines.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxamide or a carboxylic acid.
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂).
-
Cyclization Reactions: The true synthetic power of this compound lies in the ability of the ortho-amino and cyano groups to participate in intramolecular cyclization reactions. For instance, reaction with hydrazine can lead to the formation of fused pyrazolo[3,4-d]pyridazine systems, which are important pharmacophores.[15]
Part 3: Implications for Medicinal Chemistry and Drug Design
The choice between these scaffolds is a strategic one, driven by the desired synthetic outcome and biological target.
-
Aminopyrimidines are classic "privileged structures." Their ability to form key hydrogen bonds mimics the purine core of ATP, making them ideal scaffolds for kinase inhibitors. Their reactivity allows for decoration at various points on the ring (C2, C4, C5, C6) through SNAr and, on activated systems, SEAr, enabling extensive structure-activity relationship (SAR) studies.[16]
-
This compound serves as a more specialized but powerful building block. Its primary utility is not in direct ring substitution but as a precursor for constructing more complex, fused heterocyclic systems.[15] The inherent rigidity and specific vectoral display of functional groups in the resulting fused scaffolds (like pyrazolo[3,4-d]pyridazines) are highly valuable for creating potent and selective enzyme inhibitors.
Conclusion
While both this compound and aminopyrimidines are electron-deficient diazines, their reactivity profiles are distinct and complementary.
-
Aminopyrimidines offer greater versatility for direct substitution on the heterocyclic core, particularly SNAr at the C2 and C4 positions and SEAr at the C5 position, making them workhorses for broad SAR exploration.
-
This compound exhibits lower reactivity in terms of direct ring substitution and exocyclic amine nucleophilicity. However, its true synthetic value is unlocked through the unique reactivity of the cyano group, which serves as a powerful handle for constructing complex, fused heterocyclic systems that are otherwise difficult to access.
A thorough understanding of these nuanced differences allows the medicinal chemist to make informed decisions, selecting the right tool for the right job in the intricate process of drug discovery.
References
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. metaphactory [semopenalex.org]
- 3. iiste.org [iiste.org]
- 4. reddit.com [reddit.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide: The Strategic Advantages of 6-Aminopyridazine-3-carbonitrile in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of nitrogen-containing heterocycles, the nitrile-substituted pyridazine framework, and specifically 6-Aminopyridazine-3-carbonitrile, has emerged as a scaffold of significant interest. This guide provides an in-depth comparison, grounded in experimental data and physicochemical principles, to elucidate the distinct advantages of this molecule over other common heterocyclic nitriles for researchers, scientists, and drug development professionals.
The Physicochemical Landscape: Why the Pyridazine Core Stands Out
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement endows it with a unique set of physicochemical properties that are highly advantageous in drug design.[1] Unlike its pyridine and pyrimidine isomers, the pyridazine nucleus possesses a high dipole moment and a robust, dual hydrogen-bonding capacity, which can be pivotal for high-affinity drug-target interactions.[1]
The subject of this guide, this compound (C₅H₄N₄), integrates this privileged core with two key functional groups: an amino (-NH₂) group at the 6-position and a cyano (-C≡N) group at the 3-position.[2] This specific arrangement creates a molecule with a finely tuned balance of reactivity, polarity, and hydrogen bonding potential, making it an exceptionally versatile building block for developing novel therapeutics.[2]
| Compound | Structure | Molecular Weight ( g/mol ) | cLogP (Calculated) | Topological Polar Surface Area (Ų) | H-Bond Acceptors | H-Bond Donors |
| This compound | c1cc(=N)[nH]nc1C#N | 120.12 | 0.35 | 93.8 | 4 | 1 |
| 6-Aminopyridine-3-carbonitrile | n1ccc(c(c1)N)C#N | 119.12 | 0.85 | 65.0 | 3 | 1 |
| 5-Aminopyrimidine-2-carbonitrile | c1c(cncn1)N C#N | 120.12 | 0.48 | 77.9 | 4 | 1 |
| 3-Aminopyrazine-2-carbonitrile | c1ncc(c(n1)N)C#N | 120.12 | 0.55 | 77.9 | 4 | 1 |
Note: cLogP and TPSA values are estimations from chemical databases and may vary slightly based on the algorithm used.
The Core Advantage: Modulated Reactivity and Enhanced Safety Profile
Aromatic nitriles are well-established as inhibitors of cysteine proteases, where the nitrile group engages in a covalent interaction with a thiol group in the enzyme's active site.[3] However, the reactivity of the nitrile is a double-edged sword; excessive electrophilicity can lead to non-specific interactions with endogenous thiols like glutathione, resulting in off-target toxicity.[3]
This is where this compound demonstrates a crucial advantage. Computational and experimental studies have shown that the electrophilicity of its nitrile group is comparable to that of pyridine-2-carbonitrile but significantly lower than that of pyrimidine-2-carbonitrile.[1][3]
A study on cathepsin K inhibitors found that the pyrimidine series was the most susceptible to metabolism-forming thiazoline adducts with glutathione, followed by the pyridazine and then the pyridine series.[3] This trend directly correlated with the diminishing electrophilicity across the series.[3] Therefore, the pyridazine-3-carbonitrile scaffold offers a more balanced profile, retaining sufficient reactivity for target engagement while minimizing the potential for undesirable off-target covalent modifications, a key advantage in developing safer therapeutic agents.
Bioisosteric Versatility and Privileged Interactions
Bioisosterism—the replacement of a molecular fragment with another that retains similar biological activity—is a cornerstone of medicinal chemistry.[4][5] The pyridazine ring is an effective bioisostere for other heterocycles, such as thiadiazoles and oxadiazoles.[1] This substitution can lead to improved physicochemical properties, enhanced metabolic stability, and novel intellectual property.
Furthermore, the adjacent nitrogen atoms of the pyridazine ring provide a unique platform for dual hydrogen-bonding interactions with a target protein.[1] This capacity for simultaneous engagement can result in significantly higher binding affinity and selectivity compared to heterocycles that can only offer a single hydrogen bond acceptor at a similar position.
A Versatile Synthetic Intermediate for Diverse Pharmacological Applications
This compound is not just a pharmacophore but also a highly valuable synthetic building block.[6] The amino group can be readily functionalized through acylation, alkylation, or condensation reactions, while the nitrile group can undergo various chemical transformations. This synthetic tractability allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
Derivatives of this scaffold have demonstrated a wide range of potent biological activities, underscoring its importance as a "wonder nucleus".[7][8] Notably, related 6-amino-2-pyridone-3,5-dicarbonitrile structures have shown significant anti-cancer activity, highlighting the therapeutic potential of this chemical space.[9]
Experimental Protocols
This protocol demonstrates the utility of a related chlorinated pyridazine as a scaffold for diversification, a common strategy that can be adapted from the amino analogue. The Suzuki reaction is a powerful tool for creating C-C bonds.
Methodology: (Adapted from established procedures for aryl-pyridazine synthesis[10])
-
Vessel Preparation: To a microwave vial, add 3-amino-6-chloropyridazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vial with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio).
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-arylpyridazine derivative.
-
Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
This protocol allows for the evaluation of the cytotoxic effects of synthesized this compound derivatives against cancer cell lines.
Methodology: (Adapted from standard cell-based screening protocols[11])
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or taxol).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion
This compound is more than just another heterocyclic nitrile; it is a strategically superior scaffold for drug discovery. Its advantages are multifaceted, stemming from the inherent physicochemical properties of the pyridazine core and the specific arrangement of its functional groups. It offers a finely tuned reactivity profile that balances on-target efficacy with a reduced risk of off-target toxicity, a versatile bioisosteric potential, and a capacity for high-affinity bidentate interactions. Complemented by its synthetic tractability, this compound provides researchers with a powerful and validated starting point for the design and development of the next generation of innovative therapeutics.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 340759-46-8: this compound [cymitquimica.com]
- 3. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sarpublication.com [sarpublication.com]
- 8. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 9. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Validation of 6-Aminopyridazine-3-carbonitrile Derivatives: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers engaged with 6-aminopyridazine-3-carbonitrile derivatives, a class of compounds rich in medicinal potential, this structural certainty is paramount. The precise arrangement of atoms dictates biological activity, informs structure-activity relationships (SAR), and is a non-negotiable prerequisite for intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural validation of these heterocyclic compounds, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore its capabilities in contrast to other widely used techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing the necessary experimental insights to empower researchers in their quest for definitive structural data.
The Imperative of Unambiguous Structural Elucidation
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. The seemingly subtle placement of substituents on the pyridazine ring can dramatically alter a compound's interaction with its biological target. An incorrect structural assignment can lead to flawed SAR interpretations, wasted resources, and ultimately, the failure of a promising drug candidate. Therefore, the choice of analytical methodology for structural validation is a critical decision in the drug development pipeline.
X-ray Crystallography: The Ultimate Arbiter of Molecular Structure
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional snapshot of a molecule's atomic arrangement in the solid state.[1][2] This technique is not merely a method of characterization; it is the definitive arbiter in cases of structural ambiguity.
The Principle of X-ray Crystallography
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered, crystalline lattice. When a focused beam of X-rays is directed at a suitable single crystal, the X-rays are diffracted in a specific and predictable pattern.[3] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed. From this electron density map, the positions of individual atoms can be determined with exceptional precision, revealing bond lengths, bond angles, and the overall molecular conformation.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure involves a series of meticulous steps. Success at each stage is crucial for obtaining high-quality data.
Detailed Experimental Protocol: A Practical Guide
The following protocol provides a comprehensive, step-by-step methodology for the structural determination of a novel this compound derivative.
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with a well-ordered internal lattice.[1]
-
Methodology:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetonitrile/water) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized cover slip (hanging drop) or a pedestal (sitting drop) within a sealed chamber containing a reservoir of a less-soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Solvent Layering: Carefully layer a solvent in which the compound is soluble over a denser, immiscible solvent in which it is insoluble. The compound will slowly diffuse to the interface and crystallize.
-
2. Crystal Mounting and Data Collection:
-
Objective: To select a suitable crystal and mount it in the X-ray beam for diffraction data collection.
-
Methodology:
-
Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[4]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.
-
Methodology:
-
Integrate the diffraction spots to determine their intensities and positions.
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the "phase problem" to obtain an initial electron density map. For small molecules, direct methods are typically employed.
-
4. Structure Refinement and Validation:
-
Objective: To refine the initial atomic model to best fit the experimental data and to validate the final structure.
-
Methodology:
-
Build a molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Validate the final structure using metrics such as the R-factor, goodness-of-fit, and by checking for any unusual geometric parameters.
-
Alternative and Complementary Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic techniques are indispensable tools in the routine analysis and characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of an analytical technique should be guided by the specific question being asked. The following table provides a comparative overview of X-ray crystallography, NMR, and MS for the structural validation of this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D molecular structure, stereochemistry, crystal packing | Connectivity, chemical environment, solution conformation | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to picograms |
| Resolution | Atomic (<1 Å) | Atomic, but indirect | Molecular |
| Ambiguity | Unambiguous for the solid state | Can be ambiguous, especially for complex stereochemistry | Highly ambiguous for isomers |
| Strengths | - Definitive 3D structure[7] - Absolute stereochemistry determination[7] - High precision and accuracy | - Provides data on solution-state structure and dynamics[8] - Non-destructive[9] - Can be used for impure samples | - High sensitivity - Rapid analysis - Can be coupled with chromatography (LC-MS, GC-MS) |
| Weaknesses | - Requires high-quality single crystals[9] - Structure is in the solid state, which may differ from solution - Can be time-consuming | - Can be complex to interpret for large molecules - Lower sensitivity than MS - May not resolve all stereochemical questions[7] | - Does not provide 3D structural information - Fragmentation can be complex to interpret - Isomers are often indistinguishable |
A Synergistic Approach to Structural Validation
While X-ray crystallography is the gold standard for definitive structure determination, a truly robust validation strategy for novel this compound derivatives employs a synergistic combination of techniques. A typical workflow would involve:
-
Initial Characterization by MS and NMR: Confirm the molecular weight and elemental composition by high-resolution mass spectrometry. Use 1D and 2D NMR to establish the core structure and connectivity.
-
Crystallization and X-ray Diffraction: If any ambiguities remain, or for lead compounds destined for further development, obtaining a single-crystal X-ray structure is essential. This will definitively resolve any questions of regiochemistry or stereochemistry.
-
Data Integration: Correlate the solid-state structure from crystallography with the solution-state data from NMR to gain a comprehensive understanding of the molecule's behavior in different environments.
Conclusion
For researchers working with this compound derivatives, the path to confident structural assignment is paved with a strategic application of modern analytical techniques. While NMR and mass spectrometry are workhorse methods for routine characterization, single-crystal X-ray crystallography remains the undisputed gold standard for unambiguous structural validation. Its ability to provide a detailed and accurate three-dimensional picture of a molecule is unparalleled and is an indispensable tool in the rigorous and competitive field of drug discovery. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, scientists can accelerate their research with the confidence that their molecular structures are correct, laying a solid foundation for the development of new and effective medicines.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. excillum.com [excillum.com]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. news-medical.net [news-medical.net]
Performance Benchmarking of 6-Aminopyridazine-3-carbonitrile-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Aminopyridazine Scaffold in Kinase Inhibition
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast chemical space of potential inhibitors, nitrogen-containing heterocycles are a scaffold of great interest.[1] Among these, the 6-aminopyridazine-3-carbonitrile core has emerged as a promising framework for the development of potent and selective kinase inhibitors. Its structural features offer a versatile platform for synthetic modification, enabling the fine-tuning of interactions within the ATP-binding pocket of various kinases.
This guide serves as a comprehensive framework for benchmarking the performance of novel this compound-based inhibitors. As public data on a single, extensively characterized inhibitor with this specific scaffold is limited, we will use a representative compound, designated APC-1 , targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), to illustrate the benchmarking process. The principles and protocols detailed herein are broadly applicable to inhibitors targeting other kinases, such as Janus Kinase 2 (JAK2). We will objectively compare the hypothetical performance of APC-1 with established IRAK4 inhibitors, providing the rationale behind experimental choices and detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Pillar 1: Defining the Benchmarking Strategy - Key Performance Indicators
A rigorous evaluation of a novel kinase inhibitor extends beyond simple potency. A successful benchmarking campaign must assess a triad of critical performance indicators:
-
Potency: The concentration of the inhibitor required to elicit a specific level of inhibition. This is most commonly expressed as the half-maximal inhibitory concentration (IC50). It is crucial to determine potency in both biochemical and cellular contexts, as discrepancies can reveal issues with cell permeability or off-target effects.[2]
-
Selectivity: The inhibitor's propensity to bind to its intended target over other kinases in the human kinome. High selectivity is a critical determinant of a drug's therapeutic window, minimizing the potential for off-target side effects.[2][3]
-
Cellular Mechanism of Action: Confirmation that the inhibitor engages its target within a living cell and modulates the downstream signaling pathway as intended.
The following sections will detail the experimental workflows to quantify these key performance indicators for our representative IRAK4 inhibitor, APC-1 .
Pillar 2: The Target - IRAK4 and Its Role in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a master regulatory role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4] Upon activation, IRAK4 initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4] Its critical role in innate immunity makes it a compelling therapeutic target for a range of autoimmune diseases and inflammatory disorders.[5]
IRAK4 Signaling Pathway
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Pillar 3: In-Depth Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for the essential experiments required to benchmark a novel this compound-based inhibitor against IRAK4.
Biochemical Potency: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3] This assay is ideal for determining the direct inhibitory effect of a compound on the purified kinase.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Protocol: IRAK4 Biochemical IC50 Determination
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[6]
-
APC-1 Stock: Prepare a 10 mM stock solution of APC-1 in 100% DMSO.
-
Serial Dilutions: Create a series of 10-point, 3-fold serial dilutions of APC-1 in kinase buffer. Also prepare a vehicle control (DMSO in kinase buffer).
-
Enzyme Solution: Dilute recombinant human IRAK4 enzyme to the working concentration (e.g., 2.5 ng/µl) in kinase buffer.[7]
-
Substrate/ATP Mix: Prepare a solution containing Myelin Basic Protein (MBP) substrate (e.g., 5 mg/ml) and ATP (e.g., 10 µM, near the Kₘ for IRAK4) in kinase buffer.[7][8]
-
-
Assay Procedure (384-well plate format):
-
Add 1 µl of the serially diluted APC-1 or vehicle control to the appropriate wells.
-
Add 2 µl of the diluted IRAK4 enzyme solution to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µl of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of APC-1 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Comparative Data: Biochemical Potency of IRAK4 Inhibitors
| Compound | Target(s) | IRAK4 IC50 (nM) | Reference(s) |
| APC-1 (Representative) | IRAK4 | 5 | Hypothetical Data |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2-2.4 | [4] |
| Emavusertib (CA-4948) | IRAK4, FLT3 | 57 | [1] |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.4-3.55 | [1] |
| AS2444697 | IRAK4 | 21 | [1][4] |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). The data presented are for comparative purposes.
Cellular Target Engagement: The NanoBRET™ Assay
To ensure that an inhibitor can effectively reach and bind to its target in a physiological context, a cellular target engagement assay is indispensable. The NanoBRET™ Target Engagement Assay is a powerful live-cell method that measures compound binding by analyzing the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor).[6]
References
- 1. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
A Guide to the Cross-Validation of Experimental and Computational Data for 6-Aminopyridazine-3-carbonitrile
This guide provides an in-depth technical comparison of experimental and computational data for 6-Aminopyridazine-3-carbonitrile. As a molecule of significant interest in medicinal chemistry, the pyridazine heterocycle offers unique physicochemical properties, making it an attractive scaffold in drug design.[1][2] The presence of both an amino (-NH2) and a cyano (-C≡N) group enhances its reactivity and potential for forming specific interactions with biological targets.[3] Verifying the precise structure and electronic properties of such molecules is paramount. This document details the necessary protocols for synthesis, experimental characterization, and computational modeling, culminating in a cross-validation that ensures data integrity for researchers in drug development and organic synthesis.
Rationale: The Imperative of Cross-Validation
In modern chemical research, relying solely on experimental or computational data is insufficient. A robust, self-validating approach integrates both. Experimental methods provide real-world measurements under specific conditions, while computational models, such as Density Functional Theory (DFT), offer insights into ideal-state geometries, vibrational modes, and electronic structures that are often difficult to measure directly.[4][5] By comparing these two datasets, we can:
-
Confirm Molecular Structure: Unequivocally verify that the synthesized molecule matches the intended structure.
-
Understand Spectroscopic Data: Assign specific vibrational modes and NMR signals to the corresponding atomic motions and chemical environments.
-
Predict Reactivity: Utilize computational models to understand electrophilic/nucleophilic sites and predict potential reactivity, guiding further synthetic efforts.[6]
This guide follows a logical workflow, from synthesis to a final comparative analysis, ensuring a comprehensive understanding of this compound.
Caption: Workflow for the synthesis, characterization, and computational cross-validation of this compound.
Proposed Synthesis and Experimental Characterization
While numerous methods exist for synthesizing pyridazine derivatives, a common approach involves the condensation of dicarbonyl compounds with hydrazine.[2][7] The following is a plausible, robust protocol for the laboratory-scale synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a suitable precursor, such as a substituted maleonitrile derivative, in an appropriate solvent like ethanol.
-
Reagent Addition: Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material.[8]
-
Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Experimental Characterization Methods
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Protocol: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆), which is suitable for polar compounds containing exchangeable protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Data (in DMSO-d₆):
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-8.5 ppm), corresponding to the two protons on the pyridazine ring. Their coupling constant will be indicative of their ortho relationship.
-
Amino Protons: A broad singlet (approx. δ 6.5-7.5 ppm) corresponding to the -NH₂ group. The chemical shift of these protons is highly dependent on concentration and temperature.
-
-
Expected ¹³C NMR Data (in DMSO-d₆):
-
Expect five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the cyano group will appear at a characteristic downfield shift (approx. δ 115-120 ppm), while the carbons of the pyridazine ring will appear in the aromatic region (approx. δ 120-160 ppm).[9]
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Protocol: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation.[10] A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded.
-
Expected Characteristic Absorptions:
-
N-H Stretching: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[11]
-
C-H Stretching (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).[12]
-
C≡N Stretching: A sharp, strong absorption band in the 2210-2260 cm⁻¹ region, which is a definitive indicator of the nitrile group.
-
N-H Bending: A medium-to-strong band around 1600-1650 cm⁻¹, often overlapping with the C=C stretching region.
-
C=C and C=N Stretching (Aromatic Ring): Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.[13]
-
C. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming its elemental formula (C₅H₄N₄, MW: 120.11 g/mol ).[3][14]
-
Protocol: Use a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain an accurate mass measurement.
-
Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 121.051, confirming the molecular formula.
Computational Modeling Protocol
DFT calculations provide a theoretical baseline for comparison with experimental data.
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.
-
Methodology:
-
Structure Input: Build the 3D structure of this compound.
-
Geometry Optimization: Perform a full geometry optimization in the gas phase using the B3LYP functional with an extensive basis set, such as 6-311++G(d,p), to find the lowest energy conformation.[15] The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Calculation: Use the GIAO (Gauge-Including Atomic Orbital) method with the optimized geometry to calculate the isotropic shielding values (σ). These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of TMS at the same level of theory (δ = σ_TMS - σ_sample).
-
Cross-Validation: A Comparative Analysis
This section directly compares the predicted computational data with expected experimental values, forming the core of the validation process.
Table 1: Comparison of Vibrational Frequencies (IR Spectroscopy)
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is often applied for better agreement.
| Functional Group | Vibration Type | Expected Experimental Range (cm⁻¹) | DFT Calculated (cm⁻¹, Unscaled) | Assignment Confidence |
| -NH₂ | Asymmetric Stretch | 3400 - 3500 | ~3550 | High |
| -NH₂ | Symmetric Stretch | 3300 - 3400 | ~3430 | High |
| Aromatic C-H | Stretch | 3050 - 3150 | ~3100 | High |
| -C≡N | Stretch | 2210 - 2260 | ~2280 | Very High |
| -NH₂ | Scissoring (Bend) | 1600 - 1650 | ~1630 | High |
| Aromatic C=C/C=N | Ring Stretch | 1400 - 1600 | Multiple modes | High |
Table 2: Comparison of NMR Chemical Shifts
Note: Calculated NMR shifts are sensitive to the chosen theoretical method and solvent effects. Gas-phase calculations provide a good approximation.
| Atom Position | Experimental ¹H (ppm, Expected) | DFT Calculated ¹H (ppm) | Experimental ¹³C (ppm, Expected) | DFT Calculated ¹³C (ppm) |
| H4 | ~7.8 - 8.2 | ~8.0 | - | - |
| H5 | ~7.0 - 7.4 | ~7.2 | - | - |
| -NH₂ | ~6.5 - 7.5 (broad) | N/A (highly variable) | - | - |
| C3 (-CN) | - | - | ~118 | ~117 |
| C6 (-NH₂) | - | - | ~160 | ~161 |
| C4 | - | - | ~135 | ~136 |
| C5 | - | - | ~120 | ~122 |
| Cyano (-C≡N) | - | - | ~116 | ~115 |
Conclusion
This guide outlines a comprehensive framework for the cross-validation of experimental and computational data for this compound. By systematically synthesizing the compound, characterizing it with standard spectroscopic techniques (NMR, IR, MS), and comparing the results with high-level DFT calculations, researchers can achieve an exceptionally high degree of confidence in their findings. This dual approach not only confirms the molecule's identity but also provides a deeper understanding of its structural and electronic properties, which is essential for its application in the rational design of new therapeutic agents.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. CAS 340759-46-8: this compound [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tsijournals.com [tsijournals.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. researchgate.net [researchgate.net]
- 14. This compound | CAS:340759-46-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Aminopyridazine-3-carbonitrile: A Guide for Laboratory Professionals
Understanding the Hazard Profile
Before any disposal activities commence, a thorough understanding of the potential hazards associated with 6-Aminopyridazine-3-carbonitrile is crucial. Based on data for the closely related compound 6-Amino-3-pyridinecarbonitrile, this substance should be handled as a hazardous material.[1]
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic if swallowed and harmful in contact with skin or if inhaled.[1]
-
Environmental Impact: Aminopyridines can be persistent in the environment, with slow degradation in soil, making improper disposal a significant concern.
-
Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing with strong oxidizing agents, strong acids, or strong bases.[2]
Due to these hazards, this compound must be disposed of as hazardous waste. Under no circumstances should it be discarded in regular laboratory trash or flushed down the sanitary sewer.
Personal Protective Equipment (PPE) and Safety Precautions
All personnel handling this compound for disposal must be equipped with appropriate PPE to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (minimum 8 mil) | To prevent skin contact with the toxic compound. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the first critical step in responsible waste management.
-
Solid Waste:
-
Collect unused or contaminated this compound solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date of initial waste accumulation.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, pipette tips, contaminated gloves, and bench paper, must be considered hazardous waste.
-
Collect these materials in a separate, clearly labeled hazardous waste bag or container.
-
Step 2: Waste Storage
Proper storage of the collected hazardous waste is essential to prevent accidents and ensure compliance.
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is kept closed at all times except when adding waste.
Step 3: Waste Characterization and Labeling (EPA Waste Codes)
Accurate characterization of the waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA). While a specific EPA hazardous waste code for this compound is not definitively established without a formal SDS, it is likely to be classified based on its toxicity.
-
Toxicity Characteristic (D-Code): If the waste exhibits the characteristic of toxicity, it would be assigned a D-code. This would be determined through a Toxicity Characteristic Leaching Procedure (TCLP) test, though this is often impractical for small laboratory quantities.
-
Listed Wastes (P or U-Codes): The EPA lists specific commercial chemical products as hazardous waste when discarded.[3] Without a specific listing for this compound, it cannot be definitively assigned a P or U code.
-
Non-Specific Source Wastes (F-Codes): If the waste is a result of a process, such as a spent solvent mixture containing this compound, it could fall under the F-list of hazardous wastes from non-specific sources.[4][5][6][7]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a final determination of the appropriate EPA hazardous waste code. Provide them with all available information on the compound's known and suspected hazards.
Step 4: Arranging for Disposal
-
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department or a licensed chemical waste disposal company to arrange for pickup.
-
Provide the waste disposal vendor with the full chemical name and any available hazard information.
-
Ensure all necessary paperwork is completed accurately and accompanies the waste container.
The most common and environmentally sound disposal method for toxic organic compounds like this compound is high-temperature incineration at a permitted hazardous waste facility.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers and drug development professionals can mitigate risks, ensure a safe working environment, and contribute to the sustainable practices that are integral to scientific advancement. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.
References
- 1. 6-Amino-3-pyridinecarbonitrile 97 4214-73-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 4. epa.gov [epa.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 6-Aminopyridazine-3-carbonitrile
This guide provides essential safety and handling protocols for 6-Aminopyridazine-3-carbonitrile (CAS 340759-46-8), a heterocyclic building block utilized in pharmaceutical and chemical research.[1] Given the limited specific toxicological data for this compound, this document establishes a robust safety framework by analyzing data from structurally analogous compounds, such as 6-Amino-3-pyridinecarbonitrile and 3-Aminopyridine.[2] Adherence to these protocols is critical for ensuring the safety of all laboratory personnel.
The foundational principle of this guide is to treat this compound as a substance with high acute toxicity via all primary routes of exposure: inhalation, dermal contact, and ingestion.
Hazard Assessment: The 'Why' Behind the Precautions
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice.[3] While a complete toxicological profile for this compound is not fully established, the hazard classifications of similar aminopyridine and aminopyridazine structures are severe and demand a high level of caution.[2]
Analog Compound Hazard Profile:
Data from closely related compounds indicates significant health risks. For instance, 6-Amino-3-pyridinecarbonitrile is classified as acutely toxic if swallowed and harmful in contact with skin or if inhaled. The analogous 3-Aminopyridine is classified as toxic or fatal if swallowed, in contact with skin, or if inhaled, and is also a skin, eye, and respiratory irritant.[2][4][5]
Primary Routes of Exposure and Potential Health Effects:
-
Inhalation: Inhaling the fine powder can lead to systemic toxicity, causing symptoms such as nausea, dizziness, headache, and in severe cases, convulsions or coma.[4] It may also cause respiratory irritation.[2]
-
Dermal (Skin) Contact: The compound is presumed to be readily absorbed through the skin, potentially leading to systemic toxicity.[4] It is also expected to cause skin irritation.[2]
-
Ocular (Eye) Contact: Direct contact with the powder can cause serious eye irritation.[2]
-
Ingestion: May be toxic or fatal if swallowed.[4]
The table below summarizes the anticipated hazard profile based on available data for analogous compounds.
| Hazard Category | Classification | Rationale and Reference |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed | Based on H301 classification for 6-Amino-3-pyridinecarbonitrile and 3-Aminopyridine.[2][6] |
| Acute Toxicity (Dermal) | Category 3/4: Toxic/Harmful in contact with skin | Based on H311/H312 classification for analogous compounds.[2] |
| Acute Toxicity (Inhalation) | Category 3/4: Toxic/Harmful if inhaled | Based on H331/H332 classification for analogous compounds.[2] |
| Skin Irritation | Category 2: Causes skin irritation | Based on H315 classification for 3-Aminopyridine.[2] |
| Eye Irritation | Category 2A: Causes serious eye irritation | Based on H319 classification for 3-Aminopyridine.[2] |
| Specific Target Organ Toxicity | Single Exposure, Category 3: May cause respiratory irritation | Based on H335 classification for 3-Aminopyridine.[2][6] |
Core Personal Protective Equipment (PPE) Protocol
Engineering controls, such as the use of a certified chemical fume hood, are the first and most critical line of defense.[7][8] All handling of solid this compound must be performed inside a fume hood to contain airborne particles.[4] PPE serves as the final barrier and must be used without exception.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | Essential for preventing the inhalation of fine, toxic dust particles.[9] A standard surgical mask is insufficient. |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal around the eyes to protect from airborne particles and splashes.[10] A face shield worn over goggles protects the entire face.[9][11] |
| Hand Protection | Double Nitrile Gloves | Double gloving minimizes the risk of exposure due to tears or punctures and allows for safer doffing.[9] Ensure gloves are rated for chemical resistance. |
| Body Protection | Disposable, Fluid-Resistant Lab Gown with Knit Cuffs | Protects skin and personal clothing from contamination.[11] Knit cuffs ensure a snug fit around the inner gloves. |
| Foot Protection | Closed-toe Shoes | Standard laboratory policy to protect feet from spills and falling objects.[3] |
Step-by-Step Operational Procedures
Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination.
Caption: Safe Handling Workflow for this compound.
Protocol 3.1: PPE Donning Sequence
The donning process should be performed in a clean area away from the handling site.
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring complete coverage. Pull the cuffs of the first pair of gloves over the gown's knit cuffs.
-
Respirator: Don the N95 respirator, ensuring a proper seal check is performed.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by the full-face shield.
-
Second Pair of Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the gown sleeves.
Protocol 3.2: Safe Handling and Weighing of Powder
-
Work Area Preparation: Place a disposable, plastic-backed absorbent liner on the work surface inside the chemical fume hood to contain any minor spills.[7]
-
Container Handling: Keep the chemical container closed as much as possible.[7] When open, ensure the opening is directed away from your breathing zone.
-
Dispensing: Use a dedicated spatula or scoop to transfer the powder. Avoid pouring directly from the bottle, which can generate dust.[7] Transfer small amounts at a time to minimize potential for aerosolization.
-
Post-Use: Immediately and securely close the primary container after dispensing.[7]
Protocol 3.3: PPE Doffing Sequence
This sequence is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer (most contaminated) pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, rolling the gown away from the body and turning it inside-out. The gloves should be peeled off with the gown. Dispose of immediately.
-
Exit Handling Area: Exit the immediate work area.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Respirator: Remove the respirator without touching the front.
-
Hand Washing: Wash hands thoroughly with soap and water for at least 20 seconds.
Protocol 3.4: Decontamination and Waste Disposal
-
Surface Decontamination: Carefully wipe down all surfaces and equipment inside the fume hood with a damp cloth or towel to avoid generating dust.[7] Do not dry sweep.
-
Waste Segregation: All disposable items that have come into contact with the chemical, including PPE, absorbent liners, and cleaning materials, must be considered hazardous waste.[11]
-
Disposal: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.[6][8] Follow all institutional, local, and national regulations for chemical waste disposal.[12]
Emergency Response Plan
Preparedness is essential. All personnel must know the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.[8]
Caption: Emergency Response Workflow.
Table: Emergency First Aid Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing while using a safety shower.[13] Flush the affected area with copious amounts of water for at least 15 minutes.[14][15] Seek immediate medical attention.[13] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[15][16] Remove contact lenses if present and easy to do so.[13][17] Seek immediate medical attention.[13] |
| Inhalation | Move the affected person to fresh air immediately.[15][17] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical help.[12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[13] |
Spill Management
-
Minor Spill (contained within the fume hood):
-
Ensure proper PPE is worn.
-
Cover the spill with an absorbent material from a chemical spill kit.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the area using a wet wipe method.
-
Report the spill to your supervisor.[13]
-
-
Major Spill (outside of a fume hood or a large quantity):
References
- 1. 340759-46-8 | this compound - AiFChem [aifchem.com]
- 2. chemdmart.com [chemdmart.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ipservices.care [ipservices.care]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 17. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

